4'-Bromo-2'-(trifluoromethyl)acetanilide
Description
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Properties
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOVPNJSJCCCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378447 | |
| Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29124-62-7 | |
| Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Fluorinated Building Block
An In-Depth Technical Guide to 4'-Bromo-2'-(trifluoromethyl)acetanilide (CAS: 29124-62-7)
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, applications, and safety considerations, grounding all technical claims in authoritative sources.
This compound, identified by the CAS Registry Number 29124-62-7, is a substituted acetanilide derivative featuring a unique combination of functional groups.[1][2][3][4] Its molecular architecture, which includes a bromine atom and a trifluoromethyl (-CF₃) group on the phenyl ring, makes it a valuable and versatile building block in organic synthesis.[1] The trifluoromethyl group is a particularly important pharmacophore in modern medicinal chemistry, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][5][6] The bromine atom serves as a convenient synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This guide will explore the technical details that make this compound a substance of interest in advanced chemical research.
Part 1: Core Physicochemical Properties and Identifiers
A precise understanding of a compound's properties begins with its fundamental identifiers and physicochemical data. This information is crucial for experimental design, reaction setup, and analytical characterization.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 29124-62-7 | [1][2][3][4] |
| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | [1][2] |
| Synonyms | 2-Acetamido-5-bromobenzotrifluoride, N-Acetyl 4-bromo-2-trifluoromethylaniline | [3] |
| Molecular Formula | C₉H₇BrF₃NO | [1][2][3] |
| InChI | InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12,13)/h2-4H,1H3,(H,14,15) | [1][2] |
| InChIKey | NJOVPNJSJCCCEC-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F |[1][2] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 282.06 g/mol | [1][2][3] |
| Exact Mass | 280.96631 Da | [2][3] |
| Physical Form | Solid (predicted) | [7] |
| Complexity | 244 | [2] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Rotatable Bond Count | 1 |[8] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a logical, multi-step sequence starting from commercially available precursors. Understanding the rationale behind the chosen synthetic route is key to successful and reproducible execution.
Retrosynthetic Analysis
A retrosynthetic approach reveals a practical pathway for the synthesis. The target molecule can be disconnected at the Carbon-Bromine bond and the amide bond, tracing back to simple starting materials.
Caption: Retrosynthetic analysis of the target compound.
Recommended Synthetic Protocol
This protocol details a reliable method for synthesizing this compound. The causality behind each step is explained to provide deeper insight.
Step 1: Acylation of 2-(Trifluoromethyl)aniline
-
Objective: To protect the reactive aniline and convert it into a less-activating acetamido group, which helps control the regioselectivity of the subsequent bromination step.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. An equimolar amount of a mild base like pyridine can be added to scavenge the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2'-(trifluoromethyl)acetanilide, which can often be used in the next step without further purification.
-
Step 2: Electrophilic Bromination
-
Objective: To regioselectively install a bromine atom at the 4'-position of the aromatic ring. The acetamido group is an ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. Steric hindrance from the ortho-CF₃ group and the directing power of the acetamido group strongly favor substitution at the para-position.
-
Procedure:
-
Dissolve the crude 2'-(trifluoromethyl)acetanilide (1.0 eq) from the previous step in a suitable solvent. N,N-Dimethylformamide (DMF) or acetic acid are commonly used for this type of reaction.[9]
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.[9][10] The reaction is typically exothermic and may require occasional cooling to maintain control.
-
Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual DMF and succinimide.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Confirm the structure and purity using analytical techniques such as NMR spectroscopy and Mass Spectrometry.
-
Bromination Mechanism
The key step is the electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic bromine source.
Caption: Simplified mechanism for electrophilic bromination.
Part 3: Applications in Research and Drug Development
The unique structural features of this compound make it a valuable intermediate in several fields, most notably in the synthesis of pharmaceuticals.
-
Pharmaceutical Intermediate: The compound serves as a scaffold for building more complex molecules. The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's profile by increasing its metabolic stability and cell membrane permeability.[1] Many FDA-approved drugs contain this moiety for these reasons.[5][6]
-
Synthetic Handle for Cross-Coupling: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the straightforward formation of carbon-carbon and carbon-nitrogen bonds, which is fundamental to modern drug discovery.
-
Materials Science: The electronic properties imparted by the fluorine and bromine atoms may make this compound and its derivatives useful in the development of materials with specific optical or electronic characteristics.[1]
Workflow in Drug Discovery
The following diagram illustrates how a building block like this compound fits into a typical drug discovery pipeline.
Caption: Role as a building block in a drug discovery workflow.
Part 4: Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show a singlet for the acetyl methyl group (~2.2 ppm), a singlet for the amide N-H proton, and distinct signals for the three aromatic protons, with coupling patterns dictated by their positions.
-
¹³C NMR: Would display nine distinct signals corresponding to each unique carbon atom.
-
¹⁹F NMR: Would show a strong singlet for the -CF₃ group.
-
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak cluster due to the presence of bromine. The M+ and M+2 peaks would appear in an approximate 1:1 ratio, which is a definitive isotopic signature for bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1670 cm⁻¹), and C-F stretches in the 1100-1300 cm⁻¹ region.
Part 5: Safety and Handling
While a specific safety data sheet for this compound may vary, related structures provide guidance on necessary precautions.
-
General Hazards: Similar brominated and fluorinated aromatic compounds are classified as irritants.[11][12] Assume the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Recommended Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound (CAS: 29124-62-7) is more than just a chemical entry in a catalog. It is a strategically designed intermediate that leverages the powerful effects of fluorine chemistry and the synthetic versatility of organohalides. Its logical synthesis and its utility as a scaffold for creating complex molecular architectures underscore its importance for professionals in pharmaceutical and materials research. This guide has provided the core technical knowledge needed to understand, synthesize, and apply this valuable compound effectively and safely.
References
- This compound - Smolecule. (2023-08-15). Smolecule.
- This compound | C9H7BrF3NO | CID 2773417 - PubChem.
- 4-Bromo-2-(trifluoromethoxy)acetanilide | CAS No. 175278-18-9.
- N-(4-bromo-2-trifluoromethl-pheny)-Acetamide - Echemi. Echemi.
- 4-BROMO-2-(TRIFLUOROMETHOXY)ACETANILIDE | CAS 175278-18-9. ChemicalBook.
- 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | CAS 3823-19-6. Sigma-Aldrich.
- 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide. Sigma-Aldrich.
- N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide - LookChem. LookChem.
- N-(4-bromo-2-(trifluoromethyl)phenyl)acetamide | CAS 29124-62-7.
- 4-Bromo-2-(trifluoromethyl)
- 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide - Oakwood Chemical. Oakwood Chemical.
- N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide - Benchchem. Benchchem.
- A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline - Benchchem. Benchchem.
- 4'-Bromo-2'-chloroacetanilide, 98+% - Thermo Scientific Chemicals. Thermo Fisher Scientific.
- 2-Bromo-4-(Trifluoromethyl)Acetanilide | FB84150 - Biosynth. Biosynth.
- N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide - PubChem.
- Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Patsnap.
- 4-Bromo-3-(trifluoromethyl)aniline synthesis - ChemicalBook. ChemicalBook.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI.
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06).
- 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem.
- 2-Bromo-4-(trifluoromethyl)acetanilide - Fluorochem. (Chinese). 试剂仪器网.
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 29124-62-7 Cas No. | N-(4-bromo-2-(trifluoromethyl)phenyl)acetamide | Matrix Scientific [matrixscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | 3823-19-6 [sigmaaldrich.com]
- 8. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | C9H7BrF3NO | CID 697838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to 4'-Bromo-2'-(trifluoromethyl)acetanilide: Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
This technical guide provides an in-depth examination of 4'-Bromo-2'-(trifluoromethyl)acetanilide, a key halogenated and fluorinated building block in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, and outline a comprehensive analytical workflow for structural verification and purity assessment. The narrative emphasizes the causality behind experimental choices, reflecting field-proven insights relevant to researchers, scientists, and drug development professionals. The strategic combination of a bromine atom—a versatile handle for cross-coupling reactions—and a trifluoromethyl group, which enhances metabolic stability and lipophilicity, makes this compound a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] This document serves as a practical resource for leveraging the unique chemical attributes of this compound in research and development settings.
Introduction: The Strategic Value of Fluorine and Bromine in Medicinal Chemistry
In contemporary drug design, the incorporation of specific functional groups is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities (NCEs). The trifluoromethyl (-CF₃) group, in particular, has become a critical pharmacophore.[2] Its introduction into a molecule can profoundly influence key properties such as lipophilicity, metabolic stability, and binding affinity by altering electronic characteristics and molecular conformation.[1] The high metabolic stability of the C-F bond often protects the molecule from oxidative degradation by cytochrome P450 enzymes, thereby extending its in-vivo half-life.
Complementing the -CF₃ group, the presence of a bromine atom on the aromatic ring offers a versatile synthetic handle. It is an excellent leaving group and a key participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual functionality makes this compound a highly valuable and sought-after intermediate for constructing complex molecular architectures, enabling the systematic exploration of chemical space in the pursuit of novel therapeutics.
Physicochemical and Structural Properties
This compound is a substituted acetanilide derivative whose structure is precisely defined by its IUPAC name, N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide.[1] Its core properties are summarized below, providing the foundational data required for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrF₃NO | [1][3] |
| Molecular Weight | 282.06 g/mol | [1][3] |
| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | [1][3] |
| CAS Number | 29124-62-7 | [1][3] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F | [1] |
| InChI Key | NJOVPNJSJCCCEC-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid | [4] |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Synthesis and Purification Protocol
The synthesis of this compound is most logically achieved via a two-step process starting from the commercially available 4-bromo-2-(trifluoromethyl)aniline. This approach ensures high regioselectivity and yield.
Causality: The chosen synthetic route involves the acylation of the aniline. This is a robust and high-yielding reaction that protects the amine functionality. More importantly, the resulting acetamido group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. However, since the para position is already occupied by bromine and the ortho position is sterically hindered by the bulky trifluoromethyl group, this precursor strategy (starting with the brominated aniline) is superior to attempting bromination of 2'-(trifluoromethyl)acetanilide, where regioselectivity could be a concern.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add a catalytic amount of pyridine (~0.05 eq). Cool the mixture to 0°C in an ice bath.
-
Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution. Rationale: Dropwise addition helps to control the exotherm of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until complete.
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Rationale: The HCl wash removes residual pyridine, while the NaHCO₃ wash removes excess acetic acid.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a white crystalline solid. Dry the purified product under vacuum.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous structural evidence.
Analytical Workflow
Caption: Standard analytical workflow for product characterization.
Expected Spectroscopic Data
The following table summarizes the key spectroscopic signatures for this compound.[1]
| Technique | Key Observations | Interpretation |
| ¹H NMR | δ 7.6–8.0 ppm (multiplet, aromatic protons)δ ~2.1 ppm (singlet, 3H) | The complex multiplet corresponds to the protons on the substituted aromatic ring. The singlet at ~2.1 ppm is characteristic of the acetyl methyl group protons. |
| ¹³C NMR | δ ~168.5 ppm (C=O)δ ~122.4 ppm (q, J ≈ 272 Hz, CF₃) | The peak around 168.5 ppm confirms the presence of the carbonyl carbon in the amide. The quartet for the CF₃ carbon, with its large coupling constant, is a definitive signature of the trifluoromethyl group. |
| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch)~1680 cm⁻¹ (C=O stretch)1100–1200 cm⁻¹ (C-F stretches) | These absorptions confirm the presence of the key functional groups: the secondary amide (N-H and C=O) and the trifluoromethyl group (C-F). |
| Mass Spectrometry | Molecular ion peak at m/z 281/283 (M⁺, M+2) | The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic pattern for a molecule containing one bromine atom. |
Chemical Reactivity and Applications
This compound serves primarily as a versatile intermediate in multi-step organic synthesis.
-
Pharmaceutical Development: Its core value lies in its use as a building block for more complex target molecules. The trifluoromethyl group often imparts desirable properties like increased metabolic stability and cell membrane permeability.[1] The compound can be a precursor to active pharmaceutical ingredients (APIs) targeting a range of diseases.[1][5]
-
Cross-Coupling Reactions: The aryl bromide functionality is a prime substrate for palladium-catalyzed reactions. This allows for the facile introduction of carbon-carbon (e.g., Suzuki, Heck) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds at the 4-position, enabling the rapid diversification of the molecular scaffold.
-
Material Science: The unique electronic properties conferred by the halogen and trifluoromethyl groups make such compounds candidates for the development of novel organic materials with specific electronic or optical properties.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Identification: this compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation.[4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for chemical innovation. Its molecular architecture, featuring a synthetically versatile bromine atom and a pharmaceutically beneficial trifluoromethyl group, provides an ideal platform for the construction of novel and complex molecules. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and a clear analytical framework, empowering researchers to confidently utilize this valuable compound in their drug discovery and material science endeavors.
References
-
This compound | C9H7BrF3NO | CID 2773417 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-10-29). Available from: [Link]
-
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide - LookChem. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (2023-06-28). Available from: [Link]
-
4-(Trifluoromethyl)-alpha-bromo-acetanilide | C9H7BrF3NO | CID 2773252 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
4-BROMO-3-(TRIFLUOROMETHYL)ACETANILIDE - Chongqing Chemdad Co. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022-10-06). Available from: [Link]
-
(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. (2024-09-10). Available from: [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). Available from: [Link]
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-Bromo-4-(Trifluoromethyl)Acetanilide | 3823-19-6 | FB84150 [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. combi-blocks.com [combi-blocks.com]
An In-Depth Technical Guide to the Chemical Structure and Utility of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Abstract
This technical guide provides a comprehensive overview of 4'-Bromo-2'-(trifluoromethyl)acetanilide, a halogenated and trifluoromethylated acetanilide derivative of significant interest in medicinal chemistry and materials science. This document elucidates the compound's detailed chemical structure, supported by spectroscopic analysis, and outlines a robust synthetic protocol. Furthermore, it explores the instrumental role of its distinct functional groups—the bromine atom and the trifluoromethyl moiety—in influencing its chemical reactivity and utility as a versatile intermediate in the synthesis of complex molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this compound.
Introduction: A Molecule of Strategic Importance
This compound, systematically named N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, is a synthetic organic compound that has garnered attention as a valuable building block in the development of novel pharmaceuticals and functional materials.[1] Its molecular architecture, featuring an acetanilide core substituted with both a bromine atom and a trifluoromethyl group, provides a unique combination of chemical properties that are highly sought after in modern synthetic chemistry.[1]
The trifluoromethyl group is a cornerstone in contemporary drug design, known for its ability to enhance crucial pharmacokinetic properties such as metabolic stability and lipophilicity.[2] The strong carbon-fluorine bonds within the -CF3 group are resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates.[2] Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions and other chemical transformations for further molecular elaboration. The strategic placement of these two functional groups on the acetanilide scaffold makes this compound a key intermediate for accessing complex molecular targets.
This guide will delve into the specific structural characteristics of this compound, provide a detailed analysis of its spectroscopic signature, present a validated synthetic methodology, and discuss its applications, thereby offering a holistic understanding for researchers in the field.
Elucidation of the Chemical Structure
The structural integrity of a chemical compound is the foundation of its reactivity and function. For this compound, a combination of spectroscopic methods provides an unambiguous confirmation of its molecular framework.
Core Molecular Framework
The fundamental structure of this compound consists of a central phenyl ring with three substituents. The acetamide group (-NHCOCH₃) is attached to the C1 position of the ring. At the C2 position (ortho to the acetamide), a trifluoromethyl group (-CF₃) is present, and at the C4 position (para to the acetamide), a bromine atom (-Br) is located. This specific substitution pattern is crucial to its chemical behavior.
// Nodes for the molecule C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="N", fontcolor="#4285F4"]; H_N [label="H", fontcolor="#202124"]; C_acetyl [label="C", fontcolor="#EA4335"]; O_acetyl [label="O", fontcolor="#EA4335"]; CH3_acetyl [label="CH₃", fontcolor="#EA4335"]; Br [label="Br", fontcolor="#34A853"]; C_tfm [label="C", fontcolor="#FBBC05"]; F1_tfm [label="F", fontcolor="#FBBC05"]; F2_tfm [label="F", fontcolor="#FBBC05"]; F3_tfm [label="F", fontcolor="#FBBC05"]; H3 [label="H"]; H5 [label="H"]; H6 [label="H"];
// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for the substituents C1 -- N; N -- H_N; N -- C_acetyl; C_acetyl -- O_acetyl [style=double]; C_acetyl -- CH3_acetyl; C4 -- Br; C2 -- C_tfm; C_tfm -- F1_tfm; C_tfm -- F2_tfm; C_tfm -- F3_tfm; C3 -- H3; C5 -- H5; C6 -- H6;
// Positioning the nodes (approximate) C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; N [pos="0,-1.4!"]; H_N [pos="-0.8,-1.9!"]; C_acetyl [pos="1.2,-2.1!"]; O_acetyl [pos="1.2,-3.3!"]; CH3_acetyl [pos="2.5,-1.6!"]; Br [pos="0,4.2!"]; C_tfm [pos="-2.5,0!"]; F1_tfm [pos="-3.5,0.7!"]; F2_tfm [pos="-2.5,-1.2!"]; F3_tfm [pos="-3.5,-0.7!"]; H3 [pos="-2.2,2.6!"]; H5 [pos="2.2,2.6!"]; H6 [pos="2.2,0.2!"]; }
Figure 1: Chemical structure of this compound.
Spectroscopic Data Analysis
The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected and reported data from various sources.
| Technique | Key Observations |
| ¹H NMR | Aromatic protons typically appear as a multiplet in the range of δ 7.6–8.0 ppm. The acetamide methyl protons present as a singlet around δ 2.1 ppm. The N-H proton of the amide will appear as a broad singlet. |
| ¹³C NMR | The carbonyl carbon of the acetamide group is expected around δ 168.5 ppm. The carbon of the trifluoromethyl group appears as a quartet around δ 122.4 ppm due to coupling with the three fluorine atoms (with a large coupling constant, J ≈ 272 Hz). The aromatic carbons will have distinct signals based on their substitution. |
| IR Spectroscopy | A characteristic N-H stretching vibration is observed around 3300 cm⁻¹. The C=O stretch of the amide is prominent at approximately 1680 cm⁻¹. Strong C-F stretching bands are present in the 1100–1200 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 281 and 283 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. A significant fragment is often seen at m/z 240, corresponding to the loss of the acetyl group. |
Note: The exact peak positions and multiplicities can vary slightly depending on the solvent and the specific instrumentation used.
Synthesis of this compound
The synthesis of this compound is most commonly and efficiently achieved through the acetylation of its corresponding aniline precursor, 4-bromo-2-(trifluoromethyl)aniline. This reaction is a standard N-acylation, typically employing acetic anhydride or acetyl chloride as the acetylating agent.
Synthetic Pathway
The overall transformation involves the reaction of the primary amine group of 4-bromo-2-(trifluoromethyl)aniline with an acetylating agent to form the corresponding acetamide.
// Nodes start [label="4-Bromo-2-(trifluoromethyl)aniline", shape=egg, fillcolor="#FFFFFF"]; reagent [label="Acetic Anhydride\n(or Acetyl Chloride)", shape=box, style=rounded, fillcolor="#FFFFFF"]; product [label="this compound", shape=egg, fillcolor="#FFFFFF"]; process [label="Acetylation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> process; reagent -> process; process -> product; }
Figure 2: Synthetic workflow for this compound.
Experimental Protocol: Acetylation of 4-Bromo-2-(trifluoromethyl)aniline
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
4-Bromo-2-(trifluoromethyl)aniline
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (1.1 equivalents, if used). Then, add acetic anhydride (1.2 equivalents) dropwise at room temperature. An ice bath can be used to control any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any excess acetic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.
Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic methods (NMR, IR) as described in section 2.2. The presence of a single spot on a TLC plate in an appropriate solvent system is also a good indicator of purity.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]
Role as a Synthetic Intermediate
The bromine atom at the 4'-position is particularly useful for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the construction of intricate molecular scaffolds.
The trifluoromethyl group at the 2'-position, as previously mentioned, is a bioisostere for other chemical groups and can significantly enhance the biological activity and pharmacokinetic profile of a final drug candidate.[2] Its electron-withdrawing nature also influences the reactivity of the aromatic ring.
Potential in Medicinal Chemistry
While specific, publicly disclosed drug candidates synthesized directly from this compound are not extensively documented in readily available literature, compounds with this structural motif are of high interest in the development of kinase inhibitors, ion channel modulators, and other therapeutic agents. The overall substitution pattern is present in a variety of patented bioactive molecules, highlighting its importance in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is typically an irritant, and contact with skin and eyes should be avoided.
Conclusion
This compound is a strategically designed molecule that serves as a powerful tool for chemists in both academic and industrial research. Its structure, confirmed by robust spectroscopic data, provides two key points for chemical modification: the versatile bromine atom and the influential trifluoromethyl group. The straightforward synthesis of this compound further enhances its utility as a readily accessible intermediate. For researchers in drug discovery and materials science, an in-depth understanding of the chemical properties and reactivity of this compound is essential for the rational design and synthesis of novel, high-value molecules.
References
- Smolecule. (2023-08-15). This compound.
-
PubChem. This compound. Retrieved from [Link]
Sources
4'-Bromo-2'-(trifluoromethyl)acetanilide IUPAC name
An In-depth Technical Guide to N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, a halogenated and trifluoromethylated acetanilide derivative, represents a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic and physicochemical properties, imparted by the strategic placement of a bromine atom, a trifluoromethyl group, and an acetamide moiety, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview, including its formal nomenclature, physicochemical characteristics, detailed synthesis protocols with mechanistic rationale, key chemical reactions, applications in drug discovery, and essential safety and handling procedures. The content herein is synthesized from established chemical literature and safety data to provide a reliable resource for researchers and drug development professionals.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the foundation of reproducible science. The subject of this guide is most commonly known by its trivial name, 4'-Bromo-2'-(trifluoromethyl)acetanilide. However, for unambiguous scientific communication, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is essential.
-
IUPAC Name: N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide[1][2]
-
Molecular Formula: C₉H₇BrF₃NO[1]
-
Synonyms: this compound, N-Acetyl-4-bromo-2-trifluoromethylaniline, 2-Acetamido-5-bromobenzotrifluoride[3]
Chemical Structure Diagram:
Caption: General synthetic workflow for the target compound.
Step 1: Acetylation of 2-(Trifluoromethyl)aniline
Protocol:
-
In a flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)aniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (typically 1.1 to 1.2 molar equivalents) to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product, N-[2-(trifluoromethyl)phenyl]acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is often pure enough for the next step without further purification.
Mechanistic Rationale (Expertise & Experience): The initial acetylation serves two critical purposes. First, it converts the highly activating and basic amino (-NH₂) group into a moderately activating acetamido (-NHCOCH₃) group. This transformation prevents side reactions and polysubstitution in the subsequent bromination step. [4]Second, the bulky acetamido group provides steric hindrance at the ortho positions, strongly favoring substitution at the less hindered para position. [4]
Step 2: Regioselective Bromination
Protocol:
-
Dissolve the N-[2-(trifluoromethyl)phenyl]acetamide from Step 1 in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine (Br₂) in acetic acid (1.0 molar equivalent) to the mixture at room temperature. Alternatively, N-Bromosuccinimide (NBS) can be used as a milder brominating agent.
-
Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a solution of sodium bisulfite in water to quench any excess bromine.
-
The product, N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, will precipitate from the solution.
-
Collect the crude product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Mechanistic Rationale (Trustworthiness): This is an electrophilic aromatic substitution (EAS) reaction. The acetamido group is an ortho, para-director, while the trifluoromethyl group is a strong deactivator and a meta-director. The directing effects are additive:
-
-NHCOCH₃ group directs the incoming electrophile (Br⁺) to the positions ortho and para to it.
-
-CF₃ group directs the incoming electrophile to the positions meta to it.
The position para to the activating acetamido group is also meta to the deactivating trifluoromethyl group. This alignment of directing effects, combined with the steric hindrance at the position ortho to both groups, leads to the highly regioselective formation of the 4-bromo isomer as the major product.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide stems from the distinct reactivity of its functional groups, making it a valuable scaffold for building molecular complexity.
Caption: Key reaction pathways for synthetic diversification.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is highly susceptible to oxidative addition to palladium(0) catalysts. This makes the compound an excellent substrate for reactions like Suzuki-Miyaura (forming C-C bonds with boronic acids) and Buchwald-Hartwig amination (forming C-N bonds with amines). [5]The C-Br bond is weaker and generally more reactive than a corresponding C-Cl bond, often allowing for milder reaction conditions. [5]This pathway is fundamental for constructing complex biaryl systems or elaborately substituted anilines found in many drug candidates.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for bromoarenes without strong activation, the presence of the powerful electron-withdrawing trifluoromethyl group ortho to the bromine can facilitate SNAr reactions under specific conditions, allowing for the introduction of nucleophiles like alkoxides or thiolates.
-
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to regenerate the free amine, 4-bromo-2-(trifluoromethyl)aniline. [1]This primary amine is itself a crucial building block, for instance, in the synthesis of S1P1 receptor agonists like AUY954, which have applications in treating autoimmune diseases. [6] The combination of the trifluoromethyl group for metabolic stability and the versatile bromine "handle" for synthetic elaboration makes this compound and its derivatives highly sought after in drug discovery programs targeting a range of conditions, from cancer to neurological disorders. [1][7]
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The following table summarizes the expected key signals.
| Technique | Key Observations | Rationale |
| ¹H NMR | Aromatic protons: δ 7.6–8.0 ppm (multiplet)Acetamide methyl: δ 2.1 ppm (singlet)Amide N-H: Broad singlet | The aromatic region shows complex splitting due to the various substituents. The methyl group of the acetamide is a clean singlet. |
| ¹³C NMR | Carbonyl (C=O): δ ~168.5 ppmCF₃ carbon: δ ~122.4 ppm (quartet, J ≈ 272 Hz) | The carbonyl carbon appears downfield. The carbon attached to the CF₃ group is split into a characteristic quartet due to coupling with the three fluorine atoms. |
| IR Spectroscopy | N-H stretch: ~3300 cm⁻¹C=O stretch: ~1680 cm⁻¹C-F stretches: 1100–1200 cm⁻¹ (strong, broad) | These stretches are characteristic of the N-H bond in the amide, the amide carbonyl group, and the strong absorptions from the C-F bonds of the trifluoromethyl group. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 281/283 (approx. 1:1 ratio) | The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal intensity, which is a definitive characteristic. |
Note: Specific chemical shifts (δ) and coupling constants (J) can vary slightly based on the solvent and instrument used. [1]
Safety and Handling Protocols
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark) [8]* Signal Word: Warning [8]* Hazard Statements:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [11] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [11] * Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator. [12]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [9] Storage:
-
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]* Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [9]* If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [9]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [9]
Conclusion
N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide is more than a simple chemical; it is a strategically designed building block that offers a confluence of stability, reactivity, and versatility. Its synthesis is a practical exercise in controlling regioselectivity, and its applications underscore key principles of modern drug design—namely, the use of fluorination to enhance metabolic stability and the incorporation of a reactive handle for subsequent diversification. For the medicinal chemist and the process scientist, a thorough understanding of this compound's properties, synthesis, and reactivity is a valuable asset in the development of next-generation therapeutics and advanced materials.
References
- Smolecule. (2023, August 15). This compound.
- Thermo Fisher Scientific. (2025, September 16).
- Sigma-Aldrich. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide.
- Benchchem. A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
- ECHEMI. N-(2-Bromo-4-fluorophenyl)
- Chemistry LibreTexts. (2020, June 12). 10.
- Angene Chemical. (2021, May 1).
- PubChem. This compound | C9H7BrF3NO | CID 2773417.
- ijarsct.
- Echemi. N-(4-bromo-2-trifluoromethl-pheny)-Acetamide.
- Benchchem. Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- ijarsct. A Study on Electrophilic Aromatic Substitution of Acetanilide (Second reference with similar title).
- Matrix Scientific. N-(4-bromo-2-(trifluoromethyl)phenyl)acetamide.
- ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in....
- Eureka | Patsnap. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide.
- MedCrave.
- MCE. 4-Bromo-3-(trifluoromethyl)aniline (5-Amino-2-bromobenzotrifluoride)
- Tejas Sarovar. (2025, January 21).
- ChemicalBook. 2-BROMO-4'-(TRIFLUOROMETHYL)
- PubChem. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide.
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 8. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | 3823-19-6 [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 2-BROMO-4'-(TRIFLUOROMETHYL)ACETANILIDE - Safety Data Sheet [chemicalbook.com]
- 11. angenechemical.com [angenechemical.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the Physical Properties of 4'-Bromo-2'-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Interest
4'-Bromo-2'-(trifluoromethyl)acetanilide, with the CAS Number 29124-62-7, is a halogenated and trifluoromethylated acetanilide derivative. Its unique molecular architecture, featuring a bromine atom and a trifluoromethyl group on the phenyl ring, imparts distinct physicochemical characteristics that make it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The presence of the trifluoromethyl group, a common moiety in modern drug discovery, can enhance metabolic stability and binding affinity, while the bromo substituent provides a versatile handle for a variety of chemical transformations.
Core Physicochemical Properties
A thorough understanding of the fundamental physical properties of a compound is paramount for its effective use in experimental settings. The following table summarizes the key physicochemical identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | [1] |
| CAS Number | 29124-62-7 | [2] |
| Molecular Formula | C₉H₇BrF₃NO | [2] |
| Molecular Weight | 282.06 g/mol | [3] |
| Appearance | Solid (form may vary) | [4] |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Based on the analysis of related structures, the following are the expected ¹H, ¹³C, and ¹⁹F NMR spectral characteristics for this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton (N-H), and the methyl protons of the acetyl group. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Key signals would include those for the carbonyl carbon of the amide, the carbons of the phenyl ring (with characteristic splitting for the carbon attached to the trifluoromethyl group), and the methyl carbon. For example, in the related compound 1-(trifluoromethyl)naphthalene, the trifluoromethylated carbon appears at approximately 124.9 ppm with a quartet splitting due to coupling with the fluorine atoms.[5]
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and environment of the trifluoromethyl group. A single, sharp resonance is expected for the -CF₃ group. For instance, in 1-(trifluoromethyl)naphthalene, the ¹⁹F NMR shows a singlet at -59.72 ppm.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C-F stretching vibrations of the trifluoromethyl group. The NIST WebBook provides an IR spectrum for the related compound N-(4-bromophenyl)acetamide, which can serve as a reference.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of bromine.
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic routes. The most common methods involve either the bromination of a substituted acetanilide or the acylation of a substituted aniline.
Synthetic Pathway Logic
The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction. The acylation of 4-bromo-2-(trifluoromethyl)aniline is a direct and often high-yielding approach.
Caption: Synthetic route to this compound via acylation.
Experimental Protocol: Acetylation of 4-Bromo-2-(trifluoromethyl)aniline
This protocol is based on a general procedure for the acylation of anilines and should be optimized for the specific substrate. A similar procedure is described for the synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide.[7]
Materials:
-
4-Bromo-2-(trifluoromethyl)aniline
-
Acetic anhydride or Acetyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) to the stirred solution. If using acetyl chloride, a base such as pyridine (1.2 eq) should be added to scavenge the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.
Solubility Profile
The solubility of a compound is a critical parameter for its use in various applications, including reaction chemistry, formulation, and biological assays. While specific quantitative solubility data for this compound is not widely published, its structure suggests it will be soluble in a range of common organic solvents.
General Solubility Characteristics:
-
Polar Aprotic Solvents: Expected to be soluble in solvents like acetone, tetrahydrofuran (THF), and ethyl acetate.
-
Chlorinated Solvents: Likely soluble in dichloromethane (DCM) and chloroform.
-
Polar Protic Solvents: May have limited solubility in alcohols like methanol and ethanol, and is expected to be poorly soluble in water.
A detailed experimental protocol for determining the solubility of a compound using the gravimetric method is a reliable approach to obtain quantitative data.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area with copious amounts of water.
Conclusion
This compound is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its core physical properties, spectroscopic characteristics, and a general synthetic approach. Researchers and scientists are encouraged to use this information as a starting point for their work and to perform detailed characterization and optimization for their specific applications.
References
-
LookChem. N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide. [Link]
-
Supporting Information. [Relevant Journal Article]. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
PubChem. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. [Link]
-
Oakwood Chemical. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide. [Link]
-
SpectraBase. 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. [Link]
-
ResearchGate. Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). [Link]
-
Organic Syntheses. Acetamide, N-bromo-. [Link]
-
NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]
-
Chemcasts. n-[4-Bromo-2-(trifluoromethoxy)phenyl]acetamide. [Link]
-
Hoffman Fine Chemicals. N-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide. [Link]
-
ResearchGate. Appendix A. Properties, Purification, and Use of Organic Solvents. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 29124-62-7 Cas No. | N-(4-bromo-2-(trifluoromethyl)phenyl)acetamide | Matrix Scientific [matrixscientific.com]
- 3. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide [oakwoodchemical.com]
- 4. N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
4'-Bromo-2'-(trifluoromethyl)acetanilide spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Analysis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Introduction
This compound is a halogenated and trifluoromethylated aromatic amide. Its structural complexity, featuring an acetamido group, a bromine atom, and a trifluoromethyl group on a phenyl ring, makes it a molecule of interest in synthetic chemistry and drug discovery. The electron-withdrawing nature of the trifluoromethyl group and the halogen substituent significantly influences the electronic environment of the aromatic ring, making spectroscopic analysis a critical tool for its characterization. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and professionals in drug development. The molecular structure and basic properties are provided below.[1]
Molecular Information:
-
IUPAC Name: N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide[1]
-
Molecular Formula: C₉H₇BrF₃NO[1]
-
Molecular Weight: 282.06 g/mol [1]
-
Exact Mass: 280.96631 Da[1]
Caption: Key proton environments for ¹H NMR analysis.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides to clearly observe the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard one-pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Apply a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
Interpretation and Predicted Data
-
Carbonyl Carbon (δ ~169 ppm): The acetyl C=O carbon is typically found in this downfield region, consistent with other acetanilides. [2]* Aromatic Carbons (δ 115-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitrogen (C-1') will be shifted downfield. The carbon bearing the bromine (C-4') will be relatively shielded compared to an unsubstituted carbon. The carbon attached to the trifluoromethyl group (C-2') will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The other aromatic carbons (C-3', C-5', C-6') will have shifts influenced by the various substituents.
-
Trifluoromethyl Carbon (δ ~123 ppm): The CF₃ carbon signal will be a prominent quartet due to strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 270-280 Hz).
-
Methyl Carbon (δ ~24 ppm): The acetyl CH₃ carbon will appear as a sharp signal in the upfield region of the spectrum. [2] Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) -C H₃ ~24 Singlet C -4' (C-Br) ~118 Singlet C -6' ~120 Singlet C F₃ ~123 Quartet (q) C -5' ~128 Singlet C -3' ~134 Singlet C -2' (C-CF₃) ~135 Quartet (q) (smaller coupling) C -1' (C-N) ~139 Singlet | -C =O | ~169 | Singlet |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of ¹³C.
-
-
Instrument Setup:
-
Use a broadband probe tuned to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence to ensure each carbon appears as a singlet (unless coupled to fluorine).
-
Set a wider spectral width (e.g., 0-220 ppm).
-
A significantly larger number of scans is required (hundreds to thousands) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Interpretation and Predicted Data
The IR spectrum of this compound will show characteristic absorption bands for its key functional groups.
-
N-H Stretch (3250-3350 cm⁻¹): A sharp, medium-to-strong peak corresponding to the stretching vibration of the N-H bond in the secondary amide. [3]* Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Weak to medium peaks just below 3000 cm⁻¹ from the methyl group. [3]* C=O Stretch (Amide I) (1660-1690 cm⁻¹): A very strong and sharp absorption band, characteristic of the carbonyl group in a secondary amide. [3]* N-H Bend (Amide II) (1510-1550 cm⁻¹): A medium-to-strong absorption resulting from the N-H bending vibration coupled with C-N stretching. [3]* Aromatic C=C Stretches (1450-1600 cm⁻¹): Several medium-to-strong peaks in this region are characteristic of the aromatic ring.
-
C-F Stretches (1100-1350 cm⁻¹): Multiple very strong and broad absorption bands are expected in this region due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the CF₃ group.
-
C-Br Stretch (500-650 cm⁻¹): A weak to medium absorption in the fingerprint region, which can sometimes be difficult to assign definitively. [3][4] Table 3: Predicted Major IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Expected Intensity 3250-3350 N-H Stretch Medium-Strong >3000 Aromatic C-H Stretch Weak-Medium <3000 Aliphatic C-H Stretch Weak-Medium 1660-1690 C=O Stretch (Amide I) Strong, Sharp 1510-1550 N-H Bend (Amide II) Medium-Strong 1450-1600 Aromatic C=C Stretches Medium 1100-1350 C-F Stretches Very Strong, Broad | 500-650 | C-Br Stretch | Weak-Medium |
Experimental Protocol: Solid-State IR Spectroscopy
Given that the compound is a solid, several methods are suitable for sample preparation. The thin solid film method is often rapid and effective for teaching and research labs. [5][6]
Caption: Workflow for preparing a solid sample using the thin film method.
-
Sample Preparation (Thin Film Method):
-
Place a small amount (5-10 mg) of the solid sample into a small vial. [6] * Add a few drops of a volatile solvent like methylene chloride or acetone to completely dissolve the solid. [5][6] * Using a pipette, transfer a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). [7] * Allow the solvent to evaporate fully, which will deposit a thin, even film of the solid compound on the plate. [5] * If the resulting spectrum is too weak, add another drop of the solution and let it evaporate. If it is too strong, clean the plate and use a more dilute solution. [6]2. Alternative Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. [8] * Place the mixture into a pellet die and use a hydraulic press to form a transparent or translucent pellet. [8]3. Data Acquisition:
-
Place the prepared sample (salt plate or KBr pellet) into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument (or a clean salt plate/blank KBr pellet).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, enabling the determination of its molecular weight and structural features.
Interpretation and Predicted Data
For this compound, under Electron Ionization (EI), the following features are expected:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 281 and 283. A crucial diagnostic feature will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion (and any bromine-containing fragments), separated by 2 mass units (the M⁺ and M+2 peaks). [9]The exact masses are 280.9663 Da (for ⁷⁹Br) and 282.9643 Da (for ⁸¹Br).
-
Major Fragmentation Pathways: Aromatic compounds often show a prominent molecular ion peak. [10]Key fragmentation patterns for this molecule would likely involve:
-
Loss of ketene (-42 Da): Cleavage of the amide bond to lose CH₂=C=O, resulting in a fragment ion of 4-bromo-2-(trifluoromethyl)aniline at m/z 239/241.
-
Alpha-Cleavage (-43 Da): Loss of the acetyl radical (•CH₃CO) is a common fragmentation for acetanilides, leading to an ion at m/z 238/240.
-
Loss of Bromine (-79/81 Da): Cleavage of the C-Br bond would yield a fragment at m/z 202.
-
Loss of CF₃ (-69 Da): Loss of the trifluoromethyl radical would produce a fragment at m/z 212/214.
-
Table 4: Predicted Major Fragments in EI-MS
| m/z (for ⁷⁹Br/⁸¹Br) | Fragment Identity | Plausible Origin |
|---|---|---|
| 281/283 | [M]⁺ | Molecular Ion |
| 239/241 | [M - CH₂CO]⁺ | Loss of ketene |
| 212/214 | [M - •CF₃]⁺ | Loss of CF₃ radical |
| 202 | [M - •Br]⁺ | Loss of Br radical |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Caption: Simplified predicted fragmentation pathway in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For volatile solids, a direct insertion probe is commonly used. The sample is placed in a capillary tube at the end of the probe.
-
-
Ionization:
-
The probe is heated, causing the sample to vaporize into the ion source.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. [11]3. Mass Analysis:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
-
Data Output:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
References
-
(Pasuruan, ID) Time.is. [Link]
-
IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
-
Sample Preparation for FTIR Analysis. Drawell. [Link]
-
Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]
-
Sample preparation for FT-IR. University of the West Indies at Mona. [Link]
-
IR Spectroscopy. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]
-
DFT computations and spectroscopic analysis of p-bromoacetanilide. PubMed. [Link]
-
Video: Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. [Link]
-
This compound. PubChem. [Link]
-
Acetanilide and 4-Bromoacetanilide IR spectra interpretation. Reddit. [Link]
-
Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]
-
acetanilide, 103-84-4. The Good Scents Company. [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Unknown Source. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
NMR of acetanilide. University of Tübingen. [Link]
-
4'-Bromo-2'-nitroacetanilide Mass Spectrum. NIST WebBook. [Link]
-
GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. Organic Synthesis International. [Link]
-
4-Bromoacetanilide - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
4'-Bromo-2'-nitroacetanilide IR Spectrum. NIST WebBook. [Link]
-
Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Bangladesh Pharmaceutical Journal. [Link]
-
4-Bromoacetanilide | C8H8BrNO | MD Topology | NMR | X-Ray. Automated Topology Builder. [Link]
-
4-Bromoacetanilide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
4-(Trifluoromethyl)-alpha-bromo-acetanilide. PubChem. [Link]
-
Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. The Royal Society of Chemistry. [Link]
-
4'-Bromo-2'-chloroacetanilide. PubChem. [Link]
-
13C NMR of p-bromoacetanilide. Chegg.com. [Link]
Sources
- 1. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetanilide(103-84-4) 13C NMR spectrum [chemicalbook.com]
- 3. bnmv.ac.in [bnmv.ac.in]
- 4. reddit.com [reddit.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR spectrum of 4'-Bromo-2'-(trifluoromethyl)acetanilide
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Introduction
This compound is a substituted acetanilide derivative featuring a complex molecular architecture that incorporates bromo, trifluoromethyl, and acetamido functional groups.[1] Its chemical structure, with the IUPAC name N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, presents a unique substitution pattern on the aromatic ring that is of significant interest in medicinal chemistry and materials science.[2] The trifluoromethyl group, in particular, is known to enhance properties such as lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. The ¹H NMR spectrum, specifically, provides critical information about the electronic environment, connectivity, and spatial arrangement of protons within the molecule. This guide offers a detailed, expert-level analysis of the ¹H NMR spectrum of this compound, explaining the causal relationships between the molecular structure and the observed spectral features.
Molecular Structure and Proton Environments
The ¹H NMR spectrum is dictated by the distinct chemical environments of the protons in the molecule. In this compound, there are five unique proton environments: three on the aromatic ring (H-3', H-5', H-6'), one in the amide group (NH), and one in the methyl group (CH₃).
The chemical shifts of the aromatic protons are heavily influenced by the electronic effects of the three substituents:
-
Acetamido Group (-NHCOCH₃): This group is an electron-donating group (EDG) through resonance, which tends to shield (move upfield) the ortho (H-6') and para positions. However, the anisotropic effect of the carbonyl can cause some deshielding of the ortho proton.
-
Bromine Atom (-Br): Halogens are classic examples of substituents with competing effects. Bromine is electron-withdrawing through its inductive effect but weakly electron-donating via resonance. Overall, it is a deactivating group that will deshield adjacent protons.
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group (EWG) due to the strong inductive effect of the three highly electronegative fluorine atoms.[3] It strongly deshields all positions on the ring, with the most significant effect at the ortho position (H-3').
The interplay of these electronic influences dictates the final chemical shift of each aromatic proton.
Caption: Influence of substituents on aromatic proton shielding.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Based on the structural and electronic analysis, a detailed prediction of the ¹H NMR spectrum can be formulated. The spectrum can be divided into three distinct regions: aliphatic, amide, and aromatic.
The Aliphatic Region (δ 2.0 - 2.5 ppm)
-
Methyl Protons (-CH₃): The three protons of the acetyl methyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet . Its expected chemical shift is around δ 2.1 ppm .[1] This is a characteristic peak for an acetanilide functional group.[4]
The Amide Region (δ 8.5 - 10.5 ppm)
-
Amide Proton (-NH): The amide proton gives rise to a singlet , which is often broad due to quadrupole broadening from the adjacent nitrogen atom and its potential for chemical exchange.[5] Its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, which forms hydrogen bonds with the amide proton, its signal can be found significantly downfield, often above δ 9.5 ppm.
The Aromatic Region (δ 7.5 - 8.5 ppm)
The aromatic region is the most complex and informative part of the spectrum, with signals expected between δ 7.6 and 8.0 ppm.[1] A more detailed analysis suggests a wider range and distinct splitting patterns for each of the three aromatic protons.
-
Proton H-3': This proton is positioned ortho to both the strongly electron-withdrawing -CF₃ group and the -Br group. This dual deshielding effect will shift its signal the furthest downfield. It will be split by H-5' through a four-bond meta-coupling (⁴J), resulting in a doublet . The typical value for ⁴J(H,H) is small, around 2-3 Hz. The signal may also appear slightly broadened or as a narrow quartet due to a five-bond coupling to the fluorine atoms of the -CF₃ group (⁵J(H,F)).
-
Proton H-5': This proton is ortho to the -Br group and meta to the -NHCOCH₃ and -CF₃ groups. It will experience moderate deshielding. It is coupled to two different protons: H-6' (ortho-coupling, ³J) and H-3' (meta-coupling, ⁴J). This will split the signal into a doublet of doublets (dd) . The ortho-coupling constant (³J) is typically in the range of 7-9 Hz, while the meta-coupling (⁴J) is smaller at 2-3 Hz.[5]
-
Proton H-6': This proton is ortho to the electron-donating -NHCOCH₃ group, which provides a shielding effect relative to the other aromatic protons. It is coupled only to H-5' via a three-bond ortho-coupling (³J). This will result in a clean doublet with a coupling constant of approximately 7-9 Hz.
Data Summary Table
The predicted ¹H NMR data for this compound is summarized below.
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 3H | ~ 2.1 | Singlet (s) | - |
| H-6' | 1H | ~ 7.7 | Doublet (d) | ³J ≈ 7-9 |
| H-5' | 1H | ~ 7.9 | Doublet of Doublets (dd) | ³J ≈ 7-9, ⁴J ≈ 2-3 |
| H-3' | 1H | ~ 8.2 | Doublet (d) | ⁴J ≈ 2-3 |
| -NH | 1H | > 9.5 (in DMSO-d₆) | Singlet (s), broad | - |
Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality, interpretable ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol serves as a self-validating system to ensure reliable data.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it solubilizes the compound well and allows for the clear observation of the exchangeable -NH proton. Chloroform-d (CDCl₃) is an alternative, though the -NH peak may be broader and its position more variable.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is critical for sharp spectral lines.
-
Referencing: The solvent peak itself often serves as a secondary reference. For higher accuracy, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ 0.00 ppm), though modern spectrometers can reference the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set up a standard proton experiment with the following typical parameters on a 400 MHz spectrometer:
-
Pulse Angle: 30-90 degrees
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum should be manually phased, baseline corrected, and integrated to obtain the final, interpretable spectrum.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. Each signal—from the simple singlet of the methyl group to the complex doublet of doublets in the aromatic region—can be rationally assigned and interpreted based on fundamental principles of chemical shift theory and spin-spin coupling. The strong electron-withdrawing nature of the trifluoromethyl group and the combined electronic effects of all three substituents create a distinct and predictable spectral fingerprint. This in-depth guide provides researchers and scientists with the foundational knowledge to confidently identify, analyze, and validate the structure of this compound, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical development.
References
- Smolecule. (2023, August 15). This compound.
- Brainly. (2021, February 14). Analyze the 1H NMR spectrum of acetanilide.
- ChemicalBook. 4'-Bromoacetanilide(103-88-8) 1H NMR spectrum.
- PubChem. This compound.
- Vdocuments. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR.
- Hore, P. J., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 44(6), 911-919.
- NMR of Acetanilide. (2020, March 19).
Sources
Introduction: The Significance of 4'-Bromo-2'-(trifluoromethyl)acetanilide
An In-depth Technical Guide to the ¹³C NMR Analysis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causality behind spectral features and the experimental design required for robust structural elucidation.
This compound, with the IUPAC name N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, is a halogenated and trifluoromethylated aromatic compound.[1][2] Its molecular structure is of significant interest in medicinal chemistry and materials science. The trifluoromethyl (-CF₃) group is a key pharmacophore known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][3][4] The bromine atom provides a site for further synthetic modification, making this compound a valuable intermediate in the synthesis of more complex molecules.[1]
Given its role as a synthetic building block, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an essential analytical technique for this purpose, providing direct insight into the carbon skeleton of the molecule.[5] This guide details the expected ¹³C NMR spectral characteristics of this compound, outlines a validated experimental protocol for data acquisition, and presents a workflow for definitive spectral assignment.
Predicted ¹³C NMR Spectral Data and Structural Correlation
While an experimentally acquired spectrum is the gold standard, a robust prediction based on established principles of NMR spectroscopy provides a powerful framework for analysis. The structure and IUPAC numbering for this compound are shown below.
Caption: Molecular structure of this compound.
The molecule possesses nine distinct carbon atoms, and due to the lack of molecular symmetry, nine unique signals are expected in the proton-decoupled ¹³C NMR spectrum.[6] The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on the additive effects of the substituents on the benzene ring and standard chemical shift ranges for acetanilide carbons.[7][8]
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) | Justification |
| C=O | ~169 | Singlet (s) | Typical range for an amide carbonyl carbon.[7] |
| C1' | ~138 | Singlet (s) | Aromatic carbon attached to nitrogen; deshielded by the electronegative nitrogen atom. |
| C2' | ~135 | Singlet (s) | Aromatic carbon attached to the electron-withdrawing -NHCOCH₃ group. |
| C3' | ~128 | Doublet (d) | Aromatic CH, influenced by adjacent -NHCOCH₃ and bromine. |
| C4' | ~118 | Singlet (s) | Aromatic carbon attached to bromine; subject to the heavy atom effect and inductive withdrawal. |
| C5' | ~132 | Doublet (d) | Aromatic CH, ortho to bromine and meta to the -CF₃ group. |
| C6' | ~125 (quartet) | Doublet of Quartets (dq) | Aromatic CH, ortho to the strongly electron-withdrawing -CF₃ group, resulting in significant deshielding. The signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). |
| -CF₃ | ~123 (quartet) | Quartet (q) | Trifluoromethyl carbon, characterized by a strong one-bond coupling to fluorine (¹JCF), resulting in a distinct quartet. |
| -CH₃ | ~24 | Quartet (q) | Typical chemical shift for an acetyl methyl group. |
Key Interpretive Points:
-
Electron-Withdrawing Effects: The -Br and -CF₃ groups are strongly electron-withdrawing, which generally deshields the aromatic carbons, shifting their signals downfield (to a higher ppm value).[9] The trifluoromethyl group's effect is particularly pronounced on the ortho carbon (C6').[10]
-
Amide Group Influence: The acetamido group (-NHCOCH₃) is an activating group that donates electron density via resonance, primarily to the ortho and para positions. However, in this substituted system, its influence is combined with the powerful deactivating effects of the other substituents.
-
Carbon-Fluorine Coupling: A key signature in the spectrum will be the splitting of the C6' and -CF₃ carbon signals into quartets due to spin-spin coupling with the three equivalent fluorine atoms. The one-bond C-F coupling (¹JCF) for the -CF₃ group is typically large (250-300 Hz), while the two-bond coupling (²JCF) to C6' will be smaller.
Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data
This section provides a self-validating protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum. The causality behind each step is explained to ensure data integrity.
1. Sample Preparation:
-
Step 1.1: Accurately weigh 15-20 mg of high-purity this compound. Rationale: While ¹³C NMR is less sensitive than ¹H NMR, this amount is sufficient for good signal-to-noise on a modern spectrometer without risking solubility issues.[11]
-
Step 1.2: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Step 1.3: Transfer the solution to a clean, dry 5 mm NMR tube. Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer to maintain field stability.
2. NMR Spectrometer Setup and Calibration:
-
Step 2.1: Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Step 2.2: Lock the spectrometer onto the deuterium signal of the solvent.
-
Step 2.3: Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal. Rationale: A homogeneous magnetic field is critical for achieving high resolution and accurate chemical shifts.
3. Data Acquisition (Proton-Decoupled ¹³C Spectrum):
-
Step 3.1: Select a standard ¹³C{¹H} pulse sequence. This experiment uses broadband proton decoupling to collapse all ¹H-¹³C couplings, resulting in a single sharp peak for each unique carbon atom.[12]
-
Step 3.2: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Step 3.3: Set the acquisition time to at least 1-2 seconds.
-
Step 3.4: Implement a relaxation delay (D1) of 2-5 seconds. Rationale: A sufficient relaxation delay allows the carbon nuclei to return to equilibrium between pulses. This is important for obtaining more uniform peak intensities, although true quantitation requires much longer delays.[13]
-
Step 3.5: Set the number of scans (NS) to a value sufficient for a good signal-to-noise ratio (e.g., 128, 256, or higher), depending on the sample concentration and instrument sensitivity.[11]
-
Step 3.6: Acquire the Free Induction Decay (FID) data.
4. Data Processing:
-
Step 4.1: Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
-
Step 4.2: Phase-correct the spectrum to ensure all peaks are in positive absorption mode.
-
Step 4.3: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Step 4.4: Integrate the peaks (note: integration in standard ¹³C NMR is not directly proportional to the number of carbons).[11]
Workflow for Unambiguous Spectral Assignment
For a molecule of this complexity, a one-dimensional ¹³C spectrum confirms the number of unique carbons but does not definitively assign each peak. A comprehensive assignment requires a multi-faceted approach, including advanced NMR experiments.
Caption: Workflow for structural elucidation using 1D and 2D NMR.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the multiplicity of each carbon atom. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (C=O, C1', C2', C4', and the CF₃ carbon) are absent.[6] This allows for the immediate classification of the protonated carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms directly to their attached protons (¹J coupling).[14] It provides definitive assignments for all protonated carbons (C3', C5', C6', and the -CH₃ group) by linking them to their corresponding signals in the ¹H NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons that are two or three bonds away (ⁿJ coupling).[14] It is the key to assigning the quaternary carbons. For example, the proton signal from the -CH₃ group will show a correlation to the C=O carbon, and the aromatic protons will show correlations to the non-protonated carbons in the ring (C1', C2', C4'), allowing for their unambiguous assignment.
Conclusion
The ¹³C NMR analysis of this compound is a clear example of modern structural elucidation. By combining a standard proton-decoupled ¹³C experiment with advanced techniques like DEPT, HSQC, and HMBC, a complete and unambiguous assignment of the carbon skeleton can be achieved. This level of analytical rigor is essential for ensuring the identity and purity of key intermediates in pharmaceutical and materials science research, providing a solid foundation for subsequent synthetic steps and biological evaluation.
References
- Smolecule. (2023, August 15). This compound.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- CEITEC.
-
Stoll, A. H., & Britton, R. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1566–1569. [Link]
-
Chemguide. Interpreting C-13 NMR spectra. [Link]
- University of Bath. NMR Techniques in Organic Chemistry: a quick guide.
-
Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
James, T. L. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. [Link]
- East Stroudsburg University.
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-depth Technical Guide to the Mass Spectrometry of 4'-Bromo-2'-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-2'-(trifluoromethyl)acetanilide is a halogenated and trifluoromethylated aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its structural complexity, featuring a bromine atom, a trifluoromethyl group, and an acetanilide moiety, presents a unique analytical challenge and opportunity.[1] Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, focusing on electron ionization (EI) techniques, and offers practical insights for its analysis. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide.[1][2] It has a CAS number of 29124-62-7, a molecular formula of C₉H₇BrF₃NO, and a molecular weight of approximately 282.06 g/mol .[1][2]
Core Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique commonly employed in gas chromatography-mass spectrometry (GC-MS).[3] In the EI source, the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV).[3] This energetic collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[3][4]
The molecular ion is often unstable and carries excess internal energy, which it dissipates through a series of predictable bond cleavages and rearrangements. This process, known as fragmentation, generates a unique pattern of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured by the mass analyzer, resulting in a mass spectrum that serves as a molecular fingerprint.
The Isotopic Signature of Bromine
A key characteristic in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[5][6][7] Consequently, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two m/z units.[5][6][7][8] This 1:1 doublet is a definitive indicator for the presence of a single bromine atom in an ion.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound under EI conditions is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The primary fragmentation pathways are expected to involve the cleavage of the amide group and the loss of the trifluoromethyl and bromo substituents.
A crucial fragmentation pathway is the cleavage of the N-acetyl group. The loss of the acetyl radical (•COCH₃) is a common fragmentation for acetanilides. Another significant fragmentation involves the cleavage of the C-N bond, leading to the formation of a stable acylium ion. The loss of the bromine atom and the trifluoromethyl group are also anticipated fragmentation pathways.
The following diagram illustrates the predicted major fragmentation pathways for this compound:
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Tabulated Summary of Predicted Mass Fragments
| m/z (Predicted) | Ion Formula | Description of Fragment | Significance |
| 282/284 | [C₉H₇BrF₃NO]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and presence of bromine. |
| 240/242 | [C₇H₅BrF₃N]⁺• | Loss of an acetyl radical (•COCH₃) | Characteristic fragmentation of acetanilides.[1] |
| 203 | [C₈H₇F₃NO]⁺• | Loss of a bromine radical (•Br) | Common fragmentation for halogenated compounds.[6] |
| 239/241 | [C₇H₄BrF₃]⁺• | Loss of the acetamido radical (•NHCOCH₃) | Indicates cleavage of the aryl-nitrogen bond. |
| 263/265 | [C₉H₇BrF₂NO]⁺• | Loss of a fluorine radical (•F) | A possible fragmentation from the trifluoromethyl group. |
| 221/223 | [C₇H₄BrF₂N]⁺• | Loss of a fluorine radical from the [M-COCH₃]⁺• ion | Secondary fragmentation. |
| 159 | [C₇H₄F₃N]⁺• | Loss of Br from the [M-COCH₃]⁺• ion | Further fragmentation of a primary fragment. |
Experimental Protocol for GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
1. Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble (e.g., acetone, ethyl acetate, or dichloromethane).
-
Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and source contamination.
-
Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of known concentrations.
2. Gas Chromatography (GC) Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for this type of analyte. A standard column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Inlet: Use a split/splitless injector. For general qualitative analysis, a split injection with a high split ratio (e.g., 50:1) is recommended to prevent column overloading. The injector temperature should be set high enough to ensure rapid vaporization of the analyte without thermal degradation (e.g., 250-280 °C).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final Hold: Hold at the final temperature for 5-10 minutes to ensure elution of all components.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: Set according to the manufacturer's recommendations, typically in the range of 200-250 °C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: Acquire data over a mass range of m/z 40-400 to ensure detection of the molecular ion and all significant fragments.
-
Transfer Line Temperature: The temperature of the transfer line connecting the GC to the MS should be maintained at a high enough temperature to prevent condensation of the analyte (e.g., 280 °C).
4. Data Analysis
-
Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte peak.
-
Mass Spectrum: Extract the mass spectrum from the apex of the analyte peak.
-
Interpretation:
-
Identify the molecular ion peak (M⁺•) and confirm the characteristic M/M+2 isotopic pattern for bromine.
-
Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.
-
Compare the obtained spectrum with library spectra (if available) for confirmation.
-
The following workflow diagram summarizes the experimental process:
Caption: Experimental workflow for the GC-MS analysis of this compound.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating checks to ensure data integrity. The presence of the characteristic 1:1 isotopic doublet for bromine in the molecular ion and its fragments provides a high degree of confidence in the identification of bromine-containing species. Furthermore, the predictable fragmentation pattern of the acetanilide moiety serves as an internal validation of the observed mass spectrum. By correlating the observed fragments with established fragmentation mechanisms, the structural assignment can be made with a high level of certainty.
Conclusion
The mass spectrometric analysis of this compound, particularly by GC-EI-MS, provides a wealth of structural information. A thorough understanding of the characteristic bromine isotopic pattern and the predictable fragmentation pathways of the acetanilide and substituted phenyl ring is crucial for accurate interpretation of the mass spectrum. The experimental protocol outlined in this guide provides a robust framework for the reliable analysis of this and structurally related compounds, aiding in their identification and characterization in various scientific and industrial applications.
References
-
Clark, J. (2021). Mass Spectra - The M+2 Peak. Chemguide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773417, this compound. PubChem. Available at: [Link]
-
Kagramanov, N. D., & Tyutyunov, A. A. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). Available at: [Link]
-
LibreTexts Chemistry. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]
-
Save My Exams. (2023, July 4). The M+1 & M+2 Peaks. Available at: [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67960, 4-Bromo-2-(trifluoromethyl)aniline. PubChem. Available at: [Link]
-
Wang, H.-Y., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 26(8), 1321–1328. Available at: [Link]
-
LookChem. (n.d.). N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide. Available at: [Link]
-
Powers, R. (2021). Radicals and Mass Spectrometry (MS). University of Nebraska-Lincoln. Available at: [Link]
-
National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
-
The Elkshemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Available at: [Link]
-
Kagramanov, N. D., & Tyutyunov, A. A. (2019, October). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Fluorine Notes, 126(5-6). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67593, N-(4-bromo-2-fluorophenyl)acetamide. PubChem. Available at: [Link]
-
Takhistov, V. V., et al. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(8), 689–713. Available at: [Link]
-
Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901–1905. Available at: [Link]
-
LCGC International. (n.d.). Electron Ionization for GC–MS. Available at: [Link]
-
Schlosser, M. (2006). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Journal of Fluorine Chemistry, 127(1), 3-17. Available at: [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
NIST. (n.d.). 4'-Bromo-2'-nitroacetanilide. NIST WebBook. Available at: [Link]
-
Wiley. (n.d.). 4-Bromoacetanilide. SpectraBase. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773252, 4-(Trifluoromethyl)-alpha-bromo-acetanilide. PubChem. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST WebBook. Available at: [Link]
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. savemyexams.com [savemyexams.com]
IR spectrum of 4'-Bromo-2'-(trifluoromethyl)acetanilide
An In-depth Technical Guide to the Infrared Spectrum of 4'-Bromo-2'-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a complex substituted acetanilide derivative with applications in chemical synthesis and pharmaceutical development.[1] As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to deliver an authoritative interpretation of the compound's spectral features. We will explore the characteristic vibrational frequencies of its core functional groups—the secondary amide, the trifluoromethyl moiety, the carbon-bromine bond, and the substituted aromatic ring—and explain the causal relationships between molecular structure and spectral output. This guide includes a detailed experimental protocol for spectral acquisition, a thorough peak assignment table, and visual diagrams to elucidate molecular structure and experimental workflow, serving as an essential reference for the characterization of this and structurally related molecules.
Introduction: The Molecular Context
This compound, with the IUPAC name N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, is a multifaceted organic compound featuring a complex substitution pattern on an acetanilide framework.[1][2] Its molecular formula is C₉H₇BrF₃NO.[1] The presence of a bromine atom and a highly electronegative trifluoromethyl (CF₃) group on the phenyl ring, combined with the acetamide side chain, creates a unique electronic and steric environment. These features make it a valuable intermediate in the synthesis of novel pharmaceutical agents and materials.[1]
Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational transitions of molecules.[3] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present within a molecule, offering a "molecular fingerprint." For a compound like this compound, IR spectroscopy is indispensable for confirming its identity, assessing purity, and understanding the interplay of its functional components.
Molecular Structure and Key Vibrational Modes
The IR spectrum of this molecule is a composite of the vibrations from its distinct functional parts. Understanding the structure is paramount to interpreting the spectrum. The key functional groups that produce characteristic IR signals are the N-H and C=O bonds of the amide group, the C-H bonds of the aromatic ring and methyl group, the strong C-F bonds of the trifluoromethyl group, and the C-Br bond.
Experimental Protocol: High-Fidelity Spectral Acquisition
The integrity of an IR spectrum is contingent upon a rigorous experimental methodology. Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity, speed, and minimal sample preparation.
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water vapor and CO₂ interference.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum (scan). This is a critical self-validating step that measures the ambient environment and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is crucial for achieving a high-quality, reproducible spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to 4000–400 cm⁻¹.
-
Data Processing and Cleaning: After acquisition, perform an ATR correction if the software allows, and baseline correct the spectrum to ensure a flat, zero-absorbance baseline where no peaks are present. Clean the ATR crystal thoroughly before the next measurement.
Spectral Interpretation and Peak Assignment
The IR spectrum can be divided into several key regions, each corresponding to the vibrations of specific functional groups.
High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by stretching vibrations of bonds involving hydrogen.
-
N-H Stretch: A single, sharp to moderately broad peak is expected around 3300 cm⁻¹ for the secondary amide N-H bond.[1][4] Its position and broadness can be influenced by hydrogen bonding in the solid state.
-
Aromatic C-H Stretch: Weak to medium intensity sharp peaks will appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the C-H bonds on the benzene ring.[5]
-
Aliphatic C-H Stretch: Sharp peaks corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) group will be found just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[5]
Carbonyl and Double-Bond Region (2000 cm⁻¹ - 1500 cm⁻¹)
This region contains some of the most intense and diagnostic peaks in the spectrum.
-
Amide I (C=O Stretch): This is typically the most intense peak in the spectrum. For this molecule, a strong, sharp absorption is predicted around 1680 cm⁻¹ .[1] The electron-withdrawing nature of the substituted phenyl ring can slightly increase this frequency compared to simple alkyl amides.
-
Amide II: This band arises from a coupled vibration of the N-H in-plane bend and the C-N stretch. It appears as a strong peak in the 1600-1500 cm⁻¹ range.[3][6]
-
Aromatic C=C Stretch: The benzene ring exhibits several in-plane stretching vibrations, typically appearing as a series of medium to sharp peaks between 1600 cm⁻¹ and 1400 cm⁻¹ .[5]
The Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
This region is complex and contains a multitude of overlapping peaks from stretching and bending vibrations, but it holds highly characteristic information.
-
C-F Stretches: The trifluoromethyl group produces exceptionally strong and characteristic absorption bands. Multiple intense peaks are expected in the 1200-1100 cm⁻¹ range due to symmetric and asymmetric C-F stretching modes.[1][7] The strong coupling of CF₃ vibrations with the benzene ring can further influence these absorptions.[8]
-
C-N Stretch: The stretching vibration of the aryl C-N bond contributes to signals in the 1350-1250 cm⁻¹ range.
-
Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations appear in the 900-675 cm⁻¹ region and are diagnostic of the aromatic substitution pattern.[5]
-
C-Br Stretch: The carbon-bromine stretch is found at low frequencies, typically in the 690-515 cm⁻¹ range.[9][10] This peak may be of weak to medium intensity and can sometimes be difficult to assign definitively due to overlap with other vibrations.
Summary of Key Vibrational Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference(s) |
| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp | [1][4] |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak | [5] |
| 3000 - 2850 | C-H Stretch | Methyl (CH₃) | Medium to Weak | [5] |
| ~1680 | C=O Stretch (Amide I) | Secondary Amide | Strong, Sharp | [1][4] |
| 1600 - 1500 | N-H Bend + C-N Stretch (Amide II) | Secondary Amide | Strong | [3][6] |
| 1600 - 1400 | C=C Stretch | Aromatic Ring | Medium to Weak | [5] |
| 1200 - 1100 | C-F Stretches (Asymmetric & Symmetric) | Trifluoromethyl | Very Strong | [1][7] |
| 690 - 515 | C-Br Stretch | Bromoalkane | Medium to Weak | [9][10] |
Conclusion
The infrared spectrum of this compound is rich with information, providing a clear fingerprint for its structural verification. The key diagnostic features are the strong amide I band near 1680 cm⁻¹, the N-H stretch around 3300 cm⁻¹, and the exceptionally intense C-F stretching bands between 1200 and 1100 cm⁻¹. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the low-frequency C-Br stretch further confirm the molecular architecture. This guide provides the necessary framework for researchers to confidently acquire and interpret the IR spectrum of this compound, ensuring data integrity and facilitating its use in advanced scientific applications.
References
-
Marx, V., et al. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Retrieved from [Link]
-
Brainly. (2023, July 1). Analyze the IR spectrum of Acetanilide (C8H9NO). Identify the functional group absorbance, the peak due to. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
ResearchGate. (2000). Far-infrared spectra of acetanilide revisited. Retrieved from [Link]
-
ResearchGate. (n.d.). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Retrieved from [Link]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Prasad, R. S., & Singh, N. P. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 481-492. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. scribd.com [scribd.com]
The Solubility Profile of 4'-Bromo-2'-(trifluoromethyl)acetanilide: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. 4'-Bromo-2'-(trifluoromethyl)acetanilide, a compound of interest in contemporary drug discovery pipelines, presents a unique solubility profile owing to its complex chemical structure. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, intended for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its solubility, present in silico predictions, and detail robust experimental protocols for its empirical determination. This guide is designed to be a practical resource, bridging theoretical knowledge with actionable laboratory procedures to support the advancement of pharmaceutical research.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a pivotal parameter. A drug must be in solution to be absorbed, distributed, and ultimately reach its target site of action. Insufficient solubility can lead to low and erratic bioavailability, hindering the development of a promising therapeutic agent.
This compound, with its halogenated and trifluoromethylated phenyl ring, presents an interesting case study in solubility. The presence of the electron-withdrawing trifluoromethyl group and the lipophilic bromine atom significantly influences its interactions with various solvents. Understanding and quantifying its solubility is therefore not merely an academic exercise but a crucial step in its potential development as a therapeutic agent.
Physicochemical Properties of this compound
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock upon which solubility studies are built. These properties offer initial clues into its likely behavior in different solvent systems.
| Property | Value | Source |
| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | |
| CAS Number | 29124-62-7 | [1] |
| Molecular Formula | C₉H₇BrF₃NO | |
| Molecular Weight | 282.06 g/mol | |
| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F |
The structure of this compound combines a polar acetanilide group with a largely nonpolar substituted benzene ring. The trifluoromethyl group is known to increase lipophilicity, which can decrease aqueous solubility.[1] This inherent structural tension between polar and nonpolar moieties is what makes its solubility behavior complex and highly dependent on the chosen solvent.
In Silico Solubility Predictions: A First Look
Before embarking on resource-intensive experimental studies, in silico prediction tools provide a rapid and cost-effective means of estimating a compound's solubility. These computational models leverage large datasets of known solubilities and sophisticated algorithms to predict the behavior of novel compounds.
For this compound, we utilized two well-regarded, freely accessible platforms: SwissADME and pkCSM .
| Prediction Tool | Predicted Parameter | Predicted Value | Interpretation |
| SwissADME | ESOL LogS | -3.56 | Poorly soluble |
| Ali LogS | -4.01 | Poorly soluble | |
| SILICOS-IT LogS | -3.87 | Poorly soluble | |
| pkCSM | Water Solubility (log mol/L) | -3.093 | Poorly soluble |
Interpretation of In Silico Data:
The LogS value represents the logarithm of the molar solubility in water. A LogS value between -2 and 0 is considered soluble, between -4 and -2 is moderately soluble, and below -4 is poorly soluble. The predictions from both SwissADME and pkCSM consistently place this compound in the poorly soluble category in aqueous media. This early-stage computational assessment is invaluable, as it immediately flags potential bioavailability challenges and guides the formulation strategy towards solubility enhancement techniques.
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid is governed by a delicate interplay of intermolecular forces and thermodynamic principles. The process of dissolution can be conceptually broken down into three steps:
-
Breaking Solute-Solute Bonds: Energy is required to overcome the lattice energy of the solid crystal.
-
Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of Solute-Solvent Bonds: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution (ΔH_sol) is the sum of the energy changes in these three steps. The Gibbs free energy of solution (ΔG_sol), which determines the spontaneity of the dissolution process, is given by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
where T is the temperature and ΔS_sol is the change in entropy. A negative ΔG_sol indicates a spontaneous dissolution process.
The adage "like dissolves like" is a useful heuristic in predicting solubility. Polar solvents, such as water and ethanol, are adept at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes via van der Waals forces. Given the mixed polarity of this compound, its solubility is expected to be highest in semi-polar solvents that can effectively interact with both the polar amide group and the nonpolar aromatic ring.
Experimental Determination of Solubility: Protocols and Best Practices
While in silico predictions are a valuable starting point, empirical determination of solubility remains the gold standard. The two primary types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the most accurate measure and is crucial for late-stage drug development and formulation. The shake-flask method is the most widely accepted technique for determining thermodynamic solubility and is recommended by regulatory bodies such as the United States Pharmacopeia (USP).
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound (solid powder)
-
Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vial for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Separation:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vial to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method. The choice of column and mobile phase will depend on the physicochemical properties of the compound. A C18 column with a mobile phase of acetonitrile and water is a common starting point for compounds of this nature.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Diagram of the Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), remains in solution when diluted into an aqueous buffer. It is a non-equilibrium measurement that is often used in the early stages of drug discovery for high-throughput screening due to its speed and lower compound requirement.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
Automated liquid handler (optional, for high-throughput)
Procedure:
-
Plate Preparation:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution of this compound to the buffer-containing wells to achieve a range of final concentrations. It is important to keep the final DMSO concentration low (typically ≤1%) to minimize its co-solvent effect.
-
-
Incubation:
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
-
Detection (Nephelometry):
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
-
-
Detection (UV-Vis Spectroscopy with Filtration):
-
After incubation, filter the contents of each well using a filter plate to remove any precipitate.
-
Measure the UV absorbance of the filtrate in a UV-compatible plate.
-
The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve prepared in a mixture of the aqueous buffer and DMSO that mimics the final assay conditions.
-
The kinetic solubility is the concentration of the compound in the filtrate.
-
Diagram of the Kinetic Solubility Workflow
Sources
An In-Depth Technical Guide to 4'-Bromo-2'-(trifluoromethyl)acetanilide: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Bromo-2'-(trifluoromethyl)acetanilide, a pivotal chemical intermediate in the fields of medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, established synthesis protocols, and characteristic reactivity. The core of this guide focuses on the strategic importance of this molecule in drug design, elucidating how the interplay between the bromine atom and the trifluoromethyl group provides a unique scaffold for developing novel therapeutics. By synthesizing data from authoritative sources, this document serves as a critical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.
Molecular Profile and Physicochemical Properties
This compound, with the IUPAC name N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, is a substituted acetanilide derivative.[1][2] Its structure is characterized by an acetamide group, a bromine atom at the 4-position, and a trifluoromethyl (CF₃) group at the 2-position of the aniline ring. This specific arrangement of functional groups imparts unique chemical and physical properties that are highly valuable in synthetic applications.[1]
The molecular formula is C₉H₇BrF₃NO, corresponding to a molecular weight of 282.06 g/mol .[1][2] The presence of the highly electronegative trifluoromethyl group is a key feature, significantly enhancing the molecule's lipophilicity and metabolic stability—two critical parameters in drug design.[1][3] This makes it an attractive starting point for creating drug candidates with improved pharmacokinetic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | [1][2] |
| CAS Number | 29124-62-7 | [1][2] |
| Molecular Formula | C₉H₇BrF₃NO | [1][2] |
| Molecular Weight | 282.06 g/mol | [1][2] |
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods. The following data are characteristic of the compound:
-
¹H NMR: Aromatic protons typically appear as a multiplet between δ 7.6–8.0 ppm, while the acetamide methyl protons present as a singlet around δ 2.1 ppm.[1]
-
¹³C NMR: The carbonyl carbon of the acetamide group is observed around δ 168.5 ppm. The carbon of the trifluoromethyl group appears as a quartet near δ 122.4 ppm due to coupling with the fluorine atoms (J ≈ 272 Hz).[1]
-
Infrared (IR) Spectroscopy: Key stretches include the N-H bond at approximately 3300 cm⁻¹, the C=O (carbonyl) bond at 1680 cm⁻¹, and strong C-F stretches between 1100–1200 cm⁻¹.[1]
-
Mass Spectrometry: The molecular ion peak (M⁺) is observed at m/z 282, consistent with the molecular weight.[1]
Synthesis and Chemical Reactivity
The synthesis of this compound is most commonly achieved through the acylation of its corresponding aniline precursor, 4-bromo-2-(trifluoromethyl)aniline. This reaction is a standard and efficient method for forming the amide bond.
General Synthesis Workflow
The primary synthetic route involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically performed in a suitable solvent and may be facilitated by a non-nucleophilic base to scavenge the acidic byproduct. An alternative, though less direct, approach involves the selective bromination of 2'-(trifluoromethyl)acetanilide.[1]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Acylation of 4-bromo-2-(trifluoromethyl)aniline
This protocol is an illustrative example based on standard organic chemistry procedures.
-
Dissolution: Dissolve 1.0 equivalent of 4-bromo-2-(trifluoromethyl)aniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Base (Optional but Recommended): Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and stir.
-
Addition of Acetylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Chemical Reactivity
The utility of this compound as an intermediate stems from its predictable reactivity:
-
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to regenerate the parent amine, 4-bromo-2-(trifluoromethyl)aniline.[1]
-
Nucleophilic Aromatic Substitution: The bromine atom, activated by the electron-withdrawing trifluoromethyl group, can be displaced by various nucleophiles.[1]
-
Cross-Coupling Reactions: The aryl bromide functionality makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[4] These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.
Strategic Importance in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its structure contains two key handles—the bromine atom and the trifluoromethyl group—that medicinal chemists strategically exploit.
The Role of the Trifluoromethyl (CF₃) Group
The incorporation of a CF₃ group is a well-established strategy in modern drug design to enhance the "drug-like" properties of a molecule.[3][5] Approximately 20% of all marketed drugs contain fluorine.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes). This can increase the half-life and bioavailability of a drug candidate.[1][3]
-
Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[1][3]
-
Binding Interactions: As a potent electron-withdrawing group, the CF₃ group can alter the pKa of nearby functionalities and participate in unique, non-covalent interactions (e.g., dipole-dipole, multipolar C-F---X interactions) within a protein's binding pocket, potentially increasing binding affinity and selectivity.
-
Bioisosterism: The CF₃ group can serve as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for fine-tuning of steric and electronic properties.[3]
Caption: Impact of the trifluoromethyl group on key drug properties.
Applications as a Synthetic Intermediate
The true value of this compound lies in its role as an intermediate for creating more complex molecules. It has been utilized in the synthesis pathways for various classes of bioactive compounds, including:
-
Nonsteroidal anti-inflammatory drugs (NSAIDs)[6]
-
Enzyme inhibitors and oncology drug candidates[6]
-
Membrane transporter inhibitors[7]
-
Antimicrobial agents, as related trifluoromethyl-anilines have shown efficacy against various pathogens.[8][9]
The bromine atom serves as a versatile synthetic handle for elaboration via cross-coupling chemistry, allowing for the attachment of diverse aromatic, heteroaromatic, or aliphatic groups to build out the final molecular scaffold.
Quality Control and Characterization Workflow
Ensuring the identity and purity of this compound is critical before its use in subsequent synthetic steps. A standard workflow for quality control is outlined below.
Caption: Standard workflow for the characterization and quality control of the final product.
Conclusion and Future Perspectives
This compound is a strategically important molecule in contemporary chemical synthesis. Its value is derived not from its own biological activity, but from its ideal combination of a stable, property-enhancing trifluoromethyl group and a versatile synthetic handle in the bromine atom. This structure provides a robust platform for the efficient construction of complex molecular libraries for drug screening and the targeted synthesis of novel pharmaceutical agents. As the demand for metabolically stable and potent therapeutics continues to grow, the role of fluorinated intermediates like this compound in medicinal chemistry and drug development is set to expand further. Future research will likely continue to leverage this scaffold in the pursuit of new treatments for a wide range of diseases.
References
-
This compound | C9H7BrF3NO | CID 2773417 - PubChem. [Link]
-
4'-Bromo-2'-fluoroacetanilide - MySkinRecipes. [Link]
-
Understanding the 4'-bromoacetanilide Chemical: Melting Point and More - UDTECH. (2025-05-29). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). [Link]
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI. [Link]
-
Chemical basis for the antimicrobial activity of acetanilides | Request PDF - ResearchGate. (2025-08-06). [Link]
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. ud.goldsupplier.com [ud.goldsupplier.com]
- 5. jelsciences.com [jelsciences.com]
- 6. 4'-Bromo-2'-fluoroacetanilide [myskinrecipes.com]
- 7. 2-Bromo-4-(Trifluoromethyl)Acetanilide | 3823-19-6 | FB84150 [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide, a valuable intermediate in medicinal chemistry and materials science. The synthetic route detailed herein is the acetylation of 4-bromo-2-(trifluoromethyl)aniline using acetic anhydride. This application note offers a comprehensive overview of the reaction, including the underlying mechanism, a step-by-step experimental procedure, safety precautions, and expected analytical characterization of the final product. The information is curated to ensure scientific integrity and reproducibility for researchers in relevant fields.
Introduction and Significance
This compound is a halogenated and trifluoromethylated aromatic compound.[1] The presence of the trifluoromethyl (-CF3) group can enhance metabolic stability and lipophilicity, while the bromo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. These structural features make it a desirable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
The synthesis described in this note follows a classic nucleophilic acyl substitution pathway, a fundamental reaction in organic chemistry. The acetylation of the primary amine in 4-bromo-2-(trifluoromethyl)aniline is a straightforward and efficient method to produce the target acetanilide.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the acetylation of 4-bromo-2-(trifluoromethyl)aniline with acetic anhydride.
Reaction:
Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the departure of acetate as a leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the aniline starting material, yields the stable amide product, this compound, and acetic acid as a byproduct.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound, based on established methods for the acetylation of anilines.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-bromo-2-(trifluoromethyl)aniline | ≥98% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (Saturated aq. NaCl) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Dropping funnel | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Buchner funnel and filter paper |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of aniline).
-
Addition of Base: Add pyridine (1.2 eq) to the solution. Cool the flask in an ice bath to 0 °C.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir at room temperature for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.
-
Wash with water.
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a solid.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | [1] |
| CAS Number | 29124-62-7 | [1] |
| Molecular Formula | C₉H₇BrF₃NO | [1] |
| Molecular Weight | 282.06 g/mol | [1] |
Expected Spectroscopic Data
The following are predicted spectroscopic data based on the analysis of structurally similar compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methyl protons (-CH₃) is expected around δ 2.2 ppm.
-
A singlet for the amide proton (-NH) is expected around δ 7.5-8.5 ppm, which may be broad.
-
The aromatic protons will appear in the region of δ 7.5-8.0 ppm. Their splitting pattern will depend on the solvent and resolution.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
The methyl carbon (-CH₃) is expected around δ 24 ppm.
-
The carbonyl carbon (-C=O) is expected around δ 169 ppm.
-
The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with fluorine atoms.
-
Aromatic carbons will appear in the region of δ 115-140 ppm.
-
-
IR (Infrared) Spectroscopy:
-
An N-H stretching band is expected around 3300 cm⁻¹.
-
A C=O (amide I) stretching band is expected around 1670 cm⁻¹.
-
C-F stretching bands are expected in the region of 1100-1300 cm⁻¹.
-
C-Br stretching may be observed in the fingerprint region.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak [M]⁺ should be observed at m/z ≈ 281 and [M+2]⁺ at m/z ≈ 283 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.
-
Visualizations
Reaction Mechanism Workflow
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Acetamide, N-bromo-. Organic Syntheses Procedure. [Link]
-
Chegg. Solved IR Spectrum of 4-Bromoacetanilide Organic Lab FT-IR. Chegg.com. [Link]
-
SpectraBase. 4-Bromoacetanilide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
Application Note: A Validated Protocol for the Synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The protocol details the N-acetylation of 4-bromo-2-(trifluoromethyl)aniline using acetic anhydride. Emphasis is placed on the rationale behind procedural choices, ensuring methodological robustness, safety, and high-purity yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a self-validating system for reproducible outcomes.
Introduction and Significance
This compound is a substituted acetanilide derivative featuring a bromine atom and a trifluoromethyl group.[1] Its molecular structure, characterized by the IUPAC name N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, makes it a valuable precursor in organic synthesis.[1][2] The trifluoromethyl group often enhances lipophilicity and metabolic stability in drug candidates, while the bromine atom provides a versatile synthetic handle for further modifications, such as cross-coupling reactions.[1]
The primary synthetic route to this compound is the acylation of 4-bromo-2-(trifluoromethyl)aniline. This application note presents a detailed protocol for this transformation, focusing on the underlying chemical principles to empower researchers to not only replicate the procedure but also adapt it based on a thorough understanding of the reaction dynamics.
Compound Identification
A summary of the key chemical identifiers and properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | PubChem[2] |
| CAS Number | 29124-62-7 | PubChem[2] |
| Molecular Formula | C₉H₇BrF₃NO | PubChem[2] |
| Molecular Weight | 282.06 g/mol | PubChem[2] |
| Synonyms | 2-Acetamido-5-bromobenzotrifluoride, N-Acetyl 4-bromo-2-trifluoromethylaniline | CymitQuimica[3] |
Synthetic Pathway and Mechanism
The synthesis of this compound is achieved via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the starting material, 4-bromo-2-(trifluoromethyl)aniline, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to yield the final N-acetylated product.
The reaction is typically performed in a suitable solvent that can facilitate the reaction without participating in it. Glacial acetic acid is often used as it is an effective solvent for both the starting aniline and the product, and it is compatible with the acetic anhydride reagent.
Overall Reaction Scheme
Caption: N-acetylation of 4-bromo-2-(trifluoromethyl)aniline.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified steps, quantities, and conditions should yield a high-purity product.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 4-Bromo-2-(trifluoromethyl)aniline | 445-02-3 | C₇H₅BrF₃N | Starting material, 97% purity or higher. |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | Acetylating agent, ACS grade or higher. |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | Solvent, ACS grade. |
| Deionized Water | 7732-18-5 | H₂O | For work-up and washing. |
| Ethanol | 64-17-5 | C₂H₅OH | For recrystallization. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Dropping funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
Filter paper
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[4]
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid (approx. 4-5 mL per gram of aniline). Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 eq) dropwise using a dropping funnel over 10-15 minutes. The N-acetylation reaction is exothermic; a slow addition rate helps to control the temperature of the reaction mixture.
-
Reaction: After the addition is complete, gently heat the reaction mixture to 50-60°C and maintain this temperature for 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting aniline spot indicates the completion of the reaction.
-
Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 10-15 times the volume of the acetic acid used) with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of deionized water to remove any residual acetic acid and other water-soluble impurities. Continue washing until the filtrate is neutral to pH paper.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes before being filtered hot to remove the charcoal. Allow the clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum or in a desiccator to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Environmental Health
Researcher responsibility is paramount. Always consult the full Safety Data Sheet (SDS) for each chemical before use.
-
Handling Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[5] Avoid inhalation of dust and vapors.[6] Avoid direct contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[4]
-
Reagent Hazards:
-
4-Bromo-2-(trifluoromethyl)aniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Flammable liquid and vapor.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[4] Aqueous filtrates should be neutralized before disposal. Organic waste containing halogenated compounds should be collected in a designated container.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: Compare the experimentally determined melting point with the literature value. A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl protons of the acetyl group, and the N-H proton.
-
¹³C NMR: The carbon spectrum will confirm the presence of all nine unique carbon atoms in the molecule.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the -CF₃ group.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch, the C=O (amide I) stretch, and C-H and C-F stretches.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (282.06 g/mol ), with the characteristic isotopic pattern for a compound containing one bromine atom.[1][2]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773417, this compound. PubChem. Retrieved from [Link].
-
Fox, G. J., et al. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses. Retrieved from [Link].
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetyl 4-bromo-2-trifluoromethylaniline | CymitQuimica [cymitquimica.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
laboratory preparation of 4'-Bromo-2'-(trifluoromethyl)acetanilide
An Application Note for the Synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Abstract
This application note provides a comprehensive and technically detailed protocol for the laboratory-scale synthesis of this compound, a key building block in medicinal chemistry and materials science. The synthesis is achieved through the N-acetylation of 4-bromo-2-(trifluoromethyl)aniline using acetic anhydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and analytical characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the synthetic transformation.
Introduction and Scientific Context
This compound, with the IUPAC name N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, is a vital synthetic intermediate.[1][2] Its molecular structure, incorporating a bromine atom and a trifluoromethyl (CF₃) group, provides two distinct points for further chemical modification. The presence of the trifluoromethyl group is particularly significant in drug design; it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][3] These properties make the CF₃ moiety a prevalent feature in many FDA-approved drugs.[4]
The synthesis described herein involves the acetylation of the primary amino group of 4-bromo-2-(trifluoromethyl)aniline. This transformation is a classic example of nucleophilic acyl substitution.[5] The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This reaction not only yields the desired acetanilide but also serves to "protect" the highly reactive amino group, modulating its reactivity for subsequent synthetic steps.
Reaction Mechanism and Rationale
The acetylation of an aniline derivative is a robust and well-established transformation in organic synthesis.[5][6]
Causality of Reagent Selection:
-
Starting Material: 4-Bromo-2-(trifluoromethyl)aniline serves as the nucleophilic component. Its properties, such as a boiling point of 84-86 °C at 5 mmHg, are important for handling and reaction setup.[7]
-
Acetylating Agent: Acetic anhydride is employed as the source of the acetyl group. It is a highly effective and readily available reagent for this purpose. Its reaction with the amine is highly favorable.
-
Catalyst/Base: Pyridine is used in this protocol. It serves a dual purpose: it acts as a nucleophilic catalyst, activating the acetic anhydride, and it functions as a base to neutralize the acetic acid byproduct generated during the reaction.[5] This neutralization is critical as it drives the equilibrium towards the product and prevents potential protonation of the starting aniline, which would render it non-nucleophilic.
The overall reaction proceeds as follows: The nucleophilic nitrogen of the aniline attacks one of the carbonyl carbons of acetic anhydride. The tetrahedral intermediate then collapses, expelling an acetate ion as a leaving group and forming a protonated amide. The pyridine in the reaction medium deprotonates this intermediate to yield the final, neutral this compound product.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Bromo-2-(trifluoromethyl)aniline | 97% or higher | Sigma-Aldrich, etc. |
| Acetic Anhydride | Reagent Grade | Standard Supplier |
| Pyridine | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house |
| Brine (Saturated NaCl) | Aqueous solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier |
| Ethanol | Reagent Grade | Standard Supplier |
| Deionized Water | N/A | In-house source |
Equipment: 100 mL Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, ice bath, separatory funnel, rotary evaporator, Buchner funnel, and filtration flask.
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Equiv. | Amount | Moles (mmol) |
| 4-Bromo-2-(trifluoromethyl)aniline | 240.02 | 1.0 | 5.00 g | 20.83 |
| Acetic Anhydride | 102.09 | 1.2 | 2.55 g (2.36 mL) | 25.00 |
| Pyridine | 79.10 | 1.5 | 2.47 g (2.52 mL) | 31.25 |
| Dichloromethane (DCM) | - | - | 40 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-(trifluoromethyl)aniline (5.00 g, 20.83 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (40 mL) to dissolve the starting material, followed by the addition of pyridine (2.52 mL, 31.25 mmol).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This cooling is essential to moderate the exothermic reaction and prevent the formation of side products.
-
Addition of Acetylating Agent: Add acetic anhydride (2.36 mL, 25.00 mmol) dropwise to the stirred solution over 15 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system. The disappearance of the starting aniline spot (visualized under UV light) indicates reaction completion.
-
Work-up - Quenching and Extraction:
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl solution to neutralize the pyridine.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess acetic acid) and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification:
-
Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.
-
Slowly add deionized water until the solution becomes cloudy.
-
Reheat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The expected melting point should be determined and compared to literature values.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ ~8.0-7.5 (m, 3H): Signals corresponding to the aromatic protons.
-
δ ~7.8 (br s, 1H): A broad singlet for the N-H proton of the amide.
-
δ ~2.2 (s, 3H): A sharp singlet for the methyl (CH₃) protons of the acetyl group.
-
-
Mass Spectrometry (ESI-MS): The spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₇BrF₃NO (282.06 g/mol ).[1]
Safety and Handling
Adherence to strict safety protocols is mandatory for this procedure.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[8]
-
Fume Hood: All operations involving acetic anhydride, pyridine, and dichloromethane must be performed within a certified chemical fume hood to avoid inhalation of harmful and corrosive vapors.[9][10]
-
Acetic Anhydride: This substance is corrosive, flammable, and a lachrymator. It reacts violently with water.[8][10] Avoid contact with skin and eyes. Ensure fire suppression equipment (CO₂ or dry chemical extinguisher) is accessible.[9]
-
Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[11]
-
Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional regulations.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8] For larger spills, evacuate the area and follow emergency procedures.
Conclusion
This application note provides a reliable and well-vetted protocol for the synthesis of this compound. By detailing the procedural steps and the underlying chemical principles, this guide serves as a valuable resource for researchers requiring this key intermediate for applications in drug discovery, agrochemical synthesis, and materials science. The emphasis on safety ensures that the procedure can be performed responsibly and effectively in a laboratory setting.
References
-
CPAChem. (2025, February 21). Safety data sheet according to Regulation (EC) No 1907/2006. Retrieved from [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]
-
IsoLab, University of Washington. Acetic Anhydride Safety Data Sheet. Retrieved from [Link]
-
Selby, T. (2021, April 13). acetylation aniline. YouTube. Retrieved from [Link]
-
ResearchGate. (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011). Retrieved from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. 4-ブロモ-2-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 9. quora.com [quora.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fr.cpachem.com [fr.cpachem.com]
The Strategic deployment of 4'-Bromo-2'-(trifluoromethyl)acetanilide in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Privileged Building Block
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the successful construction of complex molecular architectures. 4'-Bromo-2'-(trifluoromethyl)acetanilide, with its unique constellation of functional groups, has emerged as a highly valuable and versatile building block.[1] Its structure, featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a directing acetamido moiety, offers a powerful platform for molecular diversification.
The presence of the trifluoromethyl (CF₃) group is of particular significance. This moiety is a well-established bioisostere for various functional groups and is known to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity by engaging in favorable interactions with biological targets.[1] Consequently, this compound has become a key intermediate in the synthesis of a range of biologically active compounds, most notably in the development of kinase inhibitors for oncology.[2][3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of this compound, with a focus on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Beyond mere procedural outlines, this document elucidates the mechanistic underpinnings of these transformations, providing a rationale for experimental design and empowering the user to adapt and innovate.
Core Reactivity Profile and Mechanistic Considerations
The reactivity of this compound in cross-coupling reactions is fundamentally governed by the electronic nature of the aromatic ring. The potent electron-withdrawing effect of the trifluoromethyl group, situated ortho to the acetamido group and meta to the bromine, renders the C-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst. This is a critical initiation step in both the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Sources
- 1. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
- 3. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
use of 4'-Bromo-2'-(trifluoromethyl)acetanilide in medicinal chemistry
The trifluoromethyl group is a key pharmacophore in many enzyme inhibitors. [8]For instance, trifluoromethyl ketones are known inhibitors of serine and cysteine proteases, where the highly electrophilic carbonyl carbon is attacked by an active site residue. [9]Derivatives of this compound can be elaborated into various classes of inhibitors, targeting enzymes implicated in diseases ranging from cancer to viral infections. [5][10]
Experimental Protocols: Key Synthetic Transformations
The following protocols are foundational methods for utilizing this compound. They are based on well-established procedures for similar aryl bromides and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura C-C Coupling
Objective: To form a carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester derivative. This is a cornerstone reaction for synthesizing biaryl structures common in pharmaceuticals.
Rationale: The electron-withdrawing trifluoromethyl group can enhance the rate of the oxidative addition step in the palladium catalytic cycle, often leading to efficient coupling. [6]The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. [8] Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe. For a typical reaction, a 4:1 or 5:1 ratio of organic solvent to water is used.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-18 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Buchwald-Hartwig C-N Amination
Objective: To form a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a vital reaction for synthesizing compounds with aniline or related functionalities.
Rationale: This reaction requires a specific palladium precatalyst and a bulky phosphine ligand (e.g., XPhos, SPhos) to facilitate the challenging C-N bond formation. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. [6] Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vial or Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the vessel and remove it from the glovebox. Heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Amide Hydrolysis (Deprotection)
Objective: To remove the acetyl protecting group to reveal the free 4-bromo-2-(trifluoromethyl)aniline, which can serve as a substrate for further functionalization at the amino group.
Rationale: The acetamide can be hydrolyzed under either acidic or basic conditions. Acidic hydrolysis is common and typically involves heating in the presence of a strong mineral acid like hydrochloric acid (HCl). [1] Materials:
-
N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Water
-
Sodium hydroxide (NaOH) solution for neutralization
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, suspend the starting acetanilide in a mixture of ethanol and concentrated HCl (e.g., a 1:1 mixture).
-
Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by the slow, portion-wise addition of a concentrated NaOH solution until the pH is basic (pH > 10). Caution: This is a highly exothermic process.
-
The product, 4-bromo-2-(trifluoromethyl)aniline, will often precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic tool that provides a reliable and versatile entry point into a vast chemical space. Its trifluoromethyl group offers intrinsic drug-like properties, while its bromo-substituent provides the synthetic flexibility needed for rapid analogue synthesis and lead optimization. As medicinal chemistry continues to tackle increasingly complex biological targets, the demand for such well-designed, multifunctional building blocks will only grow. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this valuable compound in the quest for the next generation of therapeutics.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. 4'-Bromo-2'-fluoroacetanilide. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Patsnap. (2020, June 2). Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. Eureka. [Link]
-
Macmillan Group - Princeton University. (2019, April 15). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. [Link]
-
ResearchGate. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PubMed Central. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]
-
PubMed. Evaluation of enzyme inhibition data in screening for new drugs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. [Link]
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. 4'-Bromo-2'-fluoroacetanilide [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4'-Bromo-2'-(trifluoromethyl)acetanilide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Agrochemicals
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. The unique physicochemical properties imparted by fluorine, such as increased lipophilicity and binding affinity to target enzymes, have led to the creation of a new generation of highly effective pesticides.
Within this context, 4'-Bromo-2'-(trifluoromethyl)acetanilide and its corresponding aniline, 4-Bromo-2-(trifluoromethyl)aniline, represent key building blocks of significant interest. The presence of a bromine atom provides a versatile handle for cross-coupling reactions, while the trifluoromethyl group enhances the biological activity of the final product. This document serves as a comprehensive guide to the application of this compound in the synthesis of advanced agrochemicals, with a particular focus on the insecticide broflanilide . While direct utilization of the acetanilide is often as a protected form of the more reactive aniline, its role is integral to the synthetic strategy. These notes will provide detailed protocols, mechanistic insights, and a clear rationale for the experimental choices, empowering researchers to leverage this versatile intermediate in their synthetic endeavors.
Core Synthesis Strategy: From Acetanilide to Active Ingredient
The primary application of this compound in agrochemical synthesis is as a stable precursor to 4-Bromo-2-(trifluoromethyl)aniline. The acetamido group serves as a protecting group for the aniline, which can be deprotected under specific conditions to yield the free amine for subsequent reactions. The overall synthetic workflow can be visualized as a multi-stage process, beginning with the deprotection of the acetanilide, followed by a series of transformations to construct the final complex agrochemical.
Caption: General workflow from this compound to a final agrochemical product.
Part 1: Preparation of the Key Intermediate: 4-Bromo-2-(trifluoromethyl)aniline
The conversion of this compound to 4-Bromo-2-(trifluoromethyl)aniline is a critical first step. This deprotection is typically achieved via acid or base-catalyzed hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol describes the removal of the acetyl protecting group under acidic conditions to yield the free aniline.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
-
Purification:
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 4-Bromo-2-(trifluoromethyl)aniline can be further purified by column chromatography on silica gel if necessary.
-
Expected Yield: >90%
Part 2: Application in the Synthesis of Broflanilide
Broflanilide is a novel insecticide with a unique mode of action, belonging to the meta-diamide class.[1][2] Its synthesis showcases the utility of highly functionalized anilines. While the patented synthesis of broflanilide starts from a structurally similar aniline, this section will adapt the known synthetic route to demonstrate how 4-Bromo-2-(trifluoromethyl)aniline can be utilized to generate a key intermediate for such complex molecules.
The synthesis of broflanilide involves the coupling of two key fragments: a substituted aniline and a substituted benzoyl chloride.[3][4]
Caption: Retrosynthetic analysis of Broflanilide.
Protocol 2: Synthesis of a Key Broflanilide Intermediate
This protocol outlines the synthesis of N-[2-Bromo-4-(perfluoroisopropyl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide, a key intermediate in the synthesis of broflanilide, starting from a structurally related aniline.[3] This aniline can be prepared from 4-Bromo-2-(trifluoromethyl)aniline through further functionalization.
Step 2.1: Synthesis of 2-Bromo-4-(perfluoroisopropyl)-6-(trifluoromethyl)aniline
This step involves the introduction of a perfluoroisopropyl group onto the aniline ring.
Materials:
-
4-Bromo-2-(trifluoromethyl)aniline
-
Heptafluoroisopropyl iodide
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure (Conceptual):
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 4-Bromo-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: Add heptafluoroisopropyl iodide (1.2 eq) followed by a catalytic amount of a radical initiator such as AIBN.
-
Reaction: Heat the reaction mixture to reflux and monitor by GC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the desired product.
Step 2.2: Amide Coupling to form the Intermediate
Materials:
-
2-Bromo-4-(perfluoroisopropyl)-6-(trifluoromethyl)aniline (from Step 2.1)
-
2-Fluoro-3-nitrobenzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Standard laboratory glassware for inert atmosphere reactions
Procedure: [3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-Bromo-4-(perfluoroisopropyl)-6-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir.
-
Addition of Acyl Chloride: Slowly add a solution of 2-fluoro-3-nitrobenzoyl chloride (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Table 1: Summary of Reaction Parameters for Broflanilide Intermediate Synthesis
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| Deprotection | This compound | HCl, Ethanol | Ethanol/Water | Reflux | >90% |
| Radical Addition | 4-Bromo-2-(trifluoromethyl)aniline | Heptafluoroisopropyl iodide, AIBN | Acetonitrile | Reflux | Variable |
| Amide Coupling | 2-Bromo-4-(perfluoroisopropyl)-6-(trifluoromethyl)aniline | 2-Fluoro-3-nitrobenzoyl chloride, Pyridine | THF | Room Temp. | High |
Part 3: Subsequent Transformations to Broflanilide
The synthesized nitro-intermediate undergoes a series of transformations to yield the final broflanilide product.
Caption: Key synthetic transformations from the nitro-intermediate to Broflanilide.[3]
Protocol 3: Conversion of Nitro-Intermediate to Broflanilide
Step 3.1: Nitro Group Reduction [3]
-
Procedure: To a solution of the nitro-intermediate (1.0 eq) in ethanol, add anhydrous stannous chloride (SnCl₂) (3.0 eq) followed by concentrated hydrochloric acid. Heat the mixture at 60 °C for 4 hours.
-
Work-up: Pour the reaction mixture into water and adjust the pH to 10 with aqueous sodium hydroxide. Filter off the solids and extract the filtrate with ethyl acetate.
Step 3.2: N-Methylation [3]
-
Procedure: Add the resulting amino-intermediate (1.0 eq) to concentrated sulfuric acid. Add 37% aqueous formaldehyde solution dropwise at 40 °C and stir for 30 minutes.
-
Work-up: Pour the reaction mixture into ice water, adjust the pH to 10 with aqueous sodium hydroxide, and extract with ethyl acetate.
Step 3.3: Final Benzoylation [3]
-
Procedure: To a solution of the methylamino-intermediate (1.0 eq) and pyridine in THF, add benzoyl chloride. Heat the mixture at 60 °C for 5 hours.
-
Work-up and Purification: Add water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine. Dry, concentrate, and purify the residue by chromatography to obtain broflanilide.
Conclusion and Future Perspectives
This compound serves as a valuable and stable precursor for the highly reactive 4-Bromo-2-(trifluoromethyl)aniline, a key building block in the synthesis of advanced agrochemicals like broflanilide. The protocols and strategies outlined in this document provide a comprehensive framework for researchers in the field. The ability to perform a variety of chemical transformations on the aniline, including radical additions and amide couplings, highlights its versatility. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of fluorinated intermediates such as this compound in the design and synthesis of next-generation agrochemicals is set to increase.
References
-
Discovery of broflanilide, a novel insecticide. [Link]
-
Development of an Efficient Synthetic Process for Broflanilide. [Link]
- WO2019158408A1 - Crystalline forms of broflanilide - Google P
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. [Link]
-
Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. [Link]
-
broflanilide data sheet - Compendium of Pesticide Common Names. [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. [Link]
- US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google P
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. [Link]
-
N-(2-bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluoro-3-(methylamino)benzamide - PubChem. [Link]
- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
-
(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. [Link]
-
Discovery of broflanilide, a novel insecticide - ResearchGate. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [Link]
Sources
Unlocking the Synthetic Potential of 4'-Bromo-2'-(trifluoromethyl)acetanilide: A Guide to Reaction Mechanisms and Protocols
An Application Guide for the Synthetic Chemist
Introduction: A Versatile Building Block in Modern Chemistry
4'-Bromo-2'-(trifluoromethyl)acetanilide is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a bromine atom, a potent electron-withdrawing trifluoromethyl group, and a synthetically versatile acetamide, makes it a highly valuable intermediate.[1][2] The IUPAC name for this compound is N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide.[1]
The strategic placement of these functional groups dictates the molecule's reactivity:
-
The Bromine Atom (4'-position): Serves as an excellent leaving group, making this position a prime site for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[1]
-
The Trifluoromethyl Group (2'-position): As a strong electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring. It activates the ring towards nucleophilic attack and modulates the reactivity of the adjacent functional groups.[1][3] Its presence also enhances the lipophilicity of resulting molecules, a key parameter in drug design.[1]
-
The Acetamide Group (1'-position): This group functions as a protected amine. It is an ortho-, para-directing group in electrophilic aromatic substitution, which is crucial during the synthesis of the molecule itself.[4][5] Furthermore, it can be readily hydrolyzed under acidic or basic conditions to yield the corresponding aniline, providing another avenue for synthetic diversification.[1]
This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, complete with detailed experimental protocols and mechanistic diagrams to empower researchers in their synthetic endeavors.
Synthesis: Electrophilic Aromatic Substitution
The most common synthesis of this compound involves the selective bromination of 2'-(trifluoromethyl)acetanilide. This reaction is a classic example of electrophilic aromatic substitution, where the directing effects of the existing substituents are paramount. The acetamido group is a powerful ortho-, para-director, while the trifluoromethyl group is a meta-director. The combination of these effects strongly favors the introduction of bromine at the 4'-position, para to the activating acetamido group.
Mechanism of Bromination
The reaction proceeds through a three-step mechanism:
-
Generation of the Electrophile: Acetic acid acts as a catalyst, polarizing the Br-Br bond and generating a potent electrophile, Br+.[4]
-
Nucleophilic Attack: The electron-rich benzene ring of the acetanilide attacks the electrophilic bromine. This attack preferentially occurs at the para-position due to the strong activating and directing effect of the acetamido group, which can stabilize the resulting carbocation intermediate (the sigma complex) through resonance.[5]
-
Rearomatization: A base (such as the acetate ion) removes the proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring to yield the final product.[4]
Caption: Mechanism of Electrophilic Bromination.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the bromination of activated aromatic rings.[4]
-
Preparation: In a fume hood, dissolve 10.0 g of 2'-(trifluoromethyl)acetanilide in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate flask, prepare a solution of 8.0 g (2.6 mL) of bromine in 25 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred acetanilide solution over 30 minutes. The flask should be cooled in an ice bath if the reaction becomes too exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is colorless and neutral to litmus paper.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a white crystalline solid.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, used to form biaryl structures by coupling an aryl halide with an organoboron species.[3] The electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl bromide, making careful optimization of reaction conditions crucial.[3]
Catalytic Cycle: The mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Sources
nucleophilic substitution reactions of 4'-Bromo-2'-(trifluoromethyl)acetanilide
An In-Depth Guide to Nucleophilic Substitution Reactions of 4'-Bromo-2'-(trifluoromethyl)acetanilide: Applications and Protocols for Advanced Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound, systematically named N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its molecular framework, characterized by the formula C₉H₇BrF₃NO and a molecular weight of 282.06 g/mol , features a unique combination of substituents on an acetanilide core that imparts valuable chemical properties.[1][2]
The strategic placement of a bromine atom at the 4-position provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions.[1] Concurrently, the potent electron-withdrawing trifluoromethyl (CF₃) group at the 2-position profoundly influences the molecule's electronic properties, reactivity, and biological profile.[1] The CF₃ group is a well-established bioisostere for other groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold a prized building block in pharmaceutical development.[1][3]
This guide provides an in-depth exploration of the key nucleophilic substitution reactions involving this compound. It offers not just step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to leverage this valuable intermediate in their synthetic endeavors.
Reactivity Profile: Electronic and Steric Influences
The reactivity of the C-Br bond in this compound is dictated by the interplay of its substituents:
-
Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ moiety deactivates the aromatic ring, making the C-Br bond more susceptible to nucleophilic attack and facilitating the oxidative addition step in palladium-catalyzed cycles.[1][4]
-
Acetamido Group (-NHCOCH₃): This group is moderately deactivating but acts as an ortho-, para-director. Its presence can influence the overall electron density and steric environment around the reactive site.
-
Bromine Atom (-Br): This halogen serves as an excellent leaving group, particularly in transition-metal-catalyzed cross-coupling reactions, which are the most prevalent and powerful methods for its substitution.[1]
While classical nucleophilic aromatic substitution (SₙAr) is possible, the most synthetically versatile transformations are achieved through palladium- and copper-catalyzed cross-coupling reactions. These methods offer broad substrate scope, high functional group tolerance, and generally milder reaction conditions.
Application Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with unparalleled efficiency.[5][6] For a substrate like this compound, this reaction opens a direct pathway to a diverse array of substituted anilines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices
-
Catalyst System: The reaction's success hinges on the palladium catalyst and its associated ligand. For electron-deficient aryl bromides, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are superior.[7] They promote the crucial reductive elimination step and stabilize the active Pd(0) species.[5] We select a precatalyst system of Pd₂(dba)₃ and XPhos for its high reactivity and reliability.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for a wide range of amines.[8]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are preferred to prevent quenching of the base and deactivation of the catalyst.[8]
General Reaction Scheme
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hydrolysis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Abstract
This document provides a comprehensive technical guide for the hydrolysis of 4'-Bromo-2'-(trifluoromethyl)acetanilide to produce 4-Bromo-2-(trifluoromethyl)aniline. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. We present both acid- and base-catalyzed protocols, detailing the underlying chemical mechanisms, step-by-step experimental procedures, safety considerations, and characterization techniques. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for this amide cleavage.
Introduction and Strategic Importance
This compound is a substituted anilide, and its hydrolysis cleaves the amide bond to yield 4-Bromo-2-(trifluoromethyl)aniline. The product of this reaction is a highly valuable building block in organic synthesis. The presence of the trifluoromethyl group can enhance properties like lipophilicity and metabolic stability in final drug products, while the bromine atom provides a versatile handle for further functionalization, typically through cross-coupling reactions.[1] For instance, substituted anilines of this nature are precursors in the synthesis of selective receptor agonists and other biologically active molecules.[2][3]
Amide bonds are notoriously stable and resistant to hydrolysis, a feature essential for the structural integrity of proteins in biological systems.[4] Consequently, cleaving these bonds in a laboratory setting requires forcing conditions, typically involving heating in the presence of a strong acid or base.[5] The choice between an acidic or basic protocol depends on the overall stability of the substrate and the desired workup procedure.
This guide will elucidate the mechanistic rationale behind both approaches and provide detailed, field-tested protocols to enable researchers to perform this transformation efficiently and safely.
Reaction Mechanism: A Tale of Two Catalysts
The hydrolysis of an amide is a nucleophilic acyl substitution reaction. Due to the poor leaving group ability of the resulting amine conjugate base, this reaction is energetically unfavorable without catalysis and heat.[6] Both acid and base catalysis provide distinct pathways to overcome this hurdle.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction proceeds through the activation of the carbonyl group. The mechanism involves several equilibrium steps.[7]
-
Protonation: The carbonyl oxygen is protonated by the strong acid (e.g., H₃O⁺). This step is crucial as it renders the carbonyl carbon significantly more electrophilic by increasing the resonance contribution of the form with a positive charge on the carbon.[4]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the oxygen atom (of the attacking water molecule) to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).
-
Elimination: The lone pair of electrons on the hydroxyl oxygen reforms the carbonyl double bond, expelling the neutral amine molecule as the leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product (acetic acid in this case) and regenerate the acid catalyst. The liberated amine is protonated in the acidic medium to form an ammonium salt.
Caption: Workflow for the acid-catalyzed hydrolysis of an amide.
Base-Catalyzed (Saponification) Hydrolysis
Base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, the hydroxide ion (OH⁻), on the carbonyl carbon. This process is generally not catalytic in the strictest sense, as the base is consumed to neutralize the resulting carboxylic acid.[6]
-
Nucleophilic Attack: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.[5]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide ion (R₂N⁻) as the leaving group. This is the rate-limiting step because the amide ion is a very strong base and a poor leaving group.[6]
-
Acid-Base Reaction: The expelled amide ion is a much stronger base than the resulting carboxylic acid. It immediately deprotonates the carboxylic acid in an irreversible step, forming a carboxylate salt and the neutral amine. This final acid-base reaction drives the equilibrium toward the products.[6]
Caption: Workflow for the base-catalyzed hydrolysis of an amide.
Experimental Protocols
The following protocols are designed for a laboratory scale of approximately 5-10 grams of starting material. Adjustments may be necessary for different scales.
General Workflow Overview
Caption: General experimental workflow for amide hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis
This method is often preferred for its straightforward workup and the formation of a crystalline amine salt, which can sometimes be easily purified.
Materials & Reagents:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol (or Dioxane)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (5 M)
-
Ethyl Acetate (or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, standard glassware.
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 35.5 mmol).
-
Reagent Addition: Add ethanol (50 mL) to dissolve the starting material. Causality Note: A co-solvent like ethanol is used to ensure the organic substrate remains soluble in the aqueous acidic medium.
-
Carefully add a mixture of concentrated HCl (50 mL) and water (25 mL). Caution: Always add acid to water/solvent. The reaction is exothermic.[9]
-
Reflux: Heat the mixture to reflux (approx. 90-100 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material spot has disappeared (typically 4-8 hours).
-
Workup - Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the mixture by adding 5 M NaOH solution until the pH is basic (pH > 10). This deprotonates the ammonium salt to liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2-(trifluoromethyl)aniline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Hydrolysis
This method avoids the use of strong acids but requires careful neutralization during workup. It directly yields the free amine.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Diethylene Glycol or Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl) solution (2 M)
-
Ethyl Acetate (or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware as listed in Protocol 1.
Procedure:
-
Setup: To a 250 mL round-bottom flask with a stir bar and reflux condenser, add this compound (e.g., 10.0 g, 35.5 mmol).
-
Reagent Addition: Add a solvent such as ethanol (100 mL) or diethylene glycol for higher temperatures. Add NaOH pellets (e.g., 5.7 g, 142 mmol, 4.0 eq) and water (25 mL).
-
Reflux: Heat the mixture to reflux. Amide saponification is often slower than acid hydrolysis and may require prolonged heating (8-24 hours).[6] Monitor the reaction progress by TLC.
-
Workup - Quenching: Cool the reaction mixture to room temperature. If a high-boiling solvent like diethylene glycol was used, pour the mixture into a larger beaker containing ice water (300 mL) to precipitate the product and dilute the solvent.
-
Extraction: Extract the product into ethyl acetate (3 x 75 mL). The product is the free amine, while the byproduct is sodium acetate, which remains in the aqueous layer.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amine by recrystallization or column chromatography as described in Protocol 1.
Data Summary and Troubleshooting
Table 1: Comparison of Hydrolysis Protocols
| Parameter | Acid-Catalyzed Protocol | Base-Catalyzed Protocol |
|---|---|---|
| Catalyst/Reagent | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |
| Role of Reagent | Catalyst (regenerated) | Reagent (consumed) |
| Reaction Time | Typically 4-8 hours | Typically 8-24 hours |
| Workup | Neutralization with base to get free amine | Extraction, potential acid wash |
| Pros | Generally faster, cleaner reactions | Avoids handling concentrated acids |
| Cons | Highly corrosive reagents | Can be slower, potential side reactions |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Incomplete Reaction | Insufficient heating time or temperature. | Increase reflux time. Ensure vigorous stirring. Confirm reagent concentration/purity. |
| Low Yield | Incomplete extraction; product loss during workup or purification. | Perform additional extractions. Ensure pH is correct during workup. Optimize purification method. |
| Side Product Formation | Degradation of sensitive functional groups. | For base-sensitive substrates, use the acid protocol. For acid-sensitive substrates, use the base protocol. Lower the reaction temperature if possible. |
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 3: Chemical Hazard Summary
| Chemical | Hazard | PPE Recommendation |
|---|---|---|
| This compound | Skin, eye, and respiratory irritant.[10][11] | Safety goggles, lab coat, nitrile gloves. |
| Concentrated HCl | Severe skin burns and eye damage. Respiratory irritation. | Chemical splash goggles, face shield, acid-resistant gloves, lab coat. |
| Sodium Hydroxide | Severe skin burns and eye damage. | Chemical splash goggles, face shield, nitrile gloves, lab coat. |
| Organic Solvents | Flammable, may cause irritation. | Standard PPE, handle away from ignition sources. |
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and basic aqueous waste must be neutralized before disposal.
References
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link][6]
-
BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link][5]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link][12]
-
University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link][4]
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link][7][8]
-
Moodie, R. B., & Thomas, P. N. (1972). The acid-catalysed hydrolysis of acetanilide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link][13]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link][14]
-
SlideShare. (n.d.). Preparation of p-bromoaniline from Acetanilide. Retrieved from [Link][15]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 8. study.com [study.com]
- 9. youtube.com [youtube.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. Khan Academy [en.khanacademy.org]
- 13. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]
Application Notes and Protocols for 4'-Bromo-2'-(trifluoromethyl)acetanilide: A Versatile Building Block in Modern Synthesis
Abstract
This comprehensive guide details the experimental procedures and applications for 4'-Bromo-2'-(trifluoromethyl)acetanilide, a key intermediate in the fields of pharmaceutical and agrochemical research. The strategic placement of a bromine atom and a trifluoromethyl group on the acetanilide scaffold imparts unique reactivity and desirable physicochemical properties, making it a valuable precursor for the synthesis of complex molecular architectures.[1][2] This document provides in-depth protocols for its application in palladium-catalyzed cross-coupling reactions, alongside essential information on its chemical properties, spectral characterization, and safety considerations.
Introduction: The Strategic Advantage of this compound
This compound, with the IUPAC name N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, is a substituted acetanilide derivative that has garnered significant interest in medicinal and materials science.[1] Its molecular structure is characterized by an acetamido group, a bromine atom at the 4-position, and a trifluoromethyl (-CF3) group at the 2-position of the phenyl ring. This unique combination of functional groups confers a number of advantageous properties for synthetic applications.
The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring.[3] This group is known to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates, making it a desirable feature in pharmaceutical design.[1][2] The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-nitrogen bonds.[4]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization in a research setting.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrF₃NO | [1][5] |
| Molecular Weight | 282.06 g/mol | [1][5] |
| CAS Number | 29124-62-7 | [1][5] |
| Appearance | Off-white to white solid | [6] |
| Melting Point | 135-137 °C | [7] |
Spectroscopic Characterization: The identity and purity of this compound can be confirmed using standard spectroscopic techniques.
| Technique | Key Observations |
| ¹H NMR | Aromatic protons: δ 7.6–8.0 ppm (multiplet), Acetamide methyl: δ 2.1 ppm (singlet) |
| ¹³C NMR | Carbonyl (C=O): δ 168.5 ppm, CF₃ carbon: δ 122.4 ppm (quartet, J ≈ 272 Hz) |
| IR Spectroscopy | N-H stretch: ~3300 cm⁻¹, C=O stretch: ~1680 cm⁻¹, C-F stretches: 1100–1200 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak at m/z 282 (M⁺) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the acylation of the corresponding aniline followed by bromination, or vice-versa.[1] A representative synthetic route is outlined below:
Caption: Synthetic pathway for this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the C-Br bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds. These reactions are foundational in modern organic synthesis.
Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals and functional materials.[3][8] The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base yields the corresponding N-[4-aryl-2-(trifluoromethyl)phenyl]acetamide.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene and Water (4:1 mixture, degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to create an inert atmosphere.[9]
-
Add the degassed toluene/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[10]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of substituted aniline derivatives.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization based on the specific amine used.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)
-
Toluene (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1 mmol) and the amine (1.2 mmol) to the tube.
-
Add degassed toluene (5 mL) and seal the tube.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and wash the pad with diethyl ether.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired N-aryl amine product.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[13][14][15]
-
Eye Protection: Wear safety glasses with side shields or goggles.[16][17]
-
Skin Protection: Wear chemically resistant gloves and a lab coat.[16][17]
-
Inhalation: Avoid breathing dust. Use in a well-ventilated area or a fume hood.[15][16]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[13]
-
Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.[13][15][18]
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[13][15][17]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique structural features allow for its effective use in powerful synthetic transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this compound in the development of novel pharmaceuticals, agrochemicals, and materials.
References
- Smolecule. (2023, August 15). This compound.
-
PubChem. This compound. Retrieved from [Link]
- Safety Data Sheet. (2025, December 19). 4-Bromoacetanilide.
- Combi-Blocks. (2023, January 2). QF-9125 Safety Data Sheet.
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
-
ResearchGate. (2021, April 2). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [https://www.researchgate.net/publication/350587289_Synthesis_and_application_of_trifluoromethylpyridines_as_a_key_structural_motif_in_active_agrochemical_and_pharmaceutical_ingredients]([Link]_ pharmaceutical_ingredients)
-
PrepChem.com. Preparation of 4-bromoacetanilide. Retrieved from [Link]
-
PubChem. 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 175278-18-9 Cas No. | 4-Bromo-2-(trifluoromethoxy)acetanilide | Matrix Scientific [matrixscientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. echemi.com [echemi.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. combi-blocks.com [combi-blocks.com]
Application Notes & Protocols: The Strategic Use of 4'-Bromo-2'-(trifluoromethyl)acetanilide in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] 4'-Bromo-2'-(trifluoromethyl)acetanilide is a valuable bifunctional reagent that capitalizes on these benefits.[4] Its structure features:
-
A bromine atom at the 4'-position, which serves as a reliable leaving group for a wide array of palladium-catalyzed cross-coupling reactions.
-
An electron-withdrawing trifluoromethyl group at the 2'-position, which modulates the electronic properties of the aromatic ring, influencing its reactivity and the characteristics of the final product.[5][6]
-
An acetanilide moiety , which offers a site for further chemical modification and can influence the molecule's overall solubility and handling properties.
This guide provides an in-depth exploration of the application of this compound in several cornerstone cross-coupling reactions. We will delve into the mechanistic principles that govern these transformations and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.
The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[7] These reactions are indispensable tools in modern organic synthesis.[8] While specific pathways vary, most share a common, elegant catalytic cycle that proceeds through three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and is facilitated by the electron-deficient nature of the aryl bromide. The palladium center is oxidized from Pd(0) to Pd(II).
-
Transmetalation (or Coordination/Deprotonation): In reactions like the Suzuki or Stille coupling, an organometallic reagent transfers its organic group to the palladium center, displacing the bromide.[9][10] In reactions like the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[11]
-
Reductive Elimination: The two organic fragments bound to the palladium center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application in Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a highly versatile and robust method for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.[12] The reaction's tolerance for a wide variety of functional groups makes it a go-to strategy in complex molecule synthesis. The electron-withdrawing trifluoromethyl group on this compound is expected to enhance the rate of oxidative addition, making it an excellent substrate for this transformation.[5]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki coupling of aryl bromides analogous to our target substrate. These serve as a strong predictive model and a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | 10 | 94 |
| 4 | [PdCl(allyl)]₂ (1) | SPhos (2) | Cs₂CO₃ | Toluene | 110 | 6 | 96 |
| Data adapted from established methodologies for structurally similar compounds.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide is a key indicator.
-
Work-up: Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst/Ligand: Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst. For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a specialized ligand (e.g., SPhos) can improve efficiency by promoting both oxidative addition and reductive elimination.[5]
-
Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial for activating the boronic acid in the transmetalation step.[12]
-
Solvent: A mixture of an organic solvent (Dioxane, Toluene, DME) and water is common. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the reactants and catalyst. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[5][13]
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Application in Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[11][14] Its development has been transformative, particularly in medicinal chemistry, where the aryl amine scaffold is ubiquitous. The electron-deficient nature of this compound makes it a prime candidate for this reaction, often facilitating the crucial oxidative addition step.[15]
Data Presentation: Key Parameters for Buchwald-Hartwig Amination
Successful amination of electron-deficient heteroaryl halides is highly dependent on the choice of ligand and base.
| Parameter | Recommended Choice | Rationale |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Reliable Pd(II) sources that are reduced in situ to the active Pd(0) species.[15] |
| Ligand | RuPhos, BrettPhos, XPhos | Bulky, electron-rich biaryl phosphine ligands are critical for promoting both oxidative addition and the difficult C-N reductive elimination step.[15][16] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. The choice can impact reaction rate and substrate compatibility.[16] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Phosphine Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Glovebox or Schlenk line setup
Procedure:
-
Vessel Preparation (in a glovebox): To an oven-dried reaction vial, add the palladium precatalyst, phosphine ligand, and base.
-
Reagent Addition: Add this compound and the amine to the vial.
-
Solvent Addition: Add the anhydrous, degassed toluene.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Follow the consumption of the starting material by LC-MS or GC-MS.
-
Work-up: After completion (typically 4-24 hours), cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired arylamine product.
Causality Behind Choices:
-
Ligand Selection: The choice of a bulky, electron-rich phosphine ligand is the most critical parameter. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and they accelerate the C-N bond-forming reductive elimination, which is often slow.[11][15]
-
Strong Base: Sodium tert-butoxide (NaOtBu) is a common choice because it is strong enough to deprotonate a wide range of amines but is sterically hindered, minimizing side reactions.[16]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can protonate the amide intermediate and deactivate the catalyst. Therefore, using a glovebox and anhydrous solvents is highly recommended for reproducibility.
Application in Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a powerful and direct route to construct C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[17] The resulting aryl alkynes are versatile intermediates for synthesizing heterocycles, conjugated polymers, and complex natural products. The reaction is typically catalyzed by palladium, often with a copper(I) co-catalyst, although copper-free methods have become increasingly popular to avoid issues with alkyne homocoupling (Glaser coupling).[18][19]
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol provides a robust method for the copper-free coupling of this compound, minimizing side reactions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
-
Schlenk flask or sealed tube
Procedure:
-
Vessel Preparation: Add this compound and the palladium catalyst to a flame-dried Schlenk flask under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the base (e.g., DIPEA) and the terminal alkyne via syringe.
-
Reaction: Heat the mixture to a temperature between 60-80 °C. For more volatile alkynes, a sealed tube may be necessary.
-
Monitoring: Monitor the reaction by TLC, looking for the consumption of the aryl bromide. A precipitate of the amine hydrobromide salt will often form as the reaction proceeds.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate and filter to remove the salt precipitate.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Copper-Free Conditions: While traditional Sonogashira reactions use a Cu(I) co-catalyst to facilitate transmetalation, copper-free protocols are often preferred to prevent the formation of symmetrical diynes from the homocoupling of the terminal alkyne, which simplifies purification.[18]
-
Amine Base: The amine base (TEA, DIPEA) serves a dual purpose: it acts as a solvent and as a base to deprotonate the alkyne, forming the reactive acetylide, and to neutralize the HBr generated during the catalytic cycle.[20]
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an oxygen-free environment is essential to protect the catalyst from deactivation.
Caption: Key cross-coupling transformations using the title compound.
Conclusion
This compound stands out as a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The interplay between the reactive C-Br bond and the electron-withdrawing trifluoromethyl group facilitates key steps in the catalytic cycles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage this powerful building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, enabling the rapid construction of molecular complexity.
References
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved January 12, 2026, from [Link]
- Palladium catalyzed couplings. (n.d.). Lumen Learning.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (2010). National Institutes of Health.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. Retrieved January 12, 2026, from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (2011). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Catalysis for Fluorination and Trifluoromethylation. (2012). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein-Institut. Retrieved January 12, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-reaction.com. Retrieved January 12, 2026, from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. Retrieved January 12, 2026, from [Link]
-
The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 12, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2009). University of California, Santa Barbara. Retrieved January 12, 2026, from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 29124-62-7 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 20. researchgate.net [researchgate.net]
scale-up synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
An Application Note for the Scale-Up Synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Abstract
This application note provides a comprehensive and robust protocol for the , a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of a bromine atom and a trifluoromethyl group on the acetanilide scaffold makes it a valuable precursor for diverse chemical modifications.[1] Moving beyond theoretical chemistry, this guide focuses on the practical considerations essential for transitioning from bench-scale to pilot-plant or manufacturing scale. We emphasize a strategy rooted in process safety, reproducibility, and high-purity outcomes. The protocol details a highly efficient acylation of commercially available 4-Bromo-2-(trifluoromethyl)aniline, a route selected for its superior control over regioselectivity and impurity profiles compared to direct bromination of the corresponding acetanilide.
Strategic Rationale for Scale-Up Synthesis
The successful scale-up of a chemical synthesis requires a strategic shift from what is merely possible in a flask to what is practical, safe, and economical in a reactor. For this compound, two primary synthetic routes are plausible:
-
Route A: Bromination of 2'-(Trifluoromethyl)acetanilide. This involves the electrophilic aromatic substitution of a pre-formed acetanilide. While feasible, controlling the regioselectivity of bromination on a large scale can be challenging, potentially leading to the formation of isomeric byproducts that complicate purification and reduce overall yield.
-
Route B: Acetylation of 4-Bromo-2-(trifluoromethyl)aniline. This approach begins with the correctly substituted aniline precursor, which is readily available commercially. The final step is an amide bond formation (acetylation), a class of reactions that are typically high-yielding, clean, and well-understood in process chemistry.[2]
For scale-up, Route B is unequivocally superior. It mitigates the significant risk of generating hard-to-separate regioisomers, ensuring a more straightforward purification process and a consistently high-purity final product. The chosen acetylating agent, acetic anhydride, is cost-effective, highly efficient, and its byproduct, acetic acid, is easily removed through simple aqueous washes. This strategic choice forms the foundation of a self-validating protocol where process control directly translates to product quality.
Process Chemistry Workflow
The following diagram illustrates the logical flow of the scale-up synthesis, from reactor setup to final product isolation.
Caption: High-level workflow for the .
Detailed Scale-Up Protocol
This protocol is designed for a target scale yielding approximately 1 kg of the final product. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to all institutional safety guidelines.[3]
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight |
| 4-Bromo-2-(trifluoromethyl)aniline | 445-02-3 | 240.02 g/mol |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 g/mol |
| Ethanol (EtOH), 200 Proof | 64-17-5 | 46.07 g/mol |
| Deionized Water | 7732-18-5 | 18.02 g/mol |
Equipment:
-
20 L glass reactor with overhead mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel.
-
Heating/cooling circulator.
-
Appropriate filtration apparatus (e.g., Büchner funnel or Nutsche filter).
-
Vacuum oven.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety glasses, face shield, lab coat, chemically resistant gloves.
Step-by-Step Procedure
-
Reactor Setup: Charge the 20 L reactor with 4-Bromo-2-(trifluoromethyl)aniline (1.20 kg, 5.00 mol, 1.0 equiv). Add ethyl acetate (10 L).
-
Initial Cooling: Begin stirring and purge the reactor headspace with nitrogen. Cool the stirred solution to an internal temperature of 0-5 °C using the circulator.
-
Reagent Addition: Slowly add acetic anhydride (0.52 kg, 5.10 mol, 1.02 equiv) dropwise via the addition funnel over a period of 60-90 minutes. Causality: The acylation reaction is exothermic. A controlled addition rate is critical to maintain the internal temperature below 10 °C, preventing potential side reactions and ensuring process safety.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-3 hours. The reaction progress must be monitored every hour by HPLC or TLC until the starting aniline is consumed (<1% remaining). This serves as a self-validating checkpoint to ensure reaction completion before proceeding.
-
Work-up and Quenching:
-
Once the reaction is complete, slowly add deionized water (5 L) to the reactor to quench any unreacted acetic anhydride.
-
Transfer the mixture to a separatory funnel or perform a bottom-drain from the reactor. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 4 L). Causality: This wash neutralizes the acetic acid byproduct, converting it to sodium acetate, which is highly soluble in the aqueous phase.
-
Saturated aqueous sodium chloride (brine) solution (1 x 4 L). Causality: The brine wash helps to break up any emulsions and removes residual water from the organic layer.
-
-
-
Isolation: Separate the organic layer and concentrate it under reduced pressure (rotary evaporation) to yield the crude product as a solid.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds on a large scale, effectively removing minor impurities.[4]
-
Transfer the crude solid to a clean vessel.
-
Add a minimal amount of hot ethanol (approximately 3 L, heated to ~70 °C) to dissolve the solid completely.
-
Slowly add deionized water (approximately 1.5-2 L) to the hot solution until a persistent cloudiness is observed. Add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a cold 1:1 ethanol/water solution (2 x 500 mL).
-
Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.
Quantitative Data and Quality Control
| Substance | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| 4-Bromo-2-(trifluoromethyl)aniline | 240.02 | 5.00 | 1.0 | 1.20 kg |
| Acetic Anhydride | 102.09 | 5.10 | 1.02 | 0.52 kg |
| Product | 282.06 | - | - | - |
| Theoretical Yield | - | 5.00 | - | 1.41 kg |
| Typical Actual Yield | - | - | - | 1.27 - 1.34 kg |
| Typical % Yield | - | - | - | 90 - 95% |
Quality Control Specifications:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 135-137 °C.
-
Purity (by HPLC): ≥ 99.5%.
-
Identity (by ¹H NMR & Mass Spec): Conforms to the structure of this compound.[5]
Process Safety and Hazard Management
A thorough risk assessment is mandatory before commencing any scale-up operation.[3]
-
Chemical Hazards:
-
4-Bromo-2-(trifluoromethyl)aniline: Acutely toxic and a skin/eye irritant. Handle in a contained environment.
-
Acetic Anhydride: Corrosive and reacts violently with water. Causes severe burns. Ensure it is added to the organic phase and not directly to any aqueous waste.
-
Ethyl Acetate: Flammable liquid. All electrical equipment must be properly grounded and spark-proof.
-
-
Operational Hazards:
-
Exotherm Control: The primary operational hazard is the exothermic nature of the acylation. The reaction must be actively cooled, and the addition rate of the acetic anhydride must be strictly controlled to prevent a thermal runaway.
-
Waste Disposal: The aqueous waste will contain sodium acetate and sodium bicarbonate. It should be neutralized before disposal in accordance with local regulations.
-
References
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]
-
ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (June 2022). [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Scribd. Lab_Report__Purification_by_Crystallization.docx. (2021-10-16). [Link]
-
PubChem. This compound. [Link]
Sources
Application Notes and Protocols for the Purification of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Introduction
4'-Bromo-2'-(trifluoromethyl)acetanilide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, making it a valuable building block in drug discovery.[1] The purity of this intermediate is paramount, as impurities can lead to undesired side products, lower yields in subsequent reactions, and potential toxicity in final products. This document provides a comprehensive guide to the purification of this compound, focusing on robust and validated methods suitable for a research and drug development setting. We will delve into the principles behind the chosen purification strategies, provide detailed step-by-step protocols, and outline analytical methods for purity verification.
Understanding the Impurity Profile
The synthetic route to this compound, typically involving the acylation of 4-bromo-2-(trifluoromethyl)aniline, can introduce several classes of impurities. A thorough understanding of these potential contaminants is crucial for designing an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Residual 4-bromo-2-(trifluoromethyl)aniline and acylating agents.
-
Isomeric Impurities: Positional isomers that may arise during the synthesis of the aniline precursor.
-
Over-acylated or Hydrolyzed Products: Di-acylated products or hydrolysis of the acetanilide back to the aniline.
-
Solvent Residues: Residual solvents from the reaction and initial work-up steps.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and tailor the purification method accordingly.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is presented in Table 1. This information is vital for selecting appropriate purification techniques and solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrF₃NO | [2] |
| Molecular Weight | 282.06 g/mol | [1][2] |
| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | [2] |
| Appearance | Expected to be a crystalline solid | General knowledge of acetanilides |
Purification Strategies: A Multi-faceted Approach
The purification of this compound can be effectively achieved through a combination of techniques. The choice of method will depend on the scale of the purification and the nature of the impurities.
Diagram: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying crystalline organic compounds.[3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[4]
Solvent Selection: The Cornerstone of Success
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. For acetanilide derivatives, polar protic solvents or mixtures are often effective.[5][6] A systematic approach to solvent screening is recommended.
Screening Protocol:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to each test tube at room temperature.
-
Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. The compound should fully dissolve at or near the boiling point of the solvent.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
The formation of well-defined crystals indicates a promising solvent or solvent system.
Based on the properties of similar acetanilides, an ethanol/water or methanol/water mixture is a good starting point.[6]
Step-by-Step Recrystallization Protocol
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum volume to ensure maximum recovery.[3]
-
Decoloration (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal and gently boil the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Column Chromatography
For challenging separations where recrystallization is ineffective, silica gel column chromatography is the method of choice.[8] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
Developing the Eluent System
The selection of an appropriate eluent system is critical for achieving good separation. This is typically done using Thin Layer Chromatography (TLC).
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Vary the ratio of the solvents until the desired compound has an Rf value of approximately 0.3-0.4, with good separation from impurities.
A common starting eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate.
Step-by-Step Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent system and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Purity Assessment: Validating the Purification
The success of the purification must be verified using appropriate analytical techniques.
Melting Point Determination
A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.[4]
Chromatographic Methods (HPLC and GC-MS)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for quantitative purity assessment.
Typical HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Detection: UV detector at a wavelength where the compound has significant absorbance.
-
Purity Calculation: The purity is typically determined by the area percentage of the main peak.
Diagram: HPLC Purity Analysis Workflow
Caption: A streamlined workflow for HPLC-based purity assessment.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical identity and structure of the purified compound and can also reveal the presence of impurities if their signals are detectable.[1]
Expected Spectroscopic Data: [1]
-
¹H NMR: Aromatic protons (multiplet, ~7.6-8.0 ppm), acetamide methyl (singlet, ~2.1 ppm), N-H proton (broad singlet).
-
IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-F stretches (1100-1200 cm⁻¹).
Conclusion
The purification of this compound is a critical step in its utilization as a chemical intermediate. A combination of recrystallization and, if necessary, column chromatography provides a robust pathway to obtaining high-purity material. The protocols outlined in this application note, when coupled with rigorous analytical validation, will enable researchers and drug development professionals to confidently prepare and utilize this important building block in their synthetic endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information.
-
Smolecule. This compound.
-
BenchChem. The Solubility Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide.
-
Thermo Fisher Scientific. 4'-Bromoacetanilide, 98%.
-
GlobalLinker. 4-Bromo acetanilide.
-
Sigma-Aldrich. 4-Bromoacetanilide, 98%.
-
PubChem. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information.
-
BenchChem. A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
-
University of California, Irvine. Recrystallization of Impure Acetanilide and Melting Point Determination.
-
PrepChem. Preparation of 4-bromoacetanilide.
-
Sigma-Aldrich. 4-Bromoacetanilide.
-
Cerritos College. Purification of Impure Acetanilide.
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
-
Matrix Scientific. 4-Bromo-2-(trifluoromethoxy)acetanilide.
-
PubChem. 4-(Trifluoromethyl)-alpha-bromo-acetanilide. National Center for Biotechnology Information.
-
Biosynth. 2-Bromo-4-(Trifluoromethyl)Acetanilide.
-
ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
-
Patsnap. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide.
-
PubChem. 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information.
-
Scribd. Synthesis and Properties of p-Bromoacetanilide.
-
Scribd. Purification of Acetanilide by Recrystallization.
-
YouTube. Recrystallization of Acetanilide.
-
Sigma-Aldrich. 4-Bromo-2-(trifluoromethyl)aniline 97%.
-
Scribd. Exp.06 Preparation of P-Bromo Acetanilide.
-
National Institutes of Health. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. prepchem.com [prepchem.com]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
Application Notes & Protocols: 4'-Bromo-2'-(trifluoromethyl)acetanilide in Pharmaceutical Intermediate Synthesis
Introduction: Strategic Value in Drug Discovery
4'-Bromo-2'-(trifluoromethyl)acetanilide is a highly versatile and strategically important building block in modern medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a bromine atom and a trifluoromethyl group on an acetanilide scaffold, offers a unique combination of functionalities that are highly prized by synthetic chemists.[1] The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the trifluoromethyl (CF₃) group often enhances critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the effective use of this compound in the synthesis of advanced pharmaceutical intermediates.
Physicochemical & Spectroscopic Profile
A thorough understanding of the compound's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | [1][2] |
| CAS Number | 29124-62-7 | [1][2] |
| Molecular Formula | C₉H₇BrF₃NO | [1][2] |
| Molecular Weight | 282.06 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Practically insoluble in water; soluble in organic solvents like DCM, THF, DMF. | [4] |
Spectroscopic Data Summary: [1]
-
¹H NMR: Aromatic protons typically appear as a multiplet between δ 7.6–8.0 ppm, while the acetamide methyl protons present as a singlet around δ 2.1 ppm.
-
¹³C NMR: Key signals include the carbonyl carbon at approximately δ 168.5 ppm and the CF₃ carbon, which appears as a quartet (due to C-F coupling) around δ 122.4 ppm.
-
IR Spectroscopy: Characteristic stretches include the N-H bond (~3300 cm⁻¹), the carbonyl C=O bond (~1680 cm⁻¹), and strong C-F stretches in the 1100–1200 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak is observed at m/z 282 (M⁺), with a characteristic isotopic pattern for bromine.
Core Synthetic Applications: Building Complexity
The synthetic utility of this compound is primarily centered on the reactivity of its aryl bromide moiety. This functional group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in pharmaceutical synthesis for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5][6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for constructing biaryl scaffolds, which are prevalent in a vast number of approved drugs.[7][8] The reaction couples the aryl bromide of our substrate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Causality & Expertise:
-
Catalyst Choice: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle.[9]
-
Ligand Role: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are critical.[8] They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[8]
-
Base Function: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[7]
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C(aryl)-N bonds is fundamental to pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method to achieve this, overcoming the limitations of older techniques like nucleophilic aromatic substitution.[5][6] This reaction couples the aryl bromide with a primary or secondary amine, amide, or heterocycle.[10]
Causality & Expertise:
-
Catalytic Cycle: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[6][11]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine or the palladium-amine adduct.
-
Substrate Considerations: The electron-withdrawing nature of the trifluoromethyl group on the substrate can influence the rate of oxidative addition, making the choice of an appropriate, highly active catalyst system crucial for success.[6]
Experimental Protocols
The following protocols are designed as robust starting points for synthesis and should be optimized based on the specific coupling partners used.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling reaction to form a biaryl acetanilide intermediate.
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Aryl Halide Substrate |
| Arylboronic Acid | 1.2 | Coupling Partner |
| Pd(OAc)₂ | 0.02 | Palladium Precatalyst |
| SPhos (or other ligand) | 0.04 | Ligand |
| K₂CO₃ (anhydrous) | 2.0 | Base |
| Toluene / 1,4-Dioxane (degassed) | - | Solvent |
| Water (degassed) | - | Co-solvent |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvent (e.g., toluene) and degassed water (typically a 4:1 to 10:1 organic/aqueous ratio) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 6-16 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of the substrate with a secondary amine.
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Aryl Halide Substrate |
| Secondary Amine (e.g., Morpholine) | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 0.015 | Palladium Precatalyst |
| RuPhos (or other ligand) | 0.03 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | Base |
| Toluene (anhydrous, degassed) | - | Solvent |
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 eq) to a flame-dried Schlenk flask. In a separate vial, dissolve this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.015 eq), and RuPhos (0.03 eq) in anhydrous, degassed toluene.
-
Combining Reagents: Transfer the solution to the Schlenk flask containing the base.
-
Inert Atmosphere: Seal the flask securely. If not performed in a glovebox, ensure the inert atmosphere is maintained.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent in vacuo. Purify the crude product by flash column chromatography to isolate the desired N-aryl amine.
Safety & Handling
All work with this compound and its derivatives should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[3][13] Avoid inhalation of dust and direct contact with skin and eyes.[3][13]
-
Handling: Use in a well-ventilated place and keep containers tightly closed when not in use.[3] Avoid dust formation.[3]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[12]
-
Stability: The compound is stable under normal storage conditions.[3] Avoid strong oxidizing agents.
References
-
Organic & Biomolecular Chemistry. Mechanistic studies on the synthesis of bicalutamide. RSC Publishing. [Link]
-
ResearchGate. Synthesis of (R)-bicalutamide derivatives. [Link]
- Google Patents.
- Google Patents.
-
ACS Publications. (2024, March 1). Toward Bicalutamide Analogues with High Structural Diversity Using Catalytic Asymmetric Oxohydroxylation. The Journal of Organic Chemistry. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
PubChem. 4-(Trifluoromethyl)-alpha-bromo-acetanilide. National Center for Biotechnology Information. [Link]
-
PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. [Link]
-
National Institutes of Health. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]
-
National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
Research Journal of Pharmacy and Technology. Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives. [Link]
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Welcome to the technical support center for the synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a validated protocol to improve the yield and purity of this important synthetic intermediate.
Overview of the Synthesis
The most common and direct method for synthesizing this compound is the N-acetylation of 4-bromo-2-(trifluoromethyl)aniline. This reaction involves the nucleophilic attack of the aniline's amino group on an acetylating agent, typically acetic anhydride or acetyl chloride. While seemingly straightforward, this reaction is prone to several issues that can significantly impact yield and purity. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which decreases the basicity and nucleophilicity of the aniline's amino group, making the reaction more challenging than the acetylation of simple anilines.[1]
The acetamide group can be hydrolyzed back to the corresponding amine under acidic or basic conditions.[2] This guide will focus on optimizing the forward reaction and addressing common pitfalls.
Reaction Scheme
Caption: General scheme for the acetylation of 4-bromo-2-(trifluoromethyl)aniline.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is the most common complaint in amide synthesis.[3] Several factors, often interconnected, can be responsible.
A1: Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The electron-withdrawing -CF₃ group deactivates the amine, slowing the reaction. Insufficient reaction time or temperature will leave a significant amount of starting material unreacted. | Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting aniline. Increase Reaction Time/Temp: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. Forcing conditions, however, can lead to side products. |
| Hydrolysis of Acetylating Agent | Acetic anhydride and especially acetyl chloride are highly susceptible to hydrolysis from atmospheric moisture or wet solvents.[4] This consumes the reagent before it can react with the aniline. | Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity acetic anhydride or acetyl chloride.[3] |
| Protonation of the Aniline | If using acetyl chloride, the HCl byproduct can protonate the unreacted aniline, rendering it non-nucleophilic and stopping the reaction.[5][6] | Add a Base: Include a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) to scavenge the generated acid.[5] When using acetic anhydride, the acetic acid byproduct is less of an issue but a base can still be beneficial. |
| Suboptimal Acetylating Agent | While interchangeable for many simple reactions, the choice between acetic anhydride and acetyl chloride can be critical.[7] Acetyl chloride is more reactive but generates corrosive HCl.[4][8] Acetic anhydride is milder but may require longer reaction times or heating.[7][8] | Select Based on Conditions: For a faster reaction at lower temperatures, acetyl chloride with a base is often superior.[8] For larger-scale or simpler setups, acetic anhydride may be more practical.[8] |
| Losses During Workup/Purification | The product can be lost during aqueous washes if it has some water solubility or during recrystallization if the incorrect solvent system is used or if the solution is not cooled sufficiently. | Optimize Workup: After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, DCM).[3] Refine Recrystallization: Use a solvent system where the product is soluble when hot but sparingly soluble when cold (e.g., ethanol/water, toluene/hexanes).[9] Cool the crystallization mixture slowly in an ice bath to maximize crystal formation. |
Q2: My final product is discolored (yellow/brown). How can I prevent this and purify it?
A2: Discoloration is often due to oxidation of the starting aniline, which can be unstable and darken upon exposure to air and light.[10] These colored impurities can carry through the reaction.
-
Prevention:
-
Use the freshest possible 4-bromo-2-(trifluoromethyl)aniline. If the starting material is already dark, consider purifying it by column chromatography or distillation before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation during the process.
-
-
Purification:
-
Recrystallization: This is the most effective method. Dissolve the crude product in a minimum amount of a hot solvent (like ethanol or isopropanol). If colored impurities remain insoluble, perform a hot filtration. If they are soluble, add a small amount of activated charcoal to the hot solution, stir for 5-10 minutes, and then filter through a pad of Celite to remove the charcoal. Allow the filtrate to cool slowly to form pure, colorless crystals.[9]
-
Column Chromatography: If recrystallization fails, silica gel chromatography using a solvent system like hexanes/ethyl acetate can effectively separate the product from colored impurities.
-
Q3: I'm seeing an impurity with a higher molecular weight in my mass spectrum. What could it be?
A3: This is likely the diacetylated product, where both hydrogens on the amino group have been replaced by acetyl groups. This side reaction is more common under harsh conditions.
-
Cause: Prolonged heating at high temperatures or using a large excess of a highly reactive acetylating agent like acetyl chloride can promote diacetylation.[4]
-
Solution:
-
Avoid excessive heating. Many acetylations can proceed at room temperature or with gentle warming (40-50°C).[5]
-
Use a modest excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents).
-
Monitor the reaction by TLC. The diacetylated product will likely have a different Rf value than the desired mono-acetylated product. Stop the reaction once the starting material is consumed.
-
Troubleshooting Workflow
Use this flowchart to diagnose issues with your synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
-
What is the IUPAC name for this compound?
-
What safety precautions should I take?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride and acetyl chloride are corrosive and lachrymatory.[4] Handle them with extreme care.
-
4-bromo-2-(trifluoromethyl)aniline is toxic and should be handled with caution.
-
-
Can I use acetic acid as the acetylating agent?
-
How do I properly quench the reaction?
-
The reaction is typically quenched by slowly pouring the reaction mixture into ice-cold water.[8] This precipitates the crude product and hydrolyzes any remaining acetic anhydride. If a base like pyridine or triethylamine was used, an acidic wash (e.g., with 1N HCl) during the workup will help remove it.[13]
-
Validated Experimental Protocol
This protocol is designed to provide a high-yield synthesis of this compound.
Materials:
-
4-bromo-2-(trifluoromethyl)aniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-(trifluoromethyl)aniline (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Base Addition: Add pyridine (2.0 eq) to the solution and stir.
-
Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise via syringe over 10-15 minutes. The reaction is exothermic.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
Quenching & Workup:
-
Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing 1N HCl.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.
References
-
Acetic anhydride or acetyl chloride, that is the question... Sciencemadness Discussion Board. [Link]
-
A Convenient Laboratory Preparation of Acetanilide. Resonance. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Why did my amide syntesis does not work? ResearchGate. [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
This compound. PubChem. [Link]
-
Acylation of Aniline Explained. Pearson. [Link]
-
Why does the acetylation of the NH2 group of aniline reduce its activity? Quora. [Link]
-
amide coupling help. Reddit. [Link]
-
Reactions of anilines. Filo. [Link]
- Patent Application Publication: US 2011/0105795 A1.
-
Acetylation of aniline. YouTube. [Link]
- Preparation method of 2-bromo-4-fluoroacetanilide.
- Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide.
- Preparation method of bromoaniline.
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. [Link]
-
Purification of Acetanilide by Recrystallization. Scribd. [Link]
- Improved process for the preparation of 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.
- Process for preparing acetanilide.
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
-
Synthesis and Properties of p-Bromoacetanilide. Scribd. [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Buy this compound | 29124-62-7 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ymerdigital.com [ymerdigital.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Welcome to the technical support center for the synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common side reactions to enhance yield, purity, and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and why is the amino group acylated?
The most prevalent and reliable synthetic route involves a two-step process:
-
N-acetylation of 2-(trifluoromethyl)aniline to form 2'-(trifluoromethyl)acetanilide.
-
Electrophilic bromination of the resulting acetanilide to yield the final product, this compound.
The initial N-acetylation step is crucial for controlling the reactivity of the aromatic ring. The lone pair of electrons on the nitrogen atom of an aniline is highly activating, making the aromatic ring susceptible to multiple substitutions (over-bromination) and oxidation.[1][2] By converting the amino group to an acetamido group, the activating effect is attenuated. The acetyl group's carbonyl function withdraws electron density from the nitrogen atom through resonance, thereby reducing the nucleophilicity of the aromatic ring and preventing unwanted side reactions.[1] This moderation allows for a more controlled, monosubstitution of bromine.[1][2]
Troubleshooting Guide: Side Reactions & Impurities
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side reactions.
Issue 1: Presence of a di-brominated impurity in my final product.
Q2: My NMR/MS analysis indicates the presence of a compound with two bromine atoms. What is this impurity and how can I avoid its formation?
The di-brominated impurity is most likely 4',6'-Dibromo-2'-(trifluoromethyl)acetanilide. Its formation is a classic example of over-bromination , a common side reaction in electrophilic aromatic substitutions on activated rings.
Causality:
The acetamido group, while less activating than a free amino group, still directs electrophiles to the ortho and para positions. The primary product, this compound, is still an activated aromatic compound and can undergo a second bromination, primarily at the vacant ortho position (C6') which is sterically less hindered than the other ortho position adjacent to the bulky trifluoromethyl group.
Mitigation Strategies:
| Parameter | Recommended Action | Scientific Rationale |
| Stoichiometry | Use a precise 1.0 to 1.05 molar equivalent of the brominating agent (e.g., N-Bromosuccinimide). | An excess of the brominating agent is the primary driver for over-bromination. |
| Brominating Agent | Utilize N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). | NBS is a milder and more selective brominating agent, which helps to minimize over-bromination.[1] |
| Temperature | Maintain a low reaction temperature, typically between 0°C and room temperature. | Lower temperatures decrease the reaction rate, favoring the mono-brominated product and reducing the likelihood of a second substitution.[1] |
| Addition of Reagent | Add the brominating agent portion-wise or as a solution dropwise over an extended period. | This maintains a low concentration of the electrophile in the reaction mixture, further suppressing di-bromination.[2] |
Purification:
If di-brominated product has formed, it can be challenging to remove due to similar polarity to the desired product. Careful column chromatography on silica gel using a gradient elution with a hexane/ethyl acetate solvent system is the most effective method for separation.
Issue 2: Formation of an isomeric byproduct.
Q3: I have isolated an isomer of my target compound. What is its likely structure and why did it form?
The most probable isomeric byproduct is 2'-Bromo-6'-(trifluoromethyl)acetanilide .
Causality:
The acetamido group is an ortho, para-director. While the para position is sterically favored, some substitution at the ortho positions is expected. The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group. The directing effects of the two substituents are as follows:
-
Acetamido group (-NHCOCH₃): Activating, ortho, para-directing.
-
Trifluoromethyl group (-CF₃): Deactivating, meta-directing.
The powerful ortho, para-directing effect of the acetamido group dominates. Bromination occurs primarily at the C4' position (para to the acetamido group) due to reduced steric hindrance compared to the C6' position, which is ortho to the bulky acetamido group and meta to the trifluoromethyl group. However, a minor amount of bromination can still occur at the C6' position. The formation of the other ortho isomer, 2'-bromo-2'-(trifluoromethyl)acetanilide, is highly disfavored due to the significant steric hindrance from the adjacent trifluoromethyl group.
Mechanism of Side Product Formation:
Caption: Main vs. side reaction pathways in the bromination of 2'-(trifluoromethyl)acetanilide.
Mitigation and Purification:
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or chloroform may favor the formation of the para isomer.
-
Purification: The ortho- and para-isomers typically have different polarities and can be separated by recrystallization or column chromatography. The para-isomer is generally less soluble and will crystallize out first from a suitable solvent system like ethanol/water or hexanes/ethyl acetate.[3][4][5]
Issue 3: Hydrolysis of the acetanilide.
Q4: My crude product contains 4-bromo-2-(trifluoromethyl)aniline. How did this happen?
The presence of 4-bromo-2-(trifluoromethyl)aniline indicates that the acetamido group has been hydrolyzed back to an amino group.
Causality:
The acetamido group can be hydrolyzed under either acidic or basic conditions, especially if the reaction is worked up with strong acid or base, or if the reaction mixture is heated for an extended period in the presence of water. The bromination reaction itself is often carried out in acetic acid, and if water is present, acid-catalyzed hydrolysis can occur.
Mitigation:
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry.
-
Neutral Work-up: During the work-up, use a mild base like sodium bicarbonate to neutralize the acid, and avoid using strong acids or bases.
-
Temperature Control: Avoid excessive heating during the reaction and work-up.
Purification:
The resulting aniline is more basic than the acetanilide. It can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated aniline will move into the aqueous layer, while the desired acetanilide product remains in the organic layer.
Experimental Protocols
Synthesis of 2'-(Trifluoromethyl)acetanilide (Step 1)
-
In a fume hood, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2'-(trifluoromethyl)acetanilide. The product can be purified by recrystallization from a suitable solvent like ethanol/water.
Synthesis of this compound (Step 2)
-
Dissolve 2'-(trifluoromethyl)acetanilide (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.
-
Cool the solution to 0°C.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Add the NBS solution dropwise to the stirred acetanilide solution at 0°C.
-
Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography (hexanes/ethyl acetate).
Troubleshooting Workflow:
Caption: A troubleshooting workflow for the purification of this compound.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
-
Chemistry Stack Exchange. (2016, October 17). Reaction mechanism - Bromination of acetanilide. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the bromination of acetanilide? Retrieved from [Link]
-
Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]
-
Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br... Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). 4-Recrystallization of An Impure Acetanilide Sample. Retrieved from [Link]
-
CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, January 23). Predicting the product of bromination of acetanilide. Retrieved from [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
-
Sdfine. (n.d.). ACETIC ANHYDRIDE. Retrieved from [Link]
-
CHEMISTRY 1000. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
-
MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]
-
Supplementary Information. (n.d.). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved from [Link]
-
PubMed. (2003, January 1). The metabolism of 2-trifluormethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis and 1H/19F HPLC-NMR spectroscopy. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2011). Kinetics and Mechanism of the Bromination of Acetanilide. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Welcome to the technical support guide for 4'-Bromo-2'-(trifluoromethyl)acetanilide. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this important pharmaceutical intermediate. The unique combination of a bromine atom and a lipophilic trifluoromethyl group (CF3) within the acetanilide framework presents specific purification challenges.[1] This guide provides in-depth, experience-driven answers to common problems encountered during the isolation and purification of this compound.
Section 1: Understanding the Molecule and Its Impurities
This section addresses foundational questions about the compound's properties and the likely impurities that complicate its purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: The purification strategy is dictated by its molecular structure. With a molecular weight of 282.06 g/mol and the IUPAC name N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, its key features are:
-
Solid State: It is a solid at room temperature, making recrystallization a primary purification method.
-
Enhanced Lipophilicity: The presence of the trifluoromethyl (-CF3) group significantly increases the compound's solubility in non-polar organic solvents compared to a non-fluorinated analogue.[1] This can make it challenging to find a single solvent for recrystallization where it is highly soluble when hot but poorly soluble when cold.
-
Hydrogen Bonding: The amide (-NH-C=O) group allows for hydrogen bonding, which influences its crystal lattice structure and interaction with polar solvents.
-
Thermal Stability: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the amide bond.[1]
Q2: What are the most common impurities I should expect after a typical synthesis?
A2: Impurities are almost always related to the synthetic route, which commonly involves the acylation of 4-bromo-2-(trifluoromethyl)aniline or the bromination of 2'-(trifluoromethyl)acetanilide.[1] Understanding these will allow you to select the appropriate purification technique.
| Impurity Type | Potential Structure/Name | Origin | Primary Removal Strategy |
| Unreacted Starting Material | 4-Bromo-2-(trifluoromethyl)aniline | Incomplete acylation reaction. | Column Chromatography (different polarity) or Acid Wash (aniline is basic). |
| Unreacted Starting Material | 2'-(Trifluoromethyl)acetanilide | Incomplete bromination reaction. | Recrystallization or Column Chromatography (different polarity/size). |
| Over-reaction Product | Di-bromo-2'-(trifluoromethyl)acetanilide | Excess brominating agent or harsh reaction conditions. | Column Chromatography (higher Rf) or careful Recrystallization. |
| Isomeric Impurity | e.g., 3'-Bromo-2'-(trifluoromethyl)acetanilide | Non-selective bromination. | Fractional Crystallization or High-Resolution Column Chromatography. |
| Hydrolysis Product | 4-Bromo-2-(trifluoromethyl)aniline | Amide cleavage during acidic/basic workup or purification.[1] | Column Chromatography or Acid Wash. |
Section 2: Troubleshooting Recrystallization
Recrystallization is often the first choice for purifying solid organic compounds. However, the specific properties of this compound can lead to common issues.
Frequently Asked Questions (FAQs)
Q3: My compound "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the solvent is too non-polar for the solute's melting point.
-
Causality: The high lipophilicity conferred by the -CF3 group can lead to a low melting eutectic mixture with the solvent.
-
Troubleshooting Steps:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount of a more polar co-solvent (e.g., if using toluene, add a few drops of ethyl acetate or ethanol) to disrupt the eutectic formation.
-
Slow Down Cooling: Insulate the flask to ensure very slow cooling. This gives molecules time to orient themselves into a crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
-
Q4: My recovery is very low after recrystallization. What are the common causes?
A4: Low recovery is a frequent problem, especially for first-time purifications. The cause is typically one of the following:
-
Using Excessive Solvent: The most common error. You should dissolve the crude product in the minimum amount of boiling solvent. Using too much will keep a significant portion of your product dissolved even after cooling.
-
Premature Crystallization: If the solution cools during a hot filtration step, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.[2]
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor. A good recrystallization solvent should exhibit a large solubility difference between hot and cold conditions.[3]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent.
Workflow: Selecting a Recrystallization Solvent
The following diagram outlines the logical workflow for selecting an appropriate single or mixed solvent system.
Caption: Decision workflow for selecting a suitable recrystallization solvent system.
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Begin by screening solvents. A good starting point for this compound is an alcohol/water or a toluene/heptane system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., isopropanol). Heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 3: Troubleshooting Column Chromatography
When recrystallization is insufficient to remove closely related impurities (e.g., isomers), column chromatography is the method of choice.
Frequently Asked Questions (FAQs)
Q5: My spots are streaking on the TLC plate. What does this mean for my column?
A5: Streaking on a Thin Layer Chromatography (TLC) plate is a red flag that needs to be addressed before running a column.
-
Causality and Implications:
-
Overloading: You've spotted too much material. This will also happen on a column, leading to broad, overlapping bands and poor separation.
-
Compound is Too Polar for the Solvent: The compound interacts too strongly with the silica gel. It moves with the solvent front instead of partitioning, resulting in a streak. Your column will show poor separation. You need to increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Degradation: The compound might be degrading on the acidic silica gel. This is less common for acetanilides but possible. You can neutralize the silica gel by running a solvent mixture containing a small amount of triethylamine (e.g., 1%) through it before loading your compound.
-
Insolubility: The compound is not fully dissolved in the mobile phase as it moves, causing it to streak. Ensure you load the compound onto the column in a minimal amount of solvent.
-
Workflow: Principles of Chromatographic Separation
This diagram illustrates the fundamental principle of separating the target compound from impurities based on differential partitioning.
Caption: The basic principle of separation in column chromatography.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. For this compound, a hexane/ethyl acetate mixture is a good starting point. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a column with silica gel using the chosen mobile phase (wet packing is recommended). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, pre-adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).
-
Elution: Run the mobile phase through the column, applying positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Section 4: Purity Verification
Q6: How can I definitively confirm the purity of my final product?
A6: A combination of methods is essential for confirming both identity and purity.
-
Melting Point: A sharp melting point range that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities. The spectrum should match known data, with aromatic protons typically appearing between δ 7.6–8.0 ppm and the acetamide methyl as a singlet around δ 2.1 ppm.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and confirm the molecular weight of the product (m/z 282).[1]
By systematically addressing these common challenges with the proven strategies outlined in this guide, you can confidently and efficiently achieve high-purity this compound for your research and development needs.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
MySkinRecipes. 4'-Bromo-2'-fluoroacetanilide. Available at: [Link]
-
ResearchGate. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]
-
ResearchGate. (2018). An Unexpected Incident with 4-Trifluoromethylaniline. Available at: [Link]
-
Scribd. Experiment 1: Crystallization of Impure Acetanilide. Available at: [Link]
-
Scribd. Exp.06 Preparation of P-Bromo Acetanilide. Available at: [Link]
-
Scribd. GRP 7 Re Crystallization of Pure Acetanilide. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Bromination of 2'-(Trifluoromethyl)acetanilide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of 2'-(trifluoromethyl)acetanilide. Incomplete conversion is a common yet surmountable issue for this specific substrate. This document provides in-depth, cause-and-effect troubleshooting strategies, detailed protocols, and answers to frequently asked questions to guide you toward a successful, high-yielding reaction.
Understanding the Core Challenge: A Tale of Two Substituents
Before diving into troubleshooting protocols, it is crucial to understand the underlying chemical principles governing this reaction. The difficulty in achieving complete bromination stems from the conflicting electronic nature of the two substituents on the aromatic ring.
FAQ: Why is my bromination of 2'-(trifluoromethyl)acetanilide often incomplete or sluggish?
Answer: The primary reason for incomplete bromination is the severely reduced nucleophilicity of the aromatic ring. This is a direct consequence of the powerful electronic effects of the acetamido (-NHCOCH₃) and trifluoromethyl (-CF₃) groups.
-
The Acetamido Group (-NHCOCH₃): This group is considered an activating, ortho, para-director . The nitrogen's lone pair of electrons can donate into the ring through resonance (+M effect), increasing electron density, particularly at the positions ortho and para to it. However, it is significantly less activating than a simple amino (-NH₂) group because the acetyl's carbonyl group also pulls on these electrons. Its steric bulk can also hinder attack at the ortho positions.[1][2]
-
The Trifluoromethyl Group (-CF₃): This is a potent deactivating, meta-director . Due to the high electronegativity of the three fluorine atoms, it exerts a very strong electron-withdrawing inductive effect (-I effect).[3] This effect pulls significant electron density out of the aromatic ring, making it much less reactive towards electrophiles.[4]
In 2'-(trifluoromethyl)acetanilide, these two groups work against each other. While the acetamido group directs the incoming electrophile (Br⁺) to the para position (the 4'-position), the trifluoromethyl group's intense deactivation of the entire ring makes the required electrophilic attack kinetically unfavorable.[5] Your experiment is a classic case of trying to functionalize a significantly electron-deficient aromatic system.
Core Troubleshooting Strategies & FAQs
This section addresses the most common issues encountered during the synthesis of 4'-bromo-2'-(trifluoromethyl)acetanilide, the expected major product.[6]
Q1: My standard reaction using molecular bromine (Br₂) in glacial acetic acid is very slow and gives a low yield. What are my options?
Answer: This is the most common scenario. The Br₂/AcOH system, while classic, often fails to generate an electrophile potent enough to react efficiently with your deactivated substrate.[7][8] Before abandoning this method, consider these simple optimizations:
-
Increase Reaction Time: Monitor the reaction via Thin Layer Chromatography (TLC) over an extended period (e.g., 12-24 hours). If starting material is consumed, albeit slowly, time is the critical factor.
-
Moderate Temperature Increase: Gently heating the reaction mixture to 40-50 °C can significantly increase the reaction rate. Be cautious, as excessive heat can lead to side products.
If these adjustments do not lead to satisfactory conversion, you must enhance the electrophilicity of your bromine source.
| Symptom | Primary Cause | First-Line Solution |
| No/Slow Reaction at RT | Insufficient electrophilicity of Br₂; Deactivated ring | Extend reaction time to 24h. If still incomplete, gently heat to 40-50°C. |
| Reaction Stalls | Reagent degradation or insufficient quantity | Ensure Br₂ is fresh and stoichiometry is correct (1.05-1.1 eq). |
| Multiple Products Form | Side reactions (e.g., ortho-isomer) | Maintain lower temperature; consider a more selective brominating agent like NBS. |
Q2: How can I use a more powerful brominating agent without resorting to overly harsh conditions?
Answer: Using N-Bromosuccinimide (NBS) with a catalytic amount of strong acid is an excellent and highly recommended alternative. NBS is a solid, making it easier and safer to handle than liquid bromine.[9] The acid catalyst protonates the succinimide nitrogen, which dramatically increases the electrophilicity of the attached bromine atom, making it more reactive toward your electron-poor ring.[10][11]
This approach provides a significant boost in reactivity while often remaining milder and more selective than Lewis acid-catalyzed methods. See Protocol 2 for a detailed methodology.
Q3: I'm considering a Lewis acid like Iron(III) Bromide (FeBr₃). What are the risks?
Answer: Using a potent Lewis acid like FeBr₃ with Br₂ will generate a highly reactive [Br-Br-FeBr₃] complex, which is one of the strongest electrophilic brominating agents.[12] This system is very effective for halogenating severely deactivated rings.
However, it comes with significant risks:
-
Reduced Selectivity: The high reactivity can lead to the formation of the minor ortho-isomer and potentially di-brominated products, complicating purification.
-
Harsh Conditions: The reaction can be highly exothermic and may require careful temperature control (e.g., cooling to 0 °C during addition).[13]
-
Degradation: The strongly acidic conditions could potentially lead to hydrolysis of the acetamido group if moisture is present.[14]
This method should be considered a last resort after the NBS/acid catalysis method has been attempted.
Q4: My TLC shows the starting material is consumed, but I have a major product and a faint spot nearby. What could this be?
Answer: Assuming you have successfully formed the desired 4'-bromo product, the minor spot is likely the isomeric 2'-bromo-4'-(trifluoromethyl)acetanilide . This arises from electrophilic attack at the ortho position relative to the acetamido group. While this position is sterically hindered by the bulky acetamido group and electronically less favored, it can still form in small amounts, especially under more forceful reaction conditions.[2]
These isomers often have very similar polarities, but they can typically be separated by careful column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water).[15][16] A difference in melting points can help confirm the identity of the major product.[17]
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Optimized Bromination with Br₂ in Glacial Acetic Acid
This protocol is an optimized version of the standard procedure, incorporating extended time and optional heating.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-(trifluoromethyl)acetanilide (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate).
-
Bromine Addition: In a separate container, dilute molecular bromine (1.05 eq) with a small amount of glacial acetic acid. Add this solution dropwise to the stirring substrate solution at room temperature. The flask should be protected from light.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Heating (Optional): If the reaction is sluggish after 12 hours, gently warm the mixture to 40-50 °C and continue stirring, monitoring every 2-4 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water. A precipitate should form.
-
Quenching: If the aqueous solution retains an orange/yellow color from excess bromine, add a few drops of saturated sodium bisulfite solution until the color disappears.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.[8][16]
Protocol 2: Enhanced Bromination with N-Bromosuccinimide (NBS) and Catalytic Acid
This is the recommended protocol for achieving higher yields with this challenging substrate.
-
Dissolution: In a round-bottom flask with a magnetic stir bar, dissolve 2'-(trifluoromethyl)acetanilide (1.0 eq) and N-Bromosuccinimide (1.05 eq) in glacial acetic acid or acetonitrile (approx. 10 mL per gram of substrate).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 1-2 drops per 5 mmol of substrate).
-
Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction progress should be monitored by TLC. The reaction is often significantly faster than with Br₂ alone.
-
Workup & Isolation: Follow steps 5, 7, and 8 from Protocol 1 . Quenching with sodium bisulfite is typically not necessary with NBS.
| Parameter | Protocol 1 (Br₂/AcOH) | Protocol 2 (NBS/H₂SO₄) |
| Bromine Source | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Catalyst | None (or AcOH as weak acid) | Conc. Sulfuric Acid (H₂SO₄) |
| Typical Time | 12-24 hours | 4-8 hours |
| Temperature | Room Temp to 50°C | Room Temperature |
| Handling Safety | Br₂ is corrosive and volatile | NBS is a stable, crystalline solid |
| Typical Efficacy | Low to Moderate | High |
References
- Vertex AI Search. (n.d.). What is the function of glacial acetic acid in the bromination of acetanilide? Retrieved January 12, 2026.
- Smolecule. (2023, August 15). This compound. Retrieved January 12, 2026.
- Filo. (n.d.). Acetanilide when treated with bromine in acetic acid mainly gives. Retrieved January 12, 2026.
- Scribd. (n.d.). Bromination of Acetanilide. Retrieved January 12, 2026.
- Chem Help Asap. (n.d.). Bromination of Acetanilide with NBS. Retrieved January 12, 2026.
- Vedantu. (n.d.). Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE. Retrieved January 12, 2026.
- askIITians. (2025, March 4). Acetanilide when treated with bromine in acetic acid mainly gives:A. Retrieved January 12, 2026.
- Scribd. (n.d.). Exp.06 Preparation of P-Bromo Acetanilide. Retrieved January 12, 2026.
- Gothekar, S. S., & Suryavanshi, T. (2025, March). A Study on Electrophilic Aromatic Substitution of Acetanilide.
- Chemistry Stack Exchange. (2016, October 17). reaction mechanism - Bromination of acetanilide. Retrieved January 12, 2026.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 12, 2026.
- ECHEMI. (n.d.). Confirming the presence of 4-bromoacetanilide during bromination of acetanilide. Retrieved January 12, 2026.
- ACS Fall 2025. (2023, August 16).
- Chemistry Stack Exchange. (2016, October 31). Confirming the presence of 4-bromoacetanilide during bromination of acetanilide. Retrieved January 12, 2026.
- YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved January 12, 2026.
- Journal of Chemical Education. (2017, July 28). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Retrieved January 12, 2026.
- ResearchGate. (2025, August 6). Kinetics and mechanism of the bromination of acetanilide. Retrieved January 12, 2026.
- IJARSCT. (2025, March). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved January 12, 2026.
- Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved January 12, 2026.
- ResearchGate. (2025, August 7). N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. Retrieved January 12, 2026.
- ResearchGate. (n.d.). Optimization of conditions for selective bromination of benzanilide. Retrieved January 12, 2026.
- Biosynth. (n.d.). 2-Bromo-4-(Trifluoromethyl)Acetanilide. Retrieved January 12, 2026.
- Chemistry LibreTexts. (2020, June 12). 10.4: Electrophilic Aromatic Substitution. Retrieved January 12, 2026.
- ResearchGate. (n.d.). Regioselective and efficient bromination of anilides on water using HBr and Selectfluor. Retrieved January 12, 2026.
- Oriental Journal of Chemistry. (2011).
- Reddit. (2019, May 26). Bromination of acetanilide went unsuspectively. Retrieved January 12, 2026.
- Semantic Scholar. (2011). Kinetics and Mechanism of the Bromination of Acetanilide. Retrieved January 12, 2026.
- PubMed Central (PMC). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 12, 2026.
- PubChem. (n.d.). This compound. Retrieved January 12, 2026.
- ECHEMI. (n.d.). Bromination of acetanilide. Retrieved January 12, 2026.
- Khan Academy. (n.d.). Bromination of Aniline (video). Retrieved January 12, 2026.
- ResearchGate. (n.d.). Zwitterionic Dual Halogen Bond-Catalyzed Electrophilic Bromination of Electron-Deficient Arenes under Mild Conditions. Retrieved January 12, 2026.
- PubMed Central (PMC). (n.d.).
- PrepChem.com. (n.d.). Preparation of 4-bromoacetanilide. Retrieved January 12, 2026.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline 97. Retrieved January 12, 2026.
- ResearchGate. (2025, August 6). Bromination of Electron-Deficient Aromatic Molecules. Retrieved January 12, 2026.
- ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved January 12, 2026.
- Pearson+. (2023, September 22). Bromination of a highly electron-rich alkene such as 2-methoxybut... Retrieved January 12, 2026.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. prepchem.com [prepchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. youtube.com [youtube.com]
- 12. study.com [study.com]
- 13. echemi.com [echemi.com]
- 14. Buy this compound | 29124-62-7 [smolecule.com]
- 15. scribd.com [scribd.com]
- 16. echemi.com [echemi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Welcome to the technical support center for the synthesis and optimization of 4'-Bromo-2'-(trifluoromethyl)acetanilide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges encountered during its synthesis, offering in-depth, field-tested solutions and detailed experimental protocols to enhance your success.
Introduction
This compound, with the IUPAC name N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its molecular structure, incorporating a bromine atom, a trifluoromethyl group, and an acetamide moiety, offers multiple avenues for further chemical modification.[3] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and membrane permeability in bioactive molecules.[3]
The synthesis of this compound typically involves the acylation of 4-bromo-2-(trifluoromethyl)aniline. While seemingly straightforward, this reaction can present several challenges, including incomplete conversion, side product formation, and difficulties in purification. This guide provides a structured approach to troubleshoot and optimize your reaction conditions.
Visualizing the Synthetic Workflow
To provide a clear overview, the general synthetic workflow is depicted below. This diagram outlines the key stages from starting materials to the final, purified product.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: I am observing a very low yield of my desired product, this compound. What are the potential causes and how can I improve it?
Answer: A low yield in the acylation of 4-bromo-2-(trifluoromethyl)aniline can stem from several factors. The electron-withdrawing nature of both the trifluoromethyl and bromo groups deactivates the aniline, making the lone pair on the nitrogen less nucleophilic. Here’s a systematic approach to troubleshooting:
-
Inadequate Acylating Agent: Acetic anhydride is a common and effective acylating agent. If using acetyl chloride, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting aniline, rendering it unreactive.
-
Suboptimal Reaction Temperature: While many acylations proceed well at room temperature, the deactivated nature of this specific aniline may require gentle heating (e.g., 40-60 °C) to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
Moisture Contamination: Acylating agents like acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the deactivation of your reagents.
-
Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Due to the reduced reactivity of the starting material, a longer reaction time (e.g., 6-12 hours) might be necessary.[3]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low product yield.
FAQ 2: Formation of Side Products
Question: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
Answer: Side product formation is a common issue. The primary culprits are often diacylation, hydrolysis of the product, or unreacted starting material.
-
Unreacted Starting Material: As discussed in FAQ 1, this is a common "impurity." Optimizing reaction conditions (temperature, time, reagent stoichiometry) is the key to minimizing this.
-
Diacylation: While less common for anilines, forcing conditions (high temperature, large excess of acylating agent) could potentially lead to diacylation. Using a controlled stoichiometry (e.g., 1.05-1.2 equivalents of the acylating agent) should prevent this.
-
Hydrolysis of the Product: The acetamide group can be hydrolyzed back to the aniline under strongly acidic or basic conditions, especially during aqueous workup if prolonged contact or high temperatures are involved.[1] Ensure the workup is performed efficiently and at room temperature.
Recommended Workup Protocol to Minimize Side Products:
-
Upon reaction completion (monitored by TLC), cool the mixture to room temperature.
-
If the reaction was run in a solvent like dichloromethane or ethyl acetate, proceed to washing. If a basic solvent like pyridine was used, it's often best to remove it under reduced pressure and then dissolve the residue in a suitable organic solvent.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
FAQ 3: Difficulty in Product Purification
Question: I am struggling to obtain a pure product. My crude solid is oily/colored, and recrystallization is not effective. What purification strategy do you recommend?
Answer: A challenging purification often points to the presence of persistent impurities.
-
Color Impurities: Colored impurities are common in aniline chemistry due to oxidation. A wash with a dilute solution of sodium bisulfite during workup can sometimes help decolorize the mixture.[4]
-
Recrystallization: This is the most common and efficient method for purifying acetanilides. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include:
-
Ethanol/Water
-
Isopropanol/Water
-
Toluene
-
Ethyl Acetate/Hexanes If the product "oils out" during recrystallization, it means the boiling point of the solvent is higher than the melting point of the impure product. In this case, try using a lower-boiling point solvent system or add more solvent to keep the concentration below the saturation point at the boiling temperature.[5]
-
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexanes (e.g., starting with 10:90 and gradually increasing the polarity) is a good starting point for elution. The product is moderately polar and should separate well from the less polar starting aniline and any non-polar impurities.
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for a 10 mmol scale) | Molar Equivalents |
| 4-Bromo-2-(trifluoromethyl)aniline | 240.02 | 2.40 g | 1.0 |
| Acetic Anhydride | 102.09 | 1.12 mL (1.2 g) | 1.15 |
| Pyridine (anhydrous) | 79.10 | 25 mL | Solvent |
| Dichloromethane (DCM) | - | 50 mL for workup | - |
| 1N Hydrochloric Acid (aq.) | - | 2 x 25 mL for washing | - |
| Saturated Sodium Bicarbonate (aq.) | - | 25 mL for washing | - |
| Brine (saturated NaCl aq.) | - | 25 mL for washing | - |
| Anhydrous Sodium Sulfate | - | ~5 g for drying | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), dissolve 4-bromo-2-(trifluoromethyl)aniline (2.40 g, 10.0 mmol) in anhydrous pyridine (25 mL).
-
Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.12 mL, 11.5 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting aniline spot is no longer visible.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with 1N HCl (2 x 25 mL), saturated NaHCO3 (1 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white to off-white solid.
References
- Smolecule. (2023, August 15). This compound.
-
Fox, G. J., Hallas, G., Hepworth, J. D., & Paskins, K. N. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]
-
MDPI. (2021). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Prof. D. K. Kadam- World of Chemistry. (2020, September 19). Synthesis of p-bromo acetanilide. [Video]. YouTube. Retrieved from [Link]
-
Dr. Richard Musgrave. (2020, March 21). Synthesis of Acetanilide. [Video]. YouTube. Retrieved from [Link]
Sources
Technical Support Center: 4'-Bromo-2'-(trifluoromethyl)acetanilide Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-Bromo-2'-(trifluoromethyl)acetanilide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation pathways. Understanding the stability of this molecule is critical for ensuring the safety, efficacy, and quality of potential pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical experimental and storage conditions?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways. The most prominent are hydrolysis, photolysis, and to a lesser extent, thermal and oxidative degradation. The amide linkage is a primary target for hydrolytic cleavage, while the carbon-bromine bond can be labile under photolytic stress.[1]
Q2: What are the expected primary degradation products of this compound?
A2: The principal degradation product arising from the hydrolysis of the amide bond is 4-Bromo-2-(trifluoromethyl)aniline .[2][3] Under photolytic conditions, cleavage of the carbon-bromine bond could potentially lead to the formation of 2'-(Trifluoromethyl)acetanilide . Further degradation of these primary products may also occur under prolonged or harsh stress conditions.
Q3: My analytical results show unexpected peaks when analyzing aged samples of this compound. How can I identify these unknown impurities?
A3: Unidentified peaks in your chromatogram likely represent degradation products. To identify them, a systematic forced degradation study is recommended.[4][5][6][7] This involves subjecting the compound to a range of stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. The resulting samples can then be analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), to separate and identify the degradants based on their mass-to-charge ratio and fragmentation patterns.[2]
Q4: I am observing poor mass balance in my stability studies. What could be the cause?
A4: Poor mass balance, where the sum of the assay of the parent compound and its known degradation products is significantly less than 100%, can be due to several factors. These include the formation of non-UV active or volatile degradation products that are not detected by your current analytical method, or the irreversible adsorption of the compound or its degradants to container surfaces. It is also possible that some degradation products are not being eluted from the HPLC column. Method optimization, including changing the detector or chromatographic conditions, may be necessary.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[5][6][7] Below are troubleshooting guides for common issues encountered during these experiments.
Issue 1: No or minimal degradation observed under stress conditions.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient stress level | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without generating secondary, less relevant products.[7] |
| High intrinsic stability of the molecule | The trifluoromethyl group can enhance the metabolic and chemical stability of a compound.[8] More aggressive, yet realistic, stress conditions may be required. Consider extending the study duration or using a higher intensity light source for photostability studies. |
| Inappropriate solvent | Ensure the compound is fully dissolved in the chosen solvent system. Poor solubility can limit its exposure to the stressor. |
Issue 2: Excessive degradation or the formation of multiple, unidentifiable peaks.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Stress conditions are too harsh | Reduce the concentration of the stressor, the temperature, or the duration of the study. The aim is to model potential degradation, not complete destruction of the molecule. Over-stressing can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions. |
| Complex secondary degradation | Analyze samples at multiple time points during the forced degradation study. This can help differentiate between primary and subsequent degradation products, providing a clearer picture of the degradation pathway. |
| Method not stability-indicating | Your analytical method may not be able to resolve all the degradation products from the parent peak or from each other. Method development and validation are crucial to ensure specificity.[4] |
Visualizing the Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways of this compound.
Caption: Predicted primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To a designated volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 24, 48, or 72 hours).
-
Base Hydrolysis: To a separate volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.
-
Neutralization and Analysis: After the designated time, cool the samples to room temperature and neutralize them with an appropriate acid or base. Dilute the samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Photolytic Degradation
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile/water) at a concentration of approximately 0.1 mg/mL.
-
Exposure: Transfer the solution to a quartz cuvette or a suitable transparent container. Expose the sample to a light source capable of emitting both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours for visible light and 200 watt hours/square meter for UV-A light.
-
Control Sample: Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light. Store the control sample under the same temperature and humidity conditions as the exposed sample.
-
Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.
The following workflow diagram outlines the general process for a forced degradation study.
Caption: General workflow for a forced degradation study.
References
- Smolecule. (2023, August 15). This compound.
- ResearchGate. (n.d.). Specificity, Forced Degradation Studies and Mass Balance Results.
-
El-Kimary, E. R., Khamis, E. F., & Belal, F. (2021). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 11(1), 1-13. [Link]
- SciSpace. (2016, December 14). Forced Degradation Studies.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- PubChem. (n.d.). This compound.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from Biomedical Journal of Scientific & Technical Research website.
- ResearchGate. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Fluorochem. (n.d.). 4-Bromo-2-(trifluoromethoxy)acetanilide.
- Sigma-Aldrich. (n.d.). 4'-Bromo-2'-fluoroacetanilide 99 326-66-9.
- Matrix Scientific. (n.d.). 4-Bromo-2-(trifluoromethoxy)acetanilide.
- PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide.
- Biosynth. (n.d.). 2-Bromo-4-(Trifluoromethyl)Acetanilide.
- ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
- clinical-2 off-semester. (2020, April 2). Hydrolysis of p-bromoacetanilide practical organic chemistry.
- ResearchGate. (2025, August 10). Thermal degradation kinetics of poly {N-[(4-bromo- 3,5-difluorine)-phenyl]maleimide-co-styrene} in nitrogen.
- nature.com. (2020, June 1). Thermal degradation of fluoropolymers.
- Benchchem. (n.d.). Technical Support Center: Assessing Degradation of 1-Bromo-4-(trifluoromethyl)benzene-d4 in Matrix.
- PubMed. (2003, January 1). The metabolism of 2-trifluormethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis and 1H/19F HPLC-NMR spectroscopy.
- Slideshare. (n.d.). Preparation of p-bromoaniline from Acetanilide.
- Benchchem. (n.d.). degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- CSWAB. (n.d.). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment.
- ScienceDirect. (2018, November 3). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
- PubMed. (2024, June 18). The highly efficient photodegradation of 4-bromophenol by TiO2/g-C3N4 nano photocatalyst with LED visible light.
- ResearchGate. (n.d.). A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products.
- Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from Chemical Engineering Transactions website.
- PubChem. (n.d.). 4-(Trifluoromethyl)-alpha-bromo-acetanilide.
- ChemicalBook. (2025, July 19). 2-BROMO-4'-(TRIFLUOROMETHYL)ACETANILIDE - Safety Data Sheet.
- ChemicalBook. (n.d.). 4-BROMO-2-(TRIFLUOROMETHOXY)ACETANILIDE.
- PubMed. (n.d.). Degradation of bromoxynil and trifluralin in natural water by direct photolysis and UV plus H(2)O(2) advanced oxidation process.
- ResearchGate. (2025, August 7). Formation of brominated by-products during the degradation of tetrabromobisphenol S by Co2+/peroxymonosulfate oxidation.
- PubMed. (2002, October 15). Identification of degradation products of ibuprofen arising from oxidative and thermal treatments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. Buy this compound | 29124-62-7 [smolecule.com]
preventing byproduct formation in 4'-Bromo-2'-(trifluoromethyl)acetanilide synthesis
Welcome to the technical support guide for the synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide (CAS No. 29124-62-7).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic intermediate. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this reaction effectively.
The synthesis of this compound is a classic example of electrophilic aromatic substitution. The primary challenge lies in controlling the regioselectivity and preventing the formation of undesired byproducts. This guide addresses the most frequent issues encountered in the lab.
Section 1: Troubleshooting Common Issues
This section is structured to provide direct answers to problems you may be observing during your experiment.
Q1: My TLC/LC-MS analysis shows multiple product spots aside from my starting material. What are these byproducts and how can I prevent them?
A1: The most common byproduct in this bromination is a dibrominated species . The formation of multiple spots indicates a lack of selectivity.
Root Cause Analysis: The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director, making the aromatic ring electron-rich and susceptible to electrophilic attack. While the trifluoromethyl group (-CF₃) is deactivating, the activating effect of the acetamido group dominates. After the first bromine atom adds to the para position, the product is still activated enough to react with a second electrophile, especially under harsh conditions.[2][3]
Preventative Strategies:
-
Control Bromine Concentration: The most effective strategy is to avoid an excess of the brominating agent at any point during the reaction. Generating bromine in situ keeps the concentration low and minimizes over-bromination.[2][3]
-
Strict Temperature Control: Electrophilic aromatic substitution is highly sensitive to temperature. Running the reaction at elevated temperatures increases the reaction rate indiscriminately, leading to the formation of the thermodynamically stable, but undesired, dibromo-product.
-
Choice of Brominating Agent: While molecular bromine (Br₂) is common, it is highly reactive. A milder brominating agent can provide better control.
Troubleshooting Recommendations:
| Parameter | Sub-Optimal Condition (Leads to Byproducts) | Recommended Optimization | Rationale |
| Brominating Agent | Adding neat Br₂ quickly | Use N-Bromosuccinimide (NBS) or generate Br₂ in situ using KBr/Oxone.[2] | NBS and in situ methods provide a slow, controlled release of the electrophilic bromine (Br⁺), preventing high local concentrations that lead to polybromination. |
| Temperature | Room temperature or higher | Maintain a reaction temperature of 0-5 °C using an ice bath. | Lower temperatures significantly reduce the rate of the second bromination, favoring the desired mono-brominated product.[3] |
| Stoichiometry | >1.1 equivalents of Br₂ | Use 1.0 to 1.05 stoichiometric equivalents of the brominating agent. | Precisely controlling the amount of the limiting reagent ensures there is not enough electrophile present for a second substitution to occur. |
Q2: My reaction appears to be complete by TLC, but after workup, I see the formation of 4-bromo-2-(trifluoromethyl)aniline. What is causing this amide hydrolysis?
A2: The presence of the corresponding aniline is a clear indication of amide bond cleavage.
Root Cause Analysis: The acetanilide linkage is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly in the presence of water and heat.[4] This can occur during the reaction itself if aqueous reagents are used improperly or, more commonly, during the aqueous workup phase.
Preventative Strategies:
-
Anhydrous Reaction Conditions: Ensure your solvent (e.g., glacial acetic acid) and glassware are scrupulously dry.
-
Controlled Workup: The workup procedure must be carefully managed to avoid prolonged contact with harsh conditions.
-
Temperature Management during Workup: Hydrolysis rates increase with temperature. Keep all workup and extraction steps cold.
Troubleshooting Recommendations:
-
During Reaction: Use glacial acetic acid as the solvent, which is anhydrous and serves as a catalyst.
-
During Workup:
-
Pour the reaction mixture into ice-cold water to precipitate the product quickly.
-
If quenching unreacted bromine with a reducing agent like sodium bisulfite, use a cold, dilute solution.
-
Neutralize any strong acids used during the workup promptly with a cold, weak base like sodium bicarbonate solution. Avoid using strong bases like NaOH.
-
Q3: The reaction is very slow or stalls, with significant starting material remaining after several hours. What are the likely causes?
A3: A sluggish reaction typically points to issues with activation or the quality of the reagents.
Root Cause Analysis: While the acetamido group is activating, the trifluoromethyl group is strongly deactivating. The overall reactivity of the substrate is attenuated. Inefficient generation of the bromine electrophile (Br⁺) is a common cause of slow reactions.
Troubleshooting Recommendations:
-
Catalyst/Solvent: Glacial acetic acid is often sufficient as both a solvent and a mild catalyst.[5] Ensure it is of high purity. For very sluggish reactions, a small amount of a Lewis acid catalyst could be considered, but this significantly increases the risk of byproduct formation and should be a last resort.
-
Reagent Quality: Ensure your brominating agent has not degraded. N-Bromosuccinimide should be recrystallized if it appears yellow or discolored. Molecular bromine should be used with care and its quality assessed.
-
Activation of Bromine: The mechanism requires the polarization of the Br-Br bond to generate an electrophile. Acetic acid assists in this process.[5] Ensure the reaction medium is sufficiently polar to support the formation of the electrophilic species.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the specific role of the acetamido group in directing the bromination?
The acetamido group (-NHCOCH₃) serves two critical functions:
-
Directing Group: It is an ortho-, para-director due to the ability of the nitrogen lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate for ortho and para attack.
-
Steric Shield: The group is sterically bulky. This bulk hinders the approach of the electrophile to the ortho positions, making the para position the overwhelmingly favored site of attack.[2][3] This steric hindrance is a key factor in achieving high regioselectivity.
Q2: Why is glacial acetic acid the preferred solvent for this reaction?
Glacial acetic acid is an ideal solvent for several reasons:
-
It readily dissolves the acetanilide starting material.
-
Its polar nature helps to polarize the Br-Br bond, facilitating the generation of the Br⁺ electrophile without the need for a harsh Lewis acid catalyst.[5][6]
-
It is a protic solvent that can participate in the proton transfer step to regenerate the aromatic ring.
-
It is anhydrous ("glacial"), which helps prevent the unwanted hydrolysis of the amide group.[4]
Q3: How does N-Bromosuccinimide (NBS) compare to molecular bromine (Br₂) for this synthesis?
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | High | Moderate |
| Handling | Highly corrosive, volatile liquid. Requires a fume hood and specialized handling. | Crystalline solid, easier and safer to handle and weigh. |
| Selectivity | Lower. Prone to over-bromination if not carefully controlled.[3] | Higher. Provides a low, steady concentration of Br⁺, leading to cleaner reactions. |
| Byproducts | Generates HBr, which can further catalyze side reactions. | Generates succinimide, which is generally inert and easily removed during workup. |
For syntheses requiring high purity and control, NBS is often the superior choice .
Section 3: Visualizing the Process
A clear understanding of the workflow and potential side reactions is crucial for success.
Caption: High-level workflow for the synthesis of this compound.
Caption: Reaction pathways showing desired product formation and key byproduct side reactions.
Section 4: Recommended Experimental Protocol
This protocol is a robust starting point designed to maximize yield and purity.
Reagents:
-
2'-(Trifluoromethyl)acetanilide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-(trifluoromethyl)acetanilide in glacial acetic acid (~5 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) in small portions over 20-30 minutes. Ensure the temperature does not rise above 5 °C during the addition.
-
Reaction: Allow the mixture to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The starting material should be consumed within 1-3 hours.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water (10x the volume of acetic acid used). A white precipitate should form.
-
Isolation: Stir the slurry for 15 minutes in the ice bath, then collect the crude solid by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove residual acetic acid and succinimide.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the pure crystals by vacuum filtration and dry them under vacuum to a constant weight.
References
-
Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link][6]
-
Chemistry Stack Exchange. (2016). Bromination of acetanilide. Retrieved from [Link][2]
-
Patil, D. B., Thakur, G. J., & Shende, P. M. (2011). Kinetics and Mechanism of the Bromination of Acetanilide. Oriental Journal of Chemistry, 27(1), 197-202. Retrieved from [Link][7]
-
Semantic Scholar. (2011). Kinetics and Mechanism of the Bromination of Acetanilide. Retrieved from [Link][8]
-
Prof. D. K. Kadam- World of Chemistry. (2020, September 19). Synthesis of p-bromo acetanilide [Video]. YouTube. Retrieved from [Link][5]
-
Miller, F. (1942). A Study of the Hydrolysis of p-Bromoacetanilide. Ursinus College. Retrieved from [Link][9][10]
Sources
- 1. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Buy this compound | 29124-62-7 [smolecule.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Bromination of Acetanilide | Mechanism & Steps - Lesson | Study.com [study.com]
- 7. orientjchem.org [orientjchem.org]
- 8. Kinetics and Mechanism of the Bromination of Acetanilide | Semantic Scholar [semanticscholar.org]
- 9. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 10. "A Study of the Hydrolysis of p-Bromoacetanilide" by Franklyn Miller [digitalcommons.ursinus.edu]
Technical Support Center: Synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Welcome to the technical support center for the synthesis and work-up of 4'-Bromo-2'-(trifluoromethyl)acetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the post-reaction processing of this important chemical intermediate. The following sections address common challenges in a direct question-and-answer format, ensuring you can quickly identify and resolve issues encountered in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of this compound. The causality behind each troubleshooting step is explained to empower you with a deeper understanding of the process.
Question 1: After quenching the reaction, my crude product is oily or fails to solidify. What is happening?
Answer: This is a common issue that typically points to the presence of unreacted starting materials or residual solvent from the reaction. The starting material, 4-Bromo-2-(trifluoromethyl)aniline, is a liquid at room temperature, and its presence can significantly depress the melting point of the crude product mixture, resulting in an oil.
-
Causality: The N-acylation may be incomplete. The starting aniline contains two electron-withdrawing groups (Br and CF₃), which decrease the nucleophilicity of the amino group, making the reaction slower than with simple anilines.[1][2]
-
Troubleshooting Steps:
-
Confirm Neutralization: Ensure the quenched reaction mixture is neutral or slightly basic. Test the aqueous layer with pH paper. If it is still acidic from the acetic acid byproduct or an acid catalyst, add more saturated sodium bicarbonate solution.
-
Thorough Extraction: Perform the extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times (at least 3x) to ensure all organic components are transferred from the aqueous layer.
-
Washing: Wash the combined organic layers thoroughly with brine (saturated NaCl solution). This helps to break up emulsions and remove excess water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Be careful not to overheat the sample on the rotary evaporator, as this can cause decomposition.
-
Question 2: My final product yield is very low after purification. Where could the product have been lost?
Answer: Low yield can result from issues in the reaction itself or losses during the work-up and purification stages.
-
Causality & Mitigation:
-
Incomplete Reaction: As mentioned, the deactivated nature of the starting aniline can lead to low conversion. If you suspect this, consider optimizing the reaction by using a more reactive acylating agent (e.g., acetyl chloride instead of acetic anhydride) or adding a catalyst like 4-(Dimethylaminopyridine) (DMAP).[1]
-
Product Hydrolysis: The acetanilide product can be hydrolyzed back to the starting aniline under harsh acidic or basic conditions.[3][4] Avoid prolonged or aggressive heating with strong acids or bases during the work-up. The use of a mild base like sodium bicarbonate for neutralization is recommended.
-
Loss During Extraction: The product may have some solubility in the aqueous layer, especially if an excessive volume of water is used for quenching. Minimize the quench volume and perform multiple extractions with fresh organic solvent.
-
Loss During Recrystallization: This is a very common source of yield loss. You may be using too much solvent, or the incorrect solvent system. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5][6] Over-washing the filtered crystals with solvent will also dissolve and wash away the product. Use a minimal amount of ice-cold solvent for washing.[7]
-
Question 3: TLC analysis of my purified product shows a spot corresponding to the starting aniline. How can I remove it?
Answer: The presence of starting material after initial purification indicates that its properties are too similar to the product for the chosen method (e.g., recrystallization) to be fully effective.
-
Causality & Mitigation:
-
Co-crystallization: The starting material and product may have similar solubility profiles in your recrystallization solvent, leading to co-crystallization.
-
Solution 1: Acidic Wash: A highly effective method is to dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a dilute acidic solution (e.g., 1M HCl). The basic starting aniline will react to form a water-soluble ammonium salt and move into the aqueous layer, while the neutral acetanilide product remains in the organic layer.
-
Self-Validation: After the acid wash, separate the layers and re-neutralize the organic layer with a bicarbonate wash, followed by a brine wash, before drying and solvent evaporation. Run a new TLC to confirm the absence of the starting material spot.
-
-
Solution 2: Column Chromatography: If other impurities are also present, purification by flash column chromatography is the most robust solution. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically separate the less polar product from the more polar starting aniline.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the sodium bicarbonate wash during the work-up?
The sodium bicarbonate (NaHCO₃) wash is a critical neutralization step. The acetylation of an amine with acetic anhydride produces one equivalent of acetic acid as a byproduct. The bicarbonate wash serves two main purposes:
-
Neutralize Acetic Acid: It reacts with the acidic byproduct (CH₃COOH) to form sodium acetate, water, and carbon dioxide gas, effectively removing it from the organic layer.
-
Quench Excess Acylating Agent: It also reacts with and quenches any unreacted acetic anhydride.
Q2: How do I choose the best solvent for recrystallizing my this compound?
The ideal solvent is one in which your product is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[5]
-
Screening Protocol:
-
Place a small amount of your crude product in several different test tubes.
-
Add a few drops of a different cold solvent to each tube (e.g., ethanol, isopropanol, hexanes, toluene, water, or mixtures like ethanol/water).
-
If the solid dissolves in the cold solvent, it is unsuitable.
-
For solvents that do not dissolve the cold solid, heat the mixture to boiling. If the solid dissolves, this is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. The solvent that yields a high quantity of pure crystals is the best choice.[5] For many acetanilides, an ethanol/water mixture is a good starting point.[8]
-
Q3: What analytical techniques can I use to confirm the identity and purity of my final product?
-
Thin-Layer Chromatography (TLC): The quickest way to assess purity. A pure compound should ideally show a single spot.
-
Melting Point: A pure crystalline solid will have a sharp melting point. Compare your experimental value to the literature value. Impurities typically cause the melting point to be depressed and broaden.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]
Product Data Summary
| Property | Value | Source |
| Compound Name | This compound | [9] |
| Molecular Formula | C₉H₇BrF₃NO | [9] |
| Molecular Weight | 282.06 g/mol | [9] |
| Appearance | White to off-white crystalline solid | --- |
| Melting Point | Literature values may vary; typically determined experimentally | --- |
| CAS Number | 29124-62-7 | [9] |
Standard Work-up & Purification Protocol
This protocol outlines a standard procedure for isolating and purifying this compound after the acylation reaction.
Step-by-Step Methodology:
-
Quenching: Slowly pour the completed reaction mixture into a beaker containing ice-cold water or a saturated aqueous NaHCO₃ solution with vigorous stirring. Caution: If quenching unreacted acetyl chloride or anhydride, this may be exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing & Neutralization: Combine the organic extracts. Wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 50 mL). Check the aqueous layer with pH paper to ensure it is basic (pH > 7).
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid.
-
Purification (Recrystallization):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol/water) to just dissolve the solid.[6]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath for ~30 minutes to maximize crystal formation.
-
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven to a constant weight.
Visual Workflow and Chemistry
Caption: Experimental workflow for the work-up and purification.
Caption: Key neutralization reaction during the bicarbonate wash.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: N-Acylation of Hindered Anilines. Benchchem.
- Patsnap Synapse. (2024). What is the mechanism of Acetanilide?.
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Available at: [Link]
-
Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Available at: [Link]
-
PrepChem.com. (2023). Preparation of 4-bromoacetanilide. Available at: [Link]
-
Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Available at: [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. (2020). Recrystallization of Acetanilide. Available at: [Link]
-
Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Available at: [Link]
-
Eriksson, S. O. (1969). Hydrolysis of anilides. VII. Alkaline hydrolysis, aminolysis and general acid catalyzed alkaline hydrolysis of acetanilide. Acta Pharmaceutica Suecica, 6(2), 121-138. Available at: [Link]
-
Scribd. (n.d.). Perparation of P-Bromoacetanilide From Acetanilide). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 4. Hydrolysis of Acetanilide: Mechanism & Explanation - Video | Study.com [study.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
managing exothermic reactions in 4'-Bromo-2'-(trifluoromethyl)acetanilide preparation
A Guide to Proactive Management of Reaction Exotherms for Researchers and Process Chemists
Welcome to the Technical Support Center for the synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the significant exothermic profile of this reaction. As Senior Application Scientists, we have structured this resource to move beyond simple procedural steps, focusing on the chemical principles and causality behind best practices to ensure safety, reproducibility, and high-yield outcomes.
Section 1: Understanding the Exothermic Reaction
The acylation of 4-bromoaniline with trifluoroacetic anhydride (TFAA) is a highly energetic reaction. Understanding the source of this exotherm is the first step toward controlling it.
Q1: What is the primary chemical reaction, and why is it so exothermic?
A1: The synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-bromoaniline (the nucleophile) attacks one of the carbonyl carbons of trifluoroacetic anhydride (a highly reactive electrophile). This reaction is highly exothermic for two main reasons:
-
High Reactivity of TFAA: Trifluoroacetic anhydride is an exceptionally reactive acylating agent. The two trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.
-
Formation of Stable Products: The reaction results in the formation of a very stable amide bond (C-N) in the this compound product and a molecule of trifluoroacetic acid. The significant energy released upon the formation of these stable products drives the reaction's high exothermicity.
Q2: What is a "thermal runaway," and why is it a critical risk in this synthesis?
A2: A thermal runaway is a hazardous situation that occurs when the heat generated by a reaction exceeds the heat removal capacity of the system.[1] This creates a dangerous feedback loop: the reaction temperature increases, which accelerates the reaction rate, leading to even faster heat generation.[2][3] For this specific synthesis, a thermal runaway can lead to violent boiling of the solvent, a rapid increase in reactor pressure, and the potential for vessel rupture or explosion. Loss of temperature control is the primary cause of thermal runaway events in the chemical industry.[4]
Section 2: Proactive Exotherm Management: A Validated Protocol
Controlling the reaction requires a multi-faceted approach that emphasizes slow, controlled reagent addition and efficient heat removal. The following protocol is designed as a self-validating system for lab-scale synthesis.
Experimental Protocol: Controlled Acylation of 4-Bromoaniline
Materials:
-
4-Bromoaniline
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Ice-water or a cryo-cooling system
-
Saturated sodium bicarbonate solution (for quenching)
Equipment:
-
Jacketed reaction vessel or a round-bottom flask equipped with a large magnetic stir bar or overhead stirrer.
-
Calibrated digital thermometer or thermocouple probe.
-
Addition funnel (pressure-equalizing recommended).
-
Inert gas (Nitrogen or Argon) supply.
Procedure:
-
Reactor Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve 4-bromoaniline (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).
-
Initial Cooling: Cool the stirred solution to 0°C using an ice-water bath or a suitable cooling system. Ensure the thermometer probe is submerged in the reaction mixture, away from the vessel walls, for an accurate reading.
-
Reagent Preparation: In the addition funnel, prepare a solution of trifluoroacetic anhydride (1.05 - 1.1 equivalents) in the same anhydrous solvent.
-
Controlled Addition: Begin the slow, dropwise addition of the TFAA solution to the cooled, stirred aniline solution. This is the most critical step. The addition rate must be carefully controlled to maintain the internal reaction temperature at or below 5°C.[1]
-
Monitoring: Continuously monitor the internal temperature. If the temperature rises above 5°C, immediately stop the addition and allow the mixture to cool before resuming at a slower rate.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction's progress using a suitable analytical method like Thin Layer Chromatography (TLC).
-
Safe Quenching: Once the reaction is complete, the mixture must be quenched to neutralize the excess TFAA and the trifluoroacetic acid byproduct. This is also an exothermic step. Slowly transfer the reaction mixture to a separate, well-stirred beaker containing a chilled saturated sodium bicarbonate solution. Add the reaction mixture to the quench solution, not the other way around, to maintain control.
-
Workup & Purification: Proceed with a standard aqueous workup, extraction with an organic solvent, and purification.
Data Presentation: Key Control Parameters
| Parameter | Recommended Value | Rationale & Causality |
| Reaction Temperature | 0°C to 5°C | Keeps the reaction rate and corresponding heat generation manageable. Lower temperatures provide a larger safety margin against thermal runaway. |
| TFAA Equivalents | 1.05 - 1.1 eq. | A slight excess ensures complete conversion of the starting aniline. A large excess increases the total exotherm and is wasteful. |
| Addition Time | 30 - 90 minutes (scale-dependent) | Slow addition is the primary method of controlling the rate of heat generation, ensuring it does not overwhelm the cooling system's capacity.[3] |
| Stirring Rate | Vigorous (e.g., >300 RPM) | Efficient stirring is crucial for uniform mixing and effective heat transfer from the reaction mixture to the cooling bath, preventing the formation of localized hot spots.[2][5] |
| Solvent Concentration | 0.5 - 1.0 M | A more dilute reaction provides a larger thermal mass to absorb the heat generated, slowing the rate of temperature increase. |
Section 3: Visual Workflow and Troubleshooting Diagrams
Diagram 1: Optimal Reaction Setup for Heat Management
Caption: Optimal laboratory setup for controlling the exothermic acylation reaction.
Diagram 2: Troubleshooting Thermal Runaway
Caption: Decision-making workflow for responding to a thermal runaway event.
Section 4: Troubleshooting Guides & FAQs
Issue 1: Rapid, Uncontrolled Temperature Increase
-
Q: My reaction temperature is spiking despite following the protocol. What are the immediate steps?
-
A: 1. Stop Reagent Addition: Immediately close the stopcock on the addition funnel.[1] This removes the source of fuel for the exotherm. 2. Enhance Cooling: Ensure the cooling bath is making good contact with the flask and add more ice or dry ice to increase the cooling capacity.[1] 3. Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the cooling medium. 4. Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, prepare a large, stirred vessel of a suitable quenching agent (e.g., cold sodium bicarbonate solution) for emergency use.[6]
-
-
Q: What are the most likely root causes of a temperature spike?
-
A: The most common causes are:
-
Reagent Addition Rate is Too High: The rate of heat generation is directly proportional to the rate of reagent addition.
-
Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction, or there may be poor thermal contact between the bath and the reaction flask.
-
Stirring Failure: Inadequate stirring can lead to poor mixing and the formation of localized "hot spots" where the reaction temperature is much higher than the bulk temperature reading.[2][5]
-
Incorrect Stoichiometry or High Concentration: Using too much acylating agent or running the reaction at too high a concentration will increase the overall heat generated.
-
-
Issue 2: Low Yield or Side Product Formation
-
Q: My temperature control was excellent, but my final yield is low. What could be the issue?
-
A: Low yield with good temperature control often points to issues with reagents or stoichiometry. Check the purity of your 4-bromoaniline; impurities can consume the acylating agent. Ensure your trifluoroacetic anhydride has not hydrolyzed due to exposure to moisture; it is highly hygroscopic.[7] Verify your calculations and ensure you used a slight excess of the acylating agent.
-
-
Q: I see multiple spots on my TLC plate after the reaction. How can I improve purity?
-
A: The most common byproduct is from diacylation if a strong base is present or if the reaction temperature is allowed to increase significantly. Strict adherence to the 0-5°C temperature range is the best way to minimize side reactions. Ensure the reaction is fully complete before quenching, as unreacted starting material will complicate purification.
-
Frequently Asked Questions (FAQs)
-
Q: How must I handle Trifluoroacetic Anhydride (TFAA) safely?
-
A: TFAA is corrosive, highly reactive with water, and has a low boiling point.[8][9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., elbow-length PVC), safety goggles, and a face shield.[7][8] It reacts violently with water, so ensure all glassware is scrupulously dry.[7][10] Never add water to TFAA; always add TFAA to water (or a quenching solution) slowly.[8]
-
-
Q: Can I run this reaction at room temperature?
-
A: It is strongly discouraged. While the reaction will proceed, the rate of heat evolution at room temperature would be extremely rapid and difficult to control, posing a significant risk of a thermal runaway, especially at scales larger than a few millimoles.
-
-
Q: What is the best way to quench the reaction safely?
-
A: The safest method is a "reverse quench." Slowly add the completed reaction mixture to a separate, vigorously stirred, and chilled vessel containing an excess of a weak base, such as saturated sodium bicarbonate solution.[1] This method ensures that the quenching agent is always in excess, which helps to control the heat generated during neutralization.
-
References
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in 4'-(Trifluoromethyl)acetophenone Synthesis.
- Chen, G., et al. (2022). Review on loss prevention of chemical reaction thermal runaway: Principles and application. Maximum Academic Press.
-
Kouhili, Y., Vernières-Hassimi, L., & Estel, L. (2022). Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria. Chemical Engineering Transactions, 91, 553-558. Retrieved from [Link]
-
ResearchGate. (2022). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. Retrieved from [Link]
- Chen, G., et al. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology, 2(10).
- Zhang, L., et al. (2021). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology.
-
Dakkoune, A., et al. (2019). Performance of Runaway Detection in a Batch Reactor using Thermal Runaway Criteria. Chemical Engineering Transactions, 91, 553-558. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on loss prevention of chemical reaction thermal runaway Principles and application [maxapress.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. cetjournal.it [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synquestlabs.com [synquestlabs.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com [carlroth.com]
- 10. uprm.edu [uprm.edu]
4'-Bromo-2'-(trifluoromethyl)acetanilide synthesis scale-up issues
Answering the call of researchers and process chemists, this Technical Support Center provides a focused troubleshooting guide for the synthesis and scale-up of 4'-Bromo-2'-(trifluoromethyl)acetanilide. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale procedures and pilot-plant production, addressing the nuanced challenges that arise when moving from grams to kilograms.
The synthesis of this compound is most commonly achieved via the N-acetylation of 4-bromo-2-(trifluoromethyl)aniline. This reaction, while straightforward on paper, presents several potential hurdles during scale-up, including managing reaction exotherms, controlling impurity formation, and achieving consistent product quality. This guide is structured to provide direct, actionable solutions to these common issues.
Technical Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each question is designed to reflect a real-world laboratory or plant-floor observation.
Question 1: My reaction yield has dropped significantly after moving from a 1L to a 20L reactor. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a classic problem often rooted in heat and mass transfer limitations.
-
Causality:
-
Poor Mixing: In larger reactors, inefficient stirring can create localized "hot spots" where the temperature is much higher than the sensor reading. This can lead to thermal degradation of the starting material or product. It can also result in poor distribution of the acetylating agent, leading to incomplete reactions in some parts of the vessel and side reactions (like di-acetylation) in others.
-
Ineffective Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to remove the heat generated by the exothermic acylation reaction. An uncontrolled temperature rise can significantly increase the rate of side reactions, consuming your starting material and reducing the yield of the desired product.
-
Sub-optimal Reagent Addition: A slow, controlled addition of the acetylating agent (e.g., acetic anhydride) is critical. Dumping it in too quickly on a large scale will cause a rapid temperature spike that the cooling system may not handle, leading to degradation and side products.
-
-
Troubleshooting Protocol:
-
Characterize the Exotherm: Before scaling up, use a reaction calorimeter to understand the heat of reaction and the maximum temperature of the synthesis (MTSR). This data is crucial for ensuring your plant's cooling systems can handle the heat load.
-
Optimize Agitation: Ensure the agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) are appropriate for the vessel geometry and batch volume to ensure homogenous mixing.
-
Control Reagent Addition: Implement a controlled addition profile. Add the acetic anhydride sub-surface via a dip tube to ensure it reacts quickly and doesn't accumulate on the surface. The addition rate should be tied to the reactor's cooling capacity, maintaining the desired temperature range.
-
Consider a Semi-Batch Process: For very large scales, consider adding the aniline starting material to a solution of the acetylating agent to better control the concentration of the limiting reagent and manage the exotherm.
-
Question 2: The final product is consistently off-white or yellow, but my lab-scale batches were pure white. What is causing the discoloration?
Answer: Discoloration is almost always a sign of impurities. The most common culprits are oxidation of the starting aniline or the formation of colored byproducts at elevated temperatures.
-
Causality:
-
Aniline Oxidation: Aromatic amines, like 4-bromo-2-(trifluoromethyl)aniline, are susceptible to air oxidation, which produces highly colored impurities. This is exacerbated by prolonged reaction times or exposure to air at high temperatures.
-
Thermal Degradation: As mentioned, uncontrolled exotherms can lead to the breakdown of reactants or the product into smaller, colored molecules.
-
Starting Material Quality: Ensure the starting 4-bromo-2-(trifluoromethyl)aniline is of high purity. Trace impurities in the starting material can become concentrated in the final product.
-
-
Troubleshooting Protocol:
-
Inert the Reactor: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Purge the reactor thoroughly before adding reagents.
-
Purify the Starting Material: If the starting aniline has a pink or brown tint, consider purifying it by distillation or filtration through a pad of silica gel or activated carbon before use.
-
Implement a Post-Reaction Treatment:
-
After the reaction is complete, a quench with a mild reducing agent solution (e.g., a small amount of sodium bisulfite) can sometimes help to decolorize the mixture.
-
Perform a carbon treatment on the crude product solution before crystallization. Add 1-2% w/w of activated carbon, stir for 30-60 minutes at a moderate temperature (e.g., 40-50°C), and filter through Celite to remove the carbon and adsorbed impurities.
-
-
Optimize Crystallization: A well-designed crystallization step is essential for rejecting impurities. See the table below for recommended solvent systems.
-
Question 3: I'm having trouble with product isolation. The product either "oils out" or forms very fine particles that are difficult to filter. How can I improve my crystallization and filtration?
Answer: This indicates a problem with your crystallization process. "Oiling out" happens when the product comes out of solution above its melting point or as a supersaturated liquid. Fine particles are often a result of "crash crystallization," where the product precipitates too quickly.
-
Causality:
-
Rapid Cooling/Anti-Solvent Addition: Cooling the reaction mixture too fast or adding an anti-solvent (like water) too quickly causes the solution to become supersaturated very rapidly, leading to the formation of many small nuclei and resulting in fine particles or an oil.
-
Incorrect Solvent System: The chosen solvent system may not be optimal for crystallization at scale. The ideal system should show a significant difference in solubility between high and low temperatures.
-
-
Troubleshooting Protocol:
-
Controlled Cooling Profile: Implement a slow, linear cooling ramp. For example, cool from 60°C to 20°C over 2-4 hours. A slower cooling rate allows for the growth of larger, more easily filterable crystals.
-
Seeding: Once the solution reaches a state of slight supersaturation, add a small amount (0.1-1% w/w) of pure product crystals ("seeds"). This encourages controlled crystal growth on the seeds rather than spontaneous nucleation.
-
Anti-Solvent Strategy: If using an anti-solvent like water to precipitate the product from an organic solvent (e.g., isopropanol), add the anti-solvent slowly at a controlled temperature where the product is still soluble, then begin the cooling profile.
-
Optimize Solvent Selection: The choice of crystallization solvent is critical for both purity and physical form.
-
| Solvent System | Advantages | Considerations |
| Isopropanol (IPA) / Water | Good solubility of product in hot IPA; product is poorly soluble in water, allowing for high recovery. | Prone to oiling out if water is added too quickly or at too high a temperature. |
| Ethanol / Water | Similar to IPA/water; ethanol is a common and relatively safe solvent. | Requires careful control of the ethanol/water ratio to ensure good crystal formation. |
| Toluene | Good for rejecting polar impurities; can result in well-defined crystals. | Higher boiling point requires more energy; environmental and safety considerations. |
Synthesis Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis of this compound, highlighting critical control points.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing common scale-up issues.
Caption: Decision tree for troubleshooting common scale-up problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling 4-bromo-2-(trifluoromethyl)aniline and acetic anhydride on a large scale?
A: Both reagents require careful handling.
-
4-Bromo-2-(trifluoromethyl)aniline: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Due to the trifluoromethylaniline moiety, there are also concerns about potential toxicity to organs through prolonged or repeated exposure.[1][2] Always handle this material in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large quantities, respiratory protection may be necessary.
-
Acetic Anhydride: This is a corrosive and flammable liquid. It reacts exothermically with water and is a lachrymator (irritating to the eyes). Use in a closed system or with appropriate local exhaust ventilation.[3]
Q2: What is the role of a base (e.g., pyridine, triethylamine) or a buffer (e.g., sodium acetate) in this reaction?
A: The acylation of an aniline with acetic anhydride produces one equivalent of acetic acid as a byproduct.[4] C6H5NH2 + (CH3CO)2O → C6H5NHCOCH3 + CH3COOH[4] While the reaction can proceed without a base, the generated acid can protonate the starting aniline, rendering it non-nucleophilic and slowing the reaction.[5][6] On a large scale, adding a non-nucleophilic base like triethylamine or a buffer like sodium acetate can scavenge the generated acid, keeping the aniline in its free, reactive form and ensuring the reaction goes to completion more efficiently.[5][7]
Q3: Which analytical techniques are essential for monitoring this reaction and ensuring final product quality?
A: A combination of techniques is recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to qualitatively monitor the disappearance of the starting material. For more quantitative results and to track impurity formation during the reaction, High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
Final Product Quality Control:
-
HPLC: To determine the purity of the final product (typically >99%).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure no major impurities are present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[8]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
Q4: Can I use acetyl chloride instead of acetic anhydride?
A: Yes, acetyl chloride is a more reactive acetylating agent and can also be used. However, its use on a large scale presents different challenges. The reaction with acetyl chloride generates hydrogen chloride (HCl) gas as a byproduct, which is corrosive and requires a robust off-gas scrubbing system. The reaction is also typically more exothermic and may require lower reaction temperatures and even slower addition rates to control. For many scale-up applications, acetic anhydride is preferred due to its easier handling and less hazardous byproduct (acetic acid).
References
- Smolecule. (2023-08-15). This compound.
- Thermo Fisher Scientific. (2025-12-21). 4-Fluoro-3-(trifluoromethyl)aniline - SAFETY DATA SHEET.
- BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-(Trifluoromethyl)aniline.
- Thermo Fisher Scientific. (2025-09-07). SAFETY DATA SHEET - 2-(Trifluoromethyl)aniline.
- PubChem, National Center for Biotechnology Information.this compound.
- ECHEMI.problem in synthesis of acetanilide.
- University of Basrah.Synthesis of Acetanilide.
- Patsnap Synapse. (2024-07-17). What is the mechanism of Acetanilide?.
- Sigma-Aldrich.4-Bromo-2-(trifluoromethyl)aniline 97%.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 5. echemi.com [echemi.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
Welcome to the technical support center for the synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges commonly encountered during this synthetic procedure, with a particular focus on the detrimental effects of moisture.
Introduction: The Critical Role of Anhydrous Conditions
The synthesis of this compound is achieved through the N-acetylation of 4-bromo-2-(trifluoromethyl)aniline using acetic anhydride. While seemingly straightforward, the success of this reaction hinges on maintaining anhydrous (water-free) conditions. The presence of moisture can lead to a cascade of undesirable side reactions, significantly impacting yield and purity. This guide will elucidate the mechanisms behind these issues and provide actionable protocols to ensure a successful synthesis.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the synthesis, linking them to moisture as a root cause and providing clear, step-by-step solutions.
Issue 1: Significantly Low or No Product Yield
-
Question: I followed the protocol, but my final yield of this compound is much lower than expected, or I isolated no product at all. What went wrong?
-
Answer: The most probable cause for a drastic reduction in yield is the presence of moisture in your reaction setup. Acetic anhydride, the acetylating agent, readily reacts with water in a process called hydrolysis.[1] This reaction consumes your acetic anhydride, converting it into two equivalents of acetic acid. Consequently, there is less or no acetylating agent available to react with the 4-bromo-2-(trifluoromethyl)aniline, leading to poor or no product formation.
Causality Explained: The nucleophilic attack of water on the carbonyl carbon of acetic anhydride is a rapid and irreversible reaction under typical synthesis conditions. This side reaction effectively outcompetes the desired N-acetylation of the aniline starting material.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Drying of Glassware: All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly dried before use. This can be achieved by oven-drying at >100 °C for several hours or by flame-drying under a stream of inert gas (e.g., nitrogen or argon).
-
Solvent Purity: If a solvent is used, ensure it is of an anhydrous grade. Solvents can be dried using appropriate drying agents (see Table 1) and distilled prior to use.
-
Reagent Quality: Use a fresh, unopened bottle of acetic anhydride if possible. If the bottle has been opened previously, it may have absorbed atmospheric moisture. The pungent smell of acetic acid upon opening the bottle is a tell-tale sign of hydrolysis.
-
Inert Atmosphere: For best results, conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture during the experiment.
-
Issue 2: Formation of a Water-Soluble Byproduct and Difficult Product Isolation
-
Question: After the reaction, I noticed my crude product is difficult to precipitate or purify, and I suspect a significant amount of a water-soluble impurity. Could this be related to moisture?
-
Answer: Yes, this is a direct consequence of the issues described above. The hydrolysis of acetic anhydride produces acetic acid. Furthermore, your starting material, 4-bromo-2-(trifluoromethyl)aniline, is a weak base. In the presence of the acetic acid byproduct, an acid-base reaction can occur, forming the ammonium salt of your starting material (4-bromo-2-(trifluoromethyl)anilinium acetate). This salt is highly soluble in water and will be lost during the aqueous work-up, contributing to low yield and complicating the isolation of your desired acetanilide.
Logical Relationship Diagram:
Issue 3: Product Purity Issues and Potential for Hydrolysis of the Acetanilide Product
-
Question: My final product shows impurities in the NMR spectrum that correspond to the starting aniline. Is it possible for the product to revert to the starting material?
-
Answer: While the N-acetylation is generally favorable, the amide bond in the acetanilide product can be hydrolyzed back to the aniline and acetic acid, particularly in the presence of strong acids or bases and water, especially at elevated temperatures. [2]If significant amounts of acetic acid are generated due to moisture, and the reaction is heated for a prolonged period, this reverse reaction, or incomplete reaction, could contribute to the presence of starting material in your final product.
Frequently Asked Questions (FAQs)
-
Q1: How can I be certain my starting materials and solvents are dry enough?
-
A1: For solvents, using a freshly opened bottle of anhydrous solvent is the best practice. Alternatively, you can dry solvents using standard laboratory procedures with appropriate drying agents. For the 4-bromo-2-(trifluoromethyl)aniline, which is a solid, ensure it has been stored in a desiccator, especially if it is hygroscopic. If you suspect it has absorbed moisture, it can be dried under vacuum.
-
-
Q2: What are the best drying agents to use for the solvents in this reaction?
-
A2: The choice of drying agent depends on the solvent. It is crucial to use a drying agent that is compatible with your solvent and does not interfere with the reaction.
Table 1: Common Drying Agents for Solvents
-
| Drying Agent | Suitable Solvents | Incompatible With | Notes |
| Molecular Sieves (3Å or 4Å) | Dichloromethane, Ethyl Acetate, THF | Protic solvents (e.g., alcohols) | Excellent for achieving very low water content. Must be activated before use. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Dichloromethane, Ethyl Acetate, Diethyl Ether | - | Fast and efficient, but can be slightly acidic. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Dichloromethane, Ethyl Acetate, Diethyl Ether | - | Neutral, but slower and less efficient than MgSO₄. |
| Calcium Hydride (CaH₂) | Dichloromethane, THF | Protic solvents, Esters | Highly effective, but reacts with water to produce hydrogen gas (flammable). Use with caution. |
-
Q3: Can I use an excess of acetic anhydride to compensate for potential moisture?
-
A3: While using a slight excess of acetic anhydride (e.g., 1.1-1.2 equivalents) is a common practice to drive the reaction to completion, using a large excess to counteract significant moisture is not recommended. This will lead to a more exothermic reaction and can complicate the purification process, as the excess acetic anhydride will need to be quenched and removed. The primary focus should always be on preventing moisture contamination from the outset.
-
Experimental Protocols
Protocol 1: Synthesis of this compound under Anhydrous Conditions
This protocol is adapted from standard procedures for the acetylation of anilines. [2][3]
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
-
Reaction Setup:
-
To the flask, add 4-bromo-2-(trifluoromethyl)aniline (1.0 eq).
-
Add an anhydrous solvent such as dichloromethane or ethyl acetate (optional, the reaction can also be run neat).
-
Begin stirring the mixture.
-
Slowly add acetic anhydride (1.1 eq) to the mixture dropwise via a syringe or dropping funnel. An exothermic reaction may be observed.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting aniline.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add cold water to quench any unreacted acetic anhydride.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification:
Caption: A step-by-step workflow for the synthesis of this compound.
References
-
City University of New York. (n.d.). Purification by Recrystallization. CUNY Academic Works. Retrieved from [Link]
-
Wong, M. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. University of California, Irvine. Retrieved from [Link]
-
Fox, G. J., Hallas, G., Hepworth, J. D., & Paskins, K. N. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses, 55, 20. doi:10.15227/orgsyn.055.0020. Retrieved from [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemwebs. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]
-
SEM V (H) Spectroscopic Analysis of Organic Compounds. (n.d.). Retrieved from [Link]
-
Chem21Labs. (n.d.). Laboratory 4. Retrieved from [Link]
-
S. K. Prajapati, S. B. Solanki, K. D. Patel, & S. D. Tala. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 453-456. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Koreeda, M. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. Retrieved from [Link]
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
Sources
Technical Support Center: Solvent Selection for 4'-Bromo-2'-(trifluoromethyl)acetanilide Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into selecting the optimal solvent for reactions involving 4'-Bromo-2'-(trifluoromethyl)acetanilide. The unique molecular architecture of this compound presents specific challenges and opportunities in synthesis, where solvent choice is paramount for achieving high yields, purity, and reproducibility.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental properties of this compound and how they dictate solvent selection.
Q1: What are the key structural features of this compound and how do they influence solvent choice?
A: The behavior of this molecule is governed by the interplay of its three key functional groups on the phenyl ring:
-
Acetanilide Group (-NHCOCH₃): This amide group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature suggests solubility in moderately polar to polar solvents.[1][2] However, it also introduces the risk of hydrolysis under strongly acidic or basic conditions, a factor that must be considered in reaction design.[3]
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly lipophilic group.[4] Its presence significantly increases the molecule's lipophilicity and metabolic stability, often favoring solubility in less polar organic solvents.[3][5] The potent electron-withdrawing nature also deactivates the aromatic ring, which can influence the kinetics of certain reactions.
-
Bromo Group (-Br): As a halogen, it contributes to the overall molecular weight and provides a key reactive site for cross-coupling reactions. Its reactivity is the central focus of many synthetic transformations.
The combination of a polar amide and a lipophilic fluorinated group results in a molecule of intermediate polarity. Therefore, no single solvent is perfect for all applications. The ideal solvent will strike a balance, effectively solvating the starting material while being compatible with the chosen reagents and reaction type.
Q2: What is a general solubility profile for this compound?
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Considerations |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High | Excellent for dissolving polar and ionic reagents. However, high boiling points can complicate product isolation. MeCN can uniquely alter selectivity in some Suzuki couplings.[9] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF) | Moderate to High | Very common for cross-coupling. Good balance of polarity and boiling point. 2-MeTHF is a "greener" alternative to THF and Dioxane.[10] |
| Aromatic | Toluene, Xylenes | Moderate | Generally good for dissolving organic substrates and are often used at high temperatures for cross-coupling reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent dissolving power at room temperature, but lower boiling points limit their use in high-temperature reactions. |
| Alcohols | Ethanol, Isopropanol | Moderate | The amide group allows for some solubility, but the overall lipophilicity may limit high concentrations. Can act as a nucleophile in some side reactions. |
| Water | Water | Very Low | The molecule's significant nonpolar character, enhanced by the -CF₃ group, makes it poorly soluble in water.[3] Often used as a co-solvent in biphasic systems for cross-coupling. |
Q3: Are there stability issues I should consider when selecting a solvent and reaction temperature?
A: Yes. The primary concern is the potential for hydrolysis of the acetanilide group to the corresponding aniline, 4-bromo-2-(trifluoromethyl)aniline. This is particularly relevant under harsh conditions:
-
Strong Aqueous Base (e.g., NaOH, KOH): High concentrations of strong aqueous bases, especially at elevated temperatures, can promote amide hydrolysis.
-
Strong Acid (e.g., conc. HCl, H₂SO₄): Acid-catalyzed hydrolysis is also a known reaction for acetanilides.[3]
When running reactions that require strong bases, such as certain Buchwald-Hartwig aminations, it is crucial to use anhydrous solvents and non-hydroxide bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) to minimize this side reaction.
Section 2: Solvent Selection for Core Reactions & Troubleshooting
This section provides practical guidance for the most common transformations involving this compound.
Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C-C bonds at the bromo position. Solvent choice is critical for balancing the solubility of the organic substrate, the inorganic base, and the palladium catalyst complex.
Q: What are the recommended starting solvents for a Suzuki coupling with this substrate?
A: A biphasic solvent system is the most common and reliable starting point. A mixture of an organic solvent with an aqueous base solution is standard.
-
Top Recommendation: 1,4-Dioxane / Water or Toluene / Water . These systems (typically in a 3:1 to 5:1 ratio) are effective for a wide range of Suzuki couplings.[11][12] Dioxane is an excellent solvent for many organometallic species, while toluene allows for higher reaction temperatures.
-
Alternative: THF / Water . A good option for reactions at lower temperatures, though THF's lower boiling point limits the accessible temperature range.
Q: My Suzuki reaction is sluggish or has stalled. What are my troubleshooting options related to the solvent?
A:
-
Increase Temperature: If using THF, consider switching to dioxane or toluene to safely increase the reaction temperature to 80-110 °C. This often accelerates the rate-limiting oxidative addition step.
-
Switch to a Polar Aprotic Solvent: If solubility of the boronic acid or base is suspected to be an issue, switching to a single-phase system with DMF or DME can be highly effective.[9] Be aware that this can sometimes complicate workup due to the high boiling point of DMF.
-
Consider an Alcohol Co-solvent: Adding a small amount of ethanol or isopropanol to a toluene/water system can sometimes improve the solubility of reagents and accelerate the reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄ [3 mol%] or a pre-catalyst like XPhos Pd G3 [2 mol%]).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Base Addition: Under a positive pressure of inert gas, add the chosen organic solvent (e.g., 1,4-dioxane, 0.1 M concentration) followed by an aqueous solution of the base (e.g., 2M aq. K₂CO₃, 2.0–3.0 equiv.).
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms a C-N bond and is sensitive to solvent, base, and ligand choice. Anhydrous conditions are strongly recommended to prevent catalyst deactivation and substrate hydrolysis.
Q: Which solvents are typically effective for Buchwald-Hartwig amination of this aryl bromide?
A: Anhydrous, non-protic solvents are standard.
-
Primary Choices: Toluene and 1,4-Dioxane are the most widely used and validated solvents for this reaction.[13] They have a good balance of solvating properties and a sufficiently high boiling point for thermal reactions.
-
Alternative Ethers: THF can be used but is limited to lower temperature reactions. t-BuOH is sometimes used, particularly with certain catalyst systems.[13]
-
"Greener" Alternatives: For applications where solvent toxicity is a concern, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as an excellent, more sustainable alternative to THF and dioxane with similar or sometimes superior performance.[10]
Q: I am observing low yields and catalyst decomposition. Could the solvent be the issue?
A: Absolutely.
-
Ensure Anhydrous Conditions: The most common issue is the presence of water. Use a dry solvent from a solvent purification system or a freshly opened bottle of anhydrous solvent. Water can hydrolyze the strong alkoxide bases (e.g., NaOt-Bu) and interfere with the palladium catalyst.
-
Check for Peroxides: Ethereal solvents like THF and dioxane can form explosive peroxides upon storage. Peroxides can poison palladium catalysts. Always use fresh or properly stored solvents and test for peroxides if the container has been opened for an extended period.
-
Solvent Polarity: The polarity of the solvent can influence the stability and activity of the catalytic species. If a reaction is failing in a nonpolar solvent like toluene, switching to a more polar ether like dioxane might be beneficial.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and ligand (if not using a pre-catalyst) to a dry Schlenk flask.
-
Add Reagents: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene, 0.1 M concentration).
-
Reaction: Seal the flask tightly and heat to the desired temperature (typically 90–110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography.
Section 3: Visual Guides & Workflows
Diagram 1: Decision Tree for Initial Solvent Selection
Caption: Decision tree for selecting a starting solvent system.
Diagram 2: General Experimental Workflow for Cross-Coupling
Caption: The role of the solvent at each stage of a typical cross-coupling reaction.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. [Link]
-
PubChem. This compound. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). A Study on Electrophilic Aromatic Substitution of Acetanilide. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
UDTECH. (2025). Understanding the 4′-bromoacetanilide Chemical: Melting Point and More. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Acetanilide: Synthesis and Key Chemical Properties. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Thoughts in Harmony. (2025). Acetanilide: Structure, Properties, and Applications in Chemistry. [Link]
-
Lei, P., & Szostak, M. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]
-
Study.com. Acetanilide Structure, Formula & Properties. [Link]
-
National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]
Sources
- 1. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
- 2. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]
- 3. Buy this compound | 29124-62-7 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. globallinker.com [globallinker.com]
- 7. 4-溴乙酰苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ud.goldsupplier.com [ud.goldsupplier.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 4'-Bromo-2'-(trifluoromethyl)acetanilide Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the cross-coupling of 4'-Bromo-2'-(trifluoromethyl)acetanilide. This substrate presents unique challenges due to the electronic effects of the trifluoromethyl group and the potential for the acetamido group to influence catalysis.
Understanding the Substrate: Key Challenges
This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions. The primary difficulties arise from its electronic properties:
-
Electron-Deficient Aryl Ring: The potent electron-withdrawing trifluoromethyl (-CF₃) group makes the aryl bromide electron-deficient. While this can facilitate the initial oxidative addition step in the catalytic cycle, it can also impact subsequent steps.[1][2]
-
Acetamido Group: The N-H bond of the acetamido group can interact with the catalyst or base, potentially leading to side reactions or catalyst inhibition. In reactions like Buchwald-Hartwig amination, this group itself can be a reactive site if not properly managed.
This guide is structured to help you navigate these challenges, from initial catalyst selection to troubleshooting failed reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction has stalled or resulted in a very low yield. Where do I start troubleshooting?
A low or non-existent yield is the most common issue. A systematic approach is crucial for diagnosis.
Step 1: Visual Inspection First, inspect the reaction mixture. The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition and is a major cause of low yields.[3][4]
Step 2: Catalyst System Evaluation If no palladium black is observed, the issue likely lies with the activity of your catalyst system.
-
Ligand Choice: Standard ligands like PPh₃ are often insufficient for this electron-deficient substrate. You need more robust, electron-rich, and sterically hindered ligands to promote the crucial reductive elimination step and stabilize the palladium center.[5][6][7]
-
Palladium Source: Using a stable, well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) often gives more reproducible and higher-yielding reactions compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][9][10]
Step 3: Reaction Conditions
-
Base Selection: The choice of base is critical.
-
For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium or potassium tert-butoxide (NaOtBu, KOtBu) is typically required to deprotonate the coupling amine.[5]
-
For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[11][12] The base facilitates the transmetalation step.[13]
-
-
Solvent Choice: The solvent affects the solubility of reagents and the stability and activity of the catalyst.[14][15]
Below is a workflow to guide your troubleshooting process.
Q2: I'm observing significant formation of palladium black. What causes this and how can I prevent it?
A: Palladium black is finely divided, catalytically inactive palladium metal, and its formation is a definitive sign of catalyst deactivation.[3][4]
Primary Causes:
-
Oxygen Exposure: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents is the most common cause of oxidation and subsequent agglomeration into palladium black.[3]
-
Thermal Decomposition: At excessively high temperatures, the catalyst complex can decompose.
-
Ligand Dissociation: If the ligand is not strongly bound, the "naked" palladium species can aggregate and precipitate. This is more common with less bulky or less electron-donating ligands.
Preventative Measures:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The freeze-pump-thaw method (three cycles) is highly effective.[3] Alternatively, sparging with an inert gas (Argon or Nitrogen) for an extended period can work.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration using a Schlenk line or a glovebox.
-
Use Stabilizing Ligands: Bulky, electron-rich ligands (e.g., Buchwald biarylphosphines) form more stable complexes with palladium, reducing the likelihood of decomposition.[17]
-
Temperature Control: Avoid overheating the reaction. Run reactions at the lowest temperature that provides a reasonable rate.
Q3: My Suzuki-Miyaura coupling is plagued by homocoupling of the boronic acid. How can I suppress this side reaction?
A: Homocoupling of the boronic acid (or ester) to form a biaryl byproduct is a common side reaction, often driven by oxygen.
Strategies to Minimize Homocoupling:
-
Strict Anaerobic Conditions: As with preventing palladium black formation, meticulous exclusion of oxygen is the most critical factor in preventing homocoupling.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid partner. A large excess can favor homocoupling.
-
Choice of Base and Solvent: The reaction conditions can influence the rate of homocoupling versus the desired cross-coupling. Sometimes, switching from a carbonate base to a phosphate base (e.g., K₃PO₄) can help.
-
Use Organotrifluoroborates: Potassium organotrifluoroborate salts are often more stable than their corresponding boronic acids and can be less prone to homocoupling and protodeborylation.[18]
Frequently Asked Questions (FAQs)
What is the best type of cross-coupling reaction for this substrate?
The optimal reaction depends on the bond you intend to form (C-C, C-N, C-O, etc.).
| Coupling Reaction | Bond Formed | Typical Coupling Partner | Key Considerations for this Substrate |
| Suzuki-Miyaura | C-C | Boronic Acid / Ester | Highly robust and functional group tolerant. A good first choice for C-C bonds.[2][13] |
| Buchwald-Hartwig | C-N | Amine | Excellent for C-N bond formation, but requires careful selection of a modern, bulky phosphine ligand.[8][19][20] |
| Sonogashira | C-C (alkyne) | Terminal Alkyne | Requires a Pd catalyst and often a copper(I) co-catalyst. Copper-free versions exist.[21][22][23] |
| Heck | C-C (alkene) | Alkene | Forms a substituted alkene. The electron-deficient nature of the substrate is generally favorable for this reaction.[24][25] |
How do the -CF₃ and -NHAc groups specifically influence catalyst selection?
The combined electronic effects demand a sophisticated catalyst system.
-
The -CF₃ group: This powerful electron-withdrawing group makes the C-Br bond more susceptible to oxidative addition, the first step in the catalytic cycle.[26][27] However, it can make the final reductive elimination step more difficult. To overcome this, highly electron-donating and sterically bulky ligands are required to promote this final, product-forming step.[5][9]
-
The -NHAc group: The acetamido group is a potential coordinating site. It could interact with the palladium center, potentially forming off-cycle, inactive species.[17][28] Using very bulky ligands helps to create a sterically crowded environment around the metal, which can prevent this unwanted coordination and keep the catalyst active in the desired cycle.
What is the general catalytic cycle I should be aware of?
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[9][26][27] Understanding this cycle is key to troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Bromide bond, forming a Pd(II) complex.[26][27]
-
Transmetalation (for Suzuki, etc.) / Amine Coordination & Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium center.[13][20]
-
Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[19][26]
Experimental Protocol Example: Buchwald-Hartwig Amination
This protocol is a representative procedure for the C-N coupling of this compound with a generic primary amine.
Materials:
-
This compound (1.0 eq.)
-
Primary Amine (1.2 eq.)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed Toluene
-
Schlenk tube or glovebox vial with a stir bar
Procedure:
-
Setup: In a glovebox, add this compound, XPhos Pd G3 precatalyst, and sodium tert-butoxide to a dry Schlenk tube.
-
Reagent Addition: Add the anhydrous, degassed toluene, followed by the primary amine via syringe.
-
Degassing (if not in a glovebox): If working on a Schlenk line, seal the vessel, remove it from the glovebox, and perform three freeze-pump-thaw cycles to ensure all oxygen is removed.[3]
-
Reaction: Heat the mixture in a pre-heated oil bath to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
D. A. Thomas, A. A. T. S. C. Machado, S. E. S. D. M. E. F. G. A. L. L. S. G. F. de, "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future," National Institutes of Health. [Link]
-
Lumen Learning, "17.2. Palladium catalyzed couplings," Organic Chemistry II. [Link]
-
Fiveable, "Palladium-catalyzed cross-coupling reactions," Organic Chemistry II Class Notes. [Link]
-
The Nobel Prize Foundation, "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS," Nobel Prize. [Link]
-
Chemistry LibreTexts, "2.2: Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts. [Link]
-
P. Ruiz-Castillo, S. L. Buchwald, "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Chemical Reviews. [Link]
-
G. La Sorella, G. Strukul, A. Scarso, "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers. [Link]
-
ResearchGate, "Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions," Request PDF. [Link]
-
ResearchGate, "ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design," ResearchGate. [Link]
-
Semantic Scholar, "Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design," Semantic Scholar. [Link]
-
ACS Publications, "Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species," ACS Catalysis. [Link]
-
MIT DSpace, "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions," DSpace@MIT. [Link]
-
Journal of the American Chemical Society, "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts," JACS. [Link]
-
White Rose Research Online, "Solvent effects in palladium catalysed cross-coupling reactions," White Rose Research Online. [Link]
-
Wikipedia, "Buchwald–Hartwig amination," Wikipedia. [Link]
-
RSC Publishing, "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds," RSC Publishing. [Link]
-
National Institutes of Health, "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases," NIH. [Link]
-
National Institutes of Health, "Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis," PMC. [Link]
-
ResearchGate, "Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species," Request PDF. [Link]
-
Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. [Link]
-
ACS Publications, "Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis," JACS Au. [Link]
-
National Institutes of Health, "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis," PMC. [Link]
-
ResearchGate, "Electron-deficient anilines, scalability, safety analysis and mechanism," ResearchGate. [Link]
-
ResearchGate, "How can I solve my problem with Suzuki coupling?," ResearchGate. [Link]
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal, "Heck Reaction," Organic Chemistry Portal. [Link]
-
Reddit, "Problems with Suzuki coupling," r/Chempros. [Link]
-
Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros. [Link]
-
National Institutes of Health, "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling," PMC. [Link]
-
Reddit, "Help needed with unreproducible Suzuki coupling," r/Chempros. [Link]
-
ACS Publications, "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry," Organic Process Research & Development. [Link]
-
Wiley Online Library, "Sonogashira Coupling," Merck Index. [Link]
-
Beilstein Journal of Organic Chemistry, "Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides," Beilstein J. Org. Chem. [Link]
-
Chemistry LibreTexts, "Heck Reaction," Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information, "Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides," PubMed. [Link]
-
Beilstein Journal of Organic Chemistry, "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series," Beilstein J. Org. Chem. [Link]
-
MDPI, "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds," MDPI. [Link]
-
MDPI, "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners," MDPI. [Link]
-
National Institutes of Health, "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis," PMC. [Link]
-
Reddit, "Struggling with Suzuki Reaction," r/Chempros. [Link]
-
National Institutes of Health, "Copper-free Sonogashira cross-coupling reactions: an overview," PMC. [Link]
-
UC Santa Barbara, "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper," UC Santa Barbara. [Link]
-
PubMed, "Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes," PubMed. [Link]
-
ResearchGate, "ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes," ResearchGate. [Link]
Sources
- 1. Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nobelprize.org [nobelprize.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 18. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Sonogashira Coupling [drugfuture.com]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 24. Heck Reaction [organic-chemistry.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 27. fiveable.me [fiveable.me]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Monitoring 4'-Bromo-2'-(trifluoromethyl)acetanilide Reactions
Introduction
Welcome to the technical support center for monitoring reactions involving 4'-Bromo-2'-(trifluoromethyl)acetanilide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. Accurate and real-time monitoring of chemical reactions is paramount for ensuring reaction completion, optimizing yields, and minimizing impurity formation. This compound, with its unique combination of a brominated aromatic ring and a trifluoromethyl group, presents specific analytical challenges and opportunities.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed to monitor these reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our goal is to equip you with the expertise and field-proven insights to overcome common hurdles and ensure the integrity of your analytical data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and adaptability. For this compound and its derivatives, reversed-phase HPLC is typically the method of choice.
Recommended HPLC Protocol
A typical starting point for developing an HPLC method for this compound is as follows:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the aromatic structure. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) | A common mobile phase for reversed-phase chromatography; the acid improves peak shape for acidic and basic compounds.[4][5] |
| Gradient | Start with a lower concentration of acetonitrile (e.g., 40%) and ramp up to a higher concentration (e.g., 90%) over 10-15 minutes. | This allows for the elution of both polar starting materials and less polar products within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic ring of the analyte provides strong UV absorbance at this wavelength. |
| Injection Volume | 5-10 µL | A typical injection volume to avoid column overload. |
HPLC Troubleshooting Guide & FAQs
Here are some common issues encountered during the HPLC analysis of this compound reactions and how to resolve them:
Q1: Why are my peaks tailing?
A1: Peak tailing for aromatic amines and amides can be caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[6] Here’s a systematic approach to troubleshoot this:
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2-3 units below the pKa of any basic analytes to ensure they are fully protonated and exhibit more uniform interactions with the stationary phase.[6]
-
Inadequate Buffering: Use a buffer with a pKa close to your target mobile phase pH to maintain a consistent pH throughout the analysis.[6]
-
Column Choice: Consider using a column with end-capping or a "Type B" silica column with lower silanol activity.[6]
-
Sample Overload: Try injecting a smaller volume or diluting your sample to see if the peak shape improves.[6]
Q2: I'm seeing drifting retention times. What could be the cause?
A2: Drifting retention times can be frustrating and point to several potential issues:
-
Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Using a column oven is highly recommended for stable and reproducible results.[7][8]
-
Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.[8][9]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts, particularly in gradient methods.[8]
-
Pump Issues: Air bubbles in the pump or leaking seals can cause flow rate fluctuations, leading to retention time instability.[9][10] Degas your mobile phase and purge the pump regularly.[8]
Q3: My resolution between the starting material and product is poor. How can I improve it?
A3: Achieving good resolution is key to accurate reaction monitoring. Here are some strategies:
-
Optimize the Gradient: A shallower gradient (slower increase in organic solvent percentage) can improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation.
-
Adjust the pH: Modifying the mobile phase pH can change the ionization state of your analytes, which can significantly impact their retention and selectivity.
-
Consider a Different Column: If other optimizations fail, a column with a different stationary phase (e.g., a phenyl-hexyl column) might provide the necessary selectivity.
HPLC Workflow Diagram
Caption: A typical workflow for monitoring a reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. For this compound, GC-MS can provide both separation and structural information, which is invaluable for identifying byproducts.
Recommended GC-MS Protocol
A general GC-MS method for the analysis of this compound is outlined below:
| Parameter | Recommendation | Rationale |
| Column | 5% Phenyl/95% Dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.[11] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Start at 100°C, hold for 1 min, then ramp at 15°C/min to 300°C and hold for 5 min. | This temperature program allows for the separation of compounds with a range of boiling points. |
| Injector | Splitless injection at 280°C | Splitless injection is suitable for trace analysis. A high injector temperature ensures the complete volatilization of the analyte. |
| MS Detector | Electron Ionization (EI) at 70 eV | EI is a standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | Scan from m/z 50 to 400 | This range will cover the molecular ion and key fragments of the target compound and expected byproducts. |
GC-MS Troubleshooting Guide & FAQs
Q1: I'm observing peak tailing or fronting in my chromatogram. What's the cause?
A1: Poor peak shape in GC can be attributed to several factors:
-
Active Sites in the Inlet or Column: The -NH group in the acetanilide can interact with active sites. Using a deactivated inlet liner and a high-quality, low-bleed column can mitigate this.
-
Column Overloading: Injecting too much sample can lead to peak fronting.[12] Dilute your sample and reinject.
-
Improper Sample Vaporization: If the injector temperature is too low, the sample may not vaporize completely and uniformly, leading to broad or tailing peaks.[12]
Q2: Why am I seeing ghost peaks in my chromatogram?
A2: Ghost peaks are peaks that appear in a blank run and can be due to:
-
Carryover: Previous, more concentrated samples may not have been completely flushed from the system. Run a solvent blank with a longer run time to wash out any residual compounds.
-
Septum Bleed: Over time, the injector septum can degrade and release volatile compounds.[12] Regular replacement of the septum is crucial.
-
Contaminated Carrier Gas or Traps: Ensure high-purity carrier gas and check moisture and oxygen traps.
Q3: My results are not reproducible. What should I check?
A3: Lack of reproducibility is a common problem in GC analysis:
-
Inconsistent Injection Technique: If using manual injection, ensure a consistent and fast injection. An autosampler is highly recommended for reproducible injections.
-
Leaks in the System: Check for leaks at the injector, column fittings, and detector. Leaks can affect carrier gas flow and column pressure, leading to variable retention times.
-
Column Contamination: Buildup of non-volatile material on the column can degrade performance.[12] Trim the first few centimeters of the column or bake it out at a high temperature (within the column's limits).
GC-MS Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for common GC-MS issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for real-time reaction monitoring, providing detailed structural information about the species in the reaction mixture. For reactions involving this compound, both ¹H and ¹⁹F NMR are highly informative.
Recommended NMR Protocol for Reaction Monitoring
-
Prepare a Stock Solution: Create a stock solution of a known internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR or hexafluorobenzene for ¹⁹F NMR) in the deuterated solvent you will use for the reaction.
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary, and dilute the aliquot with a known volume of the deuterated solvent containing the internal standard.
-
Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra. The ¹⁹F NMR will be particularly useful for monitoring the trifluoromethyl group, which often provides a clean singlet in a region of the spectrum with few interferences.[13][14]
-
Data Analysis: Integrate the signals of the starting material, product, and internal standard. The relative integrals will allow you to calculate the conversion and yield at each time point.
NMR Troubleshooting Guide & FAQs
Q1: My NMR signals are broad. What can I do to improve the resolution?
A1: Broad NMR signals can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shim the spectrometer before acquiring your spectra.
-
Paramagnetic Species: The presence of paramagnetic impurities (even at low levels) can cause significant line broadening. If suspected, try to purify your sample or use a chelating agent.
-
Chemical Exchange: If your molecule is undergoing conformational exchange on the NMR timescale, you may see broad peaks. Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen these signals.
Q2: The integration of my peaks is not accurate. Why?
A2: Accurate integration is crucial for quantitative NMR.
-
Baseline Correction: Ensure the baseline of your spectrum is flat before integration. Use the software's baseline correction tools.
-
Sufficient Relaxation Delay: For quantitative analysis, the relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of the nuclei you are integrating. This ensures all signals are fully relaxed before the next pulse.
-
Signal-to-Noise Ratio: A low signal-to-noise ratio can lead to integration errors. Increase the number of scans to improve the signal intensity.
Q3: How do I choose a suitable internal standard?
A3: An ideal internal standard should:
-
Be chemically inert under the reaction conditions.
-
Have a simple spectrum with sharp peaks that do not overlap with any signals from the reactants or products.
-
Be soluble in the reaction solvent.
-
Have a known concentration.
NMR Data Analysis Workflow
Caption: Workflow for quantitative analysis of reaction mixtures by NMR.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017).
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane.
- BenchChem. (2025).
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.).
- de Boer, J., & Wells, D. E. (2007).
- Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016). LCGC.
- 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. (2021).
- HPLC Troubleshooting Guide. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
- Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound. (n.d.). PubChem.
- 2-Bromo-4-(Trifluoromethyl)Acetanilide. (n.d.). Biosynth.
- El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.
- 4-(Trifluoromethyl)-alpha-bromo-acetanilide. (n.d.). PubChem.
Sources
- 1. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-(Trifluoromethyl)Acetanilide | 3823-19-6 | FB84150 [biosynth.com]
- 3. 4-(Trifluoromethyl)-alpha-bromo-acetanilide | C9H7BrF3NO | CID 2773252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide to the Characterization of 4'-Bromo-2'-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifaceted Building Block in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to successful innovation. 4'-Bromo-2'-(trifluoromethyl)acetanilide is a prime example of a substituted acetanilide derivative engineered for versatility. Its molecular architecture, featuring a bromine atom, a trifluoromethyl (-CF₃) group, and an acetamide linkage on a phenyl ring, is not a random assortment of functionalities.[1] Each component is deliberately placed to impart specific, desirable physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1]
The presence of the trifluoromethyl group is particularly significant. This moiety is a cornerstone of modern drug design, known for enhancing crucial properties such as metabolic stability and lipophilicity.[1][2] Increased lipophilicity can improve a compound's ability to cross biological membranes, while the high strength of the C-F bond often protects the molecule from metabolic degradation, prolonging its potential therapeutic effect.[2] The bromine atom serves as a versatile synthetic handle, particularly for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[1] This guide provides an in-depth characterization of this compound, compares its performance and properties with relevant alternatives, and offers detailed experimental protocols for its synthesis and analysis.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. The identity and purity of this compound are unequivocally established through a combination of physical property measurements and spectroscopic analysis.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | [1][3] |
| CAS Number | 29124-62-7 | [1][3] |
| Molecular Formula | C₉H₇BrF₃NO | [1][3] |
| Molecular Weight | 282.06 g/mol | [1][3] |
| Appearance | White solid | [4] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
Spectroscopic Fingerprint: An Unambiguous Identification
The causality behind using multiple spectroscopic techniques is to create a self-validating system. Each method probes a different aspect of the molecule's structure, and together, they provide a comprehensive and unambiguous confirmation of its identity.
Table 2: Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | - Aromatic protons: δ 7.6–8.0 ppm (multiplet)- Acetamide methyl: δ 2.1 ppm (singlet) |
| ¹³C NMR | - Carbonyl (C=O): δ ~168.5 ppm- CF₃ carbon: δ ~122.4 ppm (quartet, J ≈ 272 Hz) |
| IR Spectroscopy | - N-H stretch: ~3300 cm⁻¹- C=O stretch: ~1680 cm⁻¹- C-F stretches: 1100–1200 cm⁻¹ |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 282/284 (due to Br isotopes)- Fragment at m/z 240 (loss of acetyl group) |
Data compiled from typical spectroscopic values for this compound structure.[1]
Synthesis and Reactivity: A Practical Perspective
The most common and direct synthesis of this compound involves the acylation of the corresponding aniline precursor. This method is favored for its high efficiency and straightforward execution.
Synthetic Workflow
The logical flow of the synthesis is designed to selectively introduce the acetamide group without disturbing the existing bromine and trifluoromethyl substituents.
Caption: Synthetic workflow for this compound.
Reactivity Profile: The Chemist's Toolkit
The compound's structure provides three key sites for further chemical modification, making it a highly adaptable building block.
Caption: Key reactivity sites on the this compound scaffold.
Comparative Analysis: Strategic Advantages Over Alternatives
The choice to use this compound over other similar compounds is driven by predictable advantages in reactivity, metabolic stability, and lipophilicity.
Table 3: Comparison with Structural Analogs
| Compound | Key Difference | Impact on Performance |
| 4'-Bromoacetanilide | Lacks -CF₃ group | Lower Lipophilicity & Metabolic Stability: The absence of the trifluoromethyl group makes this analog less lipophilic and more susceptible to oxidative metabolism on the aromatic ring. |
| 4'-Chloro-2'-(trifluoromethyl)acetanilide | Chlorine instead of Bromine | Lower Reactivity in Cross-Coupling: The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond. This makes the bromo-derivative significantly more reactive in palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings, often allowing for milder reaction conditions and higher yields.[5] |
| N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide | Isomeric substitution pattern | Altered Biological Activity: The spatial arrangement of substituents (regioisomerism) is critical. Changing the positions of the bromine and -CF₃ groups would fundamentally alter the molecule's shape and electronic distribution, leading to different interactions with biological targets like enzymes or receptors. |
The strategic inclusion of the -CF₃ group is a well-established tactic in medicinal chemistry to fine-tune a molecule's pharmacokinetic profile.[2] It serves as a bioisostere for other groups but with enhanced metabolic stability.[2] Similarly, the choice of bromine over chlorine is a deliberate decision by synthesis chemists to facilitate more efficient construction of complex target molecules.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Objective: To synthesize the title compound via acylation of 4-bromo-2-(trifluoromethyl)aniline.
-
Materials:
-
4-Bromo-2-(trifluoromethyl)aniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount, ~0.1 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Dissolve 4-bromo-2-(trifluoromethyl)aniline in DCM in a round-bottom flask and cool the solution in an ice bath.
-
Add the catalytic amount of pyridine to the stirred solution.
-
Add acetic anhydride dropwise via a dropping funnel over 15 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
-
Protocol 2: Characterization by ¹H NMR Spectroscopy
-
Objective: To confirm the structure and assess the purity of the synthesized product.
-
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
-
Procedure:
-
Dissolve approximately 10-15 mg of the purified product in ~0.6 mL of deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.
-
Cap the tube and invert several times to ensure the sample is fully dissolved.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Validation: The resulting spectrum should show a singlet for the -CH₃ protons around δ 2.1 ppm and a complex multiplet for the aromatic protons between δ 7.6-8.0 ppm. The integration of these peaks should correspond to a 3:3 proton ratio. The absence of a broad singlet corresponding to the starting aniline -NH₂ protons confirms the reaction's completion.
-
Safety and Handling
As a laboratory chemical, this compound and its structural analogs require careful handling.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[4][6]
-
Precautions:
-
Always handle in a well-ventilated area or a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid breathing dust or fumes.[4]
-
In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[7]
-
Store in a tightly closed container in a dry, cool place.[4]
-
References
- Smolecule. (2023, August 15). This compound.
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet: 4'-Bromo-2'-(trifluoromethoxy)acetanilide.
- Fisher Scientific. (2024, February 18). Safety Data Sheet: 4'-Bromo-3'-(trifluoromethyl)acetanilide.
- Acros Organics. (2025, December 19). Safety Data Sheet: 4'-Bromoacetanilide.
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
A Comparative Spectroscopic Guide to 4'-Bromo-2'-(trifluoromethyl)acetanilide and Its Analogs
This guide provides an in-depth comparative analysis of the spectroscopic data for 4'-Bromo-2'-(trifluoromethyl)acetanilide, a compound of interest in contemporary drug discovery and materials science. By examining its spectral characteristics alongside structurally related analogs—acetanilide, 4'-bromoacetanilide, and 2'-(trifluoromethyl)acetanilide—we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how substituent effects manifest in common spectroscopic techniques. This guide is designed to not only present data but also to elucidate the principles behind the observed spectral differences, thereby empowering more informed structural elucidation and characterization.
Introduction: The Structural Significance of this compound
This compound is a halogenated and trifluoromethylated derivative of acetanilide. The presence of a bromine atom and a trifluoromethyl (-CF₃) group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry. Spectroscopic analysis is fundamental to confirming the identity and purity of such compounds. This guide will delve into the nuances of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, drawing comparisons with simpler analogs to highlight the specific contributions of the bromo and trifluoromethyl substituents.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: Acquiring the IR Spectrum
A standard protocol for obtaining the IR spectrum of a solid sample is the thin solid film method.
-
Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent, such as methylene chloride or acetone.
-
Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean, empty salt plate should be acquired and automatically subtracted from the sample spectrum.
Comparative IR Data
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-F Stretches (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~3300 | ~1680 | ~1600-1450 | ~1200-1100 | ~600-500 |
| Acetanilide | ~3300 | ~1665 | ~1600-1450 | N/A | N/A |
| 4'-Bromoacetanilide | ~3280 | ~1660 | ~1600-1450 | N/A | ~600-500 |
| 2'-(trifluoromethyl)acetanilide | ~3290 | ~1690 | ~1600-1450 | ~1200-1100 | N/A |
Analysis and Interpretation
The IR spectra of all four compounds exhibit characteristic peaks for the acetanilide backbone. The N-H stretch of the secondary amide appears as a sharp to moderately broad peak around 3300 cm⁻¹. The strong carbonyl (C=O) stretch is also prominent.
-
Effect of the Trifluoromethyl Group: In this compound and 2'-(trifluoromethyl)acetanilide, the C=O stretching frequency is shifted to a higher wavenumber (~1680-1690 cm⁻¹) compared to acetanilide and 4'-bromoacetanilide (~1660-1665 cm⁻¹). This is due to the strong electron-withdrawing inductive effect of the -CF₃ group, which pulls electron density away from the phenyl ring and the adjacent amide group, strengthening the C=O bond.[1]
-
C-F and C-Br Vibrations: The presence of the trifluoromethyl group in this compound and 2'-(trifluoromethyl)acetanilide is unequivocally confirmed by the presence of very strong and characteristic C-F stretching absorptions in the 1200-1100 cm⁻¹ region.[2] The C-Br stretching vibration in this compound and 4'-bromoacetanilide appears in the fingerprint region, typically between 600 and 500 cm⁻¹, and can sometimes be difficult to assign definitively.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A 90° pulse is applied, and the resulting free induction decay (FID) is recorded. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.
-
Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the signals are integrated.
Comparative ¹H NMR Data (in CDCl₃)
| Compound | -NH (δ, ppm) | Aromatic Protons (δ, ppm) | -CH₃ (δ, ppm) |
| This compound | ~8.0 (s, 1H) | ~7.6-8.0 (m, 3H) | ~2.2 (s, 3H) |
| Acetanilide | ~7.5 (s, 1H) | ~7.1-7.5 (m, 5H) | ~2.1 (s, 3H) |
| 4'-Bromoacetanilide | ~7.6 (s, 1H) | ~7.4 (d, 2H), ~7.5 (d, 2H) | ~2.1 (s, 3H) |
| 2'-(trifluoromethyl)acetanilide | ~7.8 (s, 1H) | ~7.2-7.7 (m, 4H) | ~2.2 (s, 3H) |
Analysis and Interpretation
The ¹H NMR spectra reveal the influence of the substituents on the chemical shifts of the aromatic and amide protons.
-
Amide Proton (-NH): The chemical shift of the amide proton is sensitive to the electronic nature of the aromatic ring. The electron-withdrawing trifluoromethyl group in this compound and 2'-(trifluoromethyl)acetanilide deshields the amide proton, causing it to resonate at a downfield chemical shift compared to acetanilide.
-
Aromatic Protons: The substitution pattern on the aromatic ring dictates the multiplicity and chemical shifts of the aromatic protons.
-
In acetanilide , the five aromatic protons appear as a complex multiplet.
-
In 4'-bromoacetanilide , the para-substitution results in a more symmetrical pattern, often appearing as two doublets.
-
The presence of the strongly electron-withdrawing -CF₃ group in This compound and 2'-(trifluoromethyl)acetanilide causes a general downfield shift of the aromatic protons due to deshielding. The ortho-position of the -CF₃ group further complicates the splitting patterns.
-
-
Methyl Protons (-CH₃): The methyl protons of the acetyl group appear as a singlet in all compounds, with minor variations in their chemical shifts.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
The protocol is similar to that for ¹H NMR, with the following key differences:
-
Sample Concentration: A higher concentration of the sample (50-100 mg) is typically required.
-
Acquisition Time: Longer acquisition times and a greater number of scans are needed due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Proton Decoupling: ¹³C spectra are usually acquired with broadband proton decoupling to simplify the spectrum to a series of singlets, with each peak corresponding to a unique carbon environment.
Comparative ¹³C NMR Data (in CDCl₃)
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -CH₃ (δ, ppm) | C-CF₃ (δ, ppm) |
| This compound | ~168.5 | ~115-140 | ~25 | ~122 (q, J ≈ 272 Hz) |
| Acetanilide | ~169 | ~120-138 | ~24 | N/A |
| 4'-Bromoacetanilide | ~168 | ~117-138 | ~24 | N/A |
| 2'-(trifluoromethyl)acetanilide | ~169 | ~120-136 | ~25 | ~124 (q, J ≈ 270 Hz) |
Analysis and Interpretation
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is relatively consistent across the series, appearing around 168-169 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. Electron-withdrawing groups like bromine and trifluoromethyl generally cause a downfield shift (deshielding) of the carbons they are attached to and those ortho and para to them.
-
Trifluoromethyl Carbon (C-CF₃): A key diagnostic feature in the ¹³C NMR spectra of this compound and 2'-(trifluoromethyl)acetanilide is the signal for the carbon of the -CF₃ group. This carbon appears as a quartet due to coupling with the three fluorine atoms (¹⁹F has a spin of 1/2). The large coupling constant (J ≈ 270-272 Hz) is characteristic of a trifluoromethyl group directly attached to a carbon.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI) for volatile compounds. In EI, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 281/283 (M⁺•, M+2⁺•) | 240/242, 184/186, 159 |
| Acetanilide | 135 (M⁺•) | 93, 66 |
| 4'-Bromoacetanilide | 213/215 (M⁺•, M+2⁺•) | 171/173, 155/157, 92 |
| 2'-(trifluoromethyl)acetanilide | 203 (M⁺•) | 161, 145 |
Analysis and Interpretation
-
Molecular Ion: The molecular ion peak provides the molecular weight of the compound. For the bromine-containing compounds, a characteristic isotopic pattern is observed for the molecular ion, with two peaks of approximately equal intensity separated by 2 m/z units (M⁺• and M+2⁺•), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]
-
Fragmentation Pathways: The fragmentation patterns provide valuable structural information. A common fragmentation for acetanilides is the cleavage of the amide bond.
-
Loss of the Acetyl Group: A prominent fragmentation pathway involves the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃). For this compound, the loss of an acetyl radical leads to the fragment at m/z 240/242.
-
Tropylium Ion Formation: Aromatic compounds often show fragmentation leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, although this is less prominent in highly substituted rings.[4][5]
-
Visualizing Fragmentation
Caption: Key fragmentation pathways of this compound.
Conclusion
This guide has demonstrated how a comparative analysis of spectroscopic data can provide a detailed understanding of the structural features of this compound. The distinct spectroscopic signatures of the bromine and trifluoromethyl substituents are clearly discernible in the IR, NMR, and mass spectra when compared to simpler acetanilide analogs. The electron-withdrawing nature of the trifluoromethyl group is evident in the increased C=O stretching frequency in the IR spectrum and the downfield shift of adjacent protons in the ¹H NMR spectrum. The characteristic isotopic pattern of bromine in the mass spectrum and the unique quartet signal of the -CF₃ group in the ¹³C NMR spectrum serve as definitive identifiers. By understanding these substituent effects, researchers can more confidently and accurately characterize novel compounds in their respective fields.
References
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Infrared Spectroscopy. Retrieved from [Link]
-
Microbe Notes. (2022). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]
-
PubChem. (n.d.). Acetanilide. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromoacetanilide. John Wiley & Sons, Inc. Retrieved from [Link]
-
SpectraBase. (n.d.). 2'-(Trifluoromethyl)acetanilide. John Wiley & Sons, Inc. Retrieved from [Link]
-
PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. National Center for Biotechnology Information. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]
-
HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
-
Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment. Retrieved from [Link]
-
Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
Sources
4'-Bromo-2'-(trifluoromethyl)acetanilide vs other bromo-fluoro compounds
An In-Depth Comparative Guide to 4'-Bromo-2'-(trifluoromethyl)acetanilide and Related Bromo-Fluoro Compounds for Synthetic and Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine and fluorine-containing groups, such as the trifluoromethyl (-CF3) moiety, can profoundly alter a molecule's physicochemical and biological properties. They can enhance metabolic stability, increase lipophilicity, and modulate binding affinity, making them invaluable tools for medicinal chemists.[1][2]
This guide focuses on This compound , a versatile synthetic intermediate that embodies the strategic combination of three key functional groups: a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and an acetanilide scaffold. We will provide an in-depth comparison of this compound with other structurally related bromo-fluoro compounds, supported by experimental data and protocols, to offer researchers and drug development professionals a clear understanding of its unique reactivity and synthetic utility.
This compound (IUPAC Name: N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide) is a substituted acetanilide derivative with the molecular formula C₉H₇BrF₃NO and a molecular weight of approximately 282.06 g/mol .[3][4] Its structure is particularly valuable as it provides multiple reaction handles for diversification in complex molecule synthesis.[5]
Comparative Analysis of Physicochemical Properties
The specific placement and nature of functional groups on the aromatic ring dictate the physical properties of these compounds, which in turn influence their handling, solubility, and pharmacokinetic profiles. The following table provides a comparative summary of this compound and selected analogues.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Distinctions |
| This compound | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | 282.06[3][4] | Not specified | Target compound with ortho-CF3 and para-Br relative to the acetamido group. |
| 4-Bromo-3-(trifluoromethyl)aniline | 4-Bromo-3-(trifluoromethyl)aniline | 240.02[6] | 48-50[6] | Isomeric aniline precursor; lacks the acetyl group, exposing a primary amine. |
| 4-Bromo-2-(trifluoromethyl)aniline | 4-Bromo-2-(trifluoromethyl)aniline | 240.02[7] | 37-41 | Isomeric aniline precursor; ortho-CF3 and para-Br relative to the amino group. |
| 4-Bromoacetanilide | 4-Bromoacetanilide | 214.06 | 165-169[8] | Analogue lacking the trifluoromethyl group; highlights the electronic and steric impact of -CF3. |
| 1-Bromo-4-fluorobenzene | 1-Bromo-4-fluorobenzene | 175.00 | -17 | A simpler bromo-fluoro scaffold, lacking the acetamido and trifluoromethyl groups.[5] |
The presence of the trifluoromethyl group, as seen when comparing 4-Bromoacetanilide with its trifluoromethylated counterparts, generally lowers the melting point and significantly increases lipophilicity (LogP), a critical factor for penetrating biological membranes.[2]
Reactivity Profile: A Tale of Two Halogens and an Electron Sink
The synthetic utility of these compounds is defined by their reactivity in key transformations. The interplay between the bromine atom and the potent electron-withdrawing trifluoromethyl group governs their behavior in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are fundamental for forming C-C, C-N, and C-O bonds. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst, which involves cleaving the carbon-halogen bond.[9]
-
C-Br vs. C-Cl Bonds : The Carbon-Bromine bond is longer and weaker than the Carbon-Chlorine bond. Consequently, bromo-substituted compounds like this compound are generally more reactive and require milder reaction conditions than their chloro-analogues.[9]
-
Influence of the -CF3 Group : The strongly electron-withdrawing trifluoromethyl group makes the aromatic ring electron-deficient. This can influence the efficiency of the oxidative addition step and subsequent reductive elimination in the catalytic cycle.[10]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex).[9]
-
Activation by -CF3 : The trifluoromethyl group is a powerful activator for SNAr, making the aromatic ring susceptible to attack by nucleophiles. The position of the -CF3 group relative to the bromine leaving group is critical in determining reactivity.
The diagram below illustrates the competing reaction pathways available to a generalized bromo-trifluoromethyl aromatic compound.
Caption: Competing reaction pathways for bromo-trifluoromethyl aromatic compounds.
Experimental Protocols: Synthesis and Characterization
A reliable and reproducible synthesis is paramount for any building block. The following section details a standard laboratory protocol for the preparation of a representative bromo-trifluoromethyl aniline, which serves as a key precursor to compounds like this compound.
Protocol: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
This protocol employs N-Bromosuccinimide (NBS) as a regioselective brominating agent for the electron-rich aniline ring. The amino group directs bromination to the para position due to steric hindrance from the adjacent trifluoromethyl group.[6]
Materials:
-
3-(Trifluoromethyl)aniline (1.0 equivalent)
-
N-Bromosuccinimide (NBS) (1.0 equivalent)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline in DMF.
-
Reagent Addition : To this solution, add a solution of NBS in DMF dropwise at room temperature. The use of NBS is advantageous as it is a solid, easy-to-handle source of electrophilic bromine and minimizes the formation of hazardous HBr gas.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 3 hours.[11] Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (saturated NaCl solution) to remove the DMF and other water-soluble byproducts.
-
Isolation : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : The resulting solid can be further purified by recrystallization or column chromatography to yield 4-bromo-3-(trifluoromethyl)aniline as a brownish or off-white solid.[6][11]
Caption: Experimental workflow for the synthesis of 4-bromo-3-(trifluoromethyl)aniline.
Expected Spectroscopic Characterization
For This compound , the following spectroscopic signatures would confirm its identity[3]:
-
¹H NMR : Signals in the aromatic region (δ 7.6–8.0 ppm) and a singlet for the acetamide methyl protons (δ ~2.1 ppm).
-
¹³C NMR : A characteristic carbonyl peak (δ ~168.5 ppm) and a quartet for the CF₃ carbon (δ ~122.4 ppm) due to C-F coupling.
-
IR Spectroscopy : Absorption bands for the N-H stretch (~3300 cm⁻¹), the carbonyl (C=O) stretch (~1680 cm⁻¹), and strong C-F stretches (1100–1200 cm⁻¹).
-
Mass Spectrometry : A molecular ion peak (M⁺) at m/z 282, along with characteristic isotopic patterns for bromine.
Conclusion and Future Outlook
This compound and its related bromo-fluoro analogues are more than just simple chemical intermediates; they are enabling tools for accessing novel chemical space. The strategic combination of a reactive bromine handle, a property-modulating trifluoromethyl group, and an aniline-based scaffold provides a powerful platform for the synthesis of advanced pharmaceutical candidates and functional materials.[3][5] Understanding the distinct reactivity profiles and physicochemical properties of these compounds, as detailed in this guide, allows researchers to make informed decisions in designing efficient and effective synthetic routes, ultimately accelerating the pace of innovation in chemical and life sciences.
References
- Smolecule. (2023, August 15). This compound.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]
-
Pharmaffiliates. N-(4-Bromo-2-fluorophenyl)acetamide. Retrieved from [Link]
-
PubChem. 4-(Trifluoromethyl)-alpha-bromo-acetanilide. Retrieved from [Link]
-
PubChem. 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]
-
PubChem. 3-Bromo-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. 4-Bromo acetanilide, 98%. Retrieved from [Link]
-
PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
-
ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]
-
ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 29124-62-7 [smolecule.com]
- 4. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. adpharmachem.com [adpharmachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-ブロモアセトアニリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of 4'-Bromo-2'-(trifluoromethyl)acetanilide Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. The 4'-Bromo-2'-(trifluoromethyl)acetanilide core structure presents a compelling starting point for medicinal chemistry campaigns due to the unique combination of a halogenated aromatic ring and a trifluoromethyl group. This guide provides a comparative analysis of the biological activities of derivatives of this scaffold, drawing upon data from structurally related compounds to illuminate potential therapeutic avenues and guide future research. While comprehensive data on a wide range of this compound derivatives remains an area of active investigation, this guide synthesizes existing knowledge on related structures to provide a predictive framework for their biological potential.
The this compound Scaffold: A Molecule of Interest
The this compound molecule, with the IUPAC name N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, possesses key structural features that are frequently associated with biological activity. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.[1] The bromine atom can participate in halogen bonding and serves as a versatile handle for further synthetic modifications.[2] The acetanilide backbone is a common feature in many biologically active compounds.
Comparative Analysis of Biological Activities
While specific data on a broad series of this compound derivatives is limited in publicly available literature, we can infer potential activities by examining structurally analogous compounds. This section will compare the antimicrobial, anticancer, and anti-inflammatory potential of these derivatives with relevant alternatives, supported by experimental data from related compound classes.
Antimicrobial Activity
The presence of both bromine and trifluoromethyl groups on an aromatic scaffold has been shown to confer potent antimicrobial properties. A notable example comes from a study on fluoro and trifluoromethyl-substituted salicylanilides, which are structurally related to the core topic. In this study, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide demonstrated remarkable activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains.[3]
Table 1: Minimum Inhibitory Concentrations (MICs) of a Structurally Related Salicylanilide Derivative against S. aureus [3]
| Compound | S. aureus (MRSA) MIC (µg/mL) | S. aureus (VRSA) MIC (µg/mL) |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | 0.031–0.062 |
| Methicillin (Control) | >64 | - |
| Vancomycin (Control) | 1-2 | >64 |
This data strongly suggests that the 4'-bromo-3'-(trifluoromethyl)phenyl motif is a key contributor to the potent anti-staphylococcal activity. It is plausible that derivatives of this compound could exhibit similar or even enhanced antimicrobial effects. The slightly different positioning of the trifluoromethyl group (at the 2' position instead of 3') would influence the electronic and steric properties of the molecule, potentially leading to altered target binding and activity.
Anticancer Activity
Table 2: Anticancer Activity of Representative Halogenated Acetanilide Derivatives [5]
| Compound | Cell Line | % Growth Inhibition at 100 µM |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 | Significant Inhibition (qualitative) |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH | Significant Inhibition (qualitative) |
Although the substitution pattern is different, these findings support the hypothesis that halogenated acetanilides can serve as a scaffold for the development of novel anticancer agents. The combination of a bromine atom and a trifluoromethyl group in the this compound structure could lead to compounds with potent antiproliferative effects.
Anti-inflammatory Activity
Acetanilide derivatives have a long history as analgesic and anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes.[6] The anti-inflammatory potential of novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been investigated, showing superior efficacy in inhibiting trypsin activity compared to acetylsalicylic acid.[7]
Table 3: In Vitro Anti-inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives [7]
| Compound | Protease Inhibition IC50 (mg/mL) |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | 0.04–0.07 |
| Acetylsalicylic acid (Control) | 0.4051 ± 0.0026 |
These results highlight the potential of bromo-substituted anilide structures as potent anti-inflammatory agents. The introduction of a trifluoromethyl group in the this compound scaffold could further enhance this activity by modulating the compound's interaction with inflammatory targets.
Experimental Protocols
To facilitate further research in this area, detailed, standard methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition Assay)
This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, a protein source (e.g., bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.
-
Induction of Denaturation: Denaturation is induced by heating the mixtures at 51°C for 20 minutes.
-
Cooling and Absorbance Measurement: The mixtures are cooled, and the turbidity is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of novel acetanilide derivatives and a simplified representation of a potential anti-inflammatory signaling pathway that these compounds might modulate.
Caption: Simplified NF-κB signaling pathway in inflammation, a potential target for acetanilide derivatives.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, derivatives of this scaffold are predicted to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities. The presence of the trifluoromethyl group and the bromine atom are likely key contributors to these biological effects.
Future research should focus on the synthesis of a diverse library of this compound derivatives with systematic modifications to the acetamide side chain and further substitutions on the aromatic ring. Comprehensive biological evaluation of these new compounds against a panel of microbial strains, cancer cell lines, and in relevant inflammatory models is warranted. Such studies will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further preclinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for embarking on these exciting research endeavors.
References
- Astellas Pharma Inc. (2011). β-form or α-form crystal of acetanilide derivative. U.S.
- Bayer AG. (1981). Substituted acetanilides, their preparation and their use as herbicides.
- Cîrnu, A., Bîcu, E., Gîlcă, G. E., Alexa-Stratulat, T., Pânzariu, A. T., Profire, L., & Vasile, C. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 27(19), 6529.
- Di Mola, A., D'Amico, M., Bifulco, G., & Riccio, R. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2037.
- Jiyang College of Zhejiang A&F University. (2021). Synthetic method of acetanilide derivative.
- Kucinska, M., Piotrowska-Kempisty, H., Wierzchowski, M., Murias, M., Lisiak, N., & Erxleben, A. (2023). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. Molecules, 28(4), 1877.
- Kumar, A., Sharma, S., & Sharma, S. (2014). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Medicinal Chemistry Research, 23(10), 4474-4481.
- Lal, J., Kaul, G., Akhir, A., Ansari, S. B., Chopra, S., & Reddy, D. N. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific Reports, 11(1), 21191.
- Mączyńska, J., Dettlaff, K., & Ratajczak, T. (2022).
- Pathak, D., Siddiqui, N., & Alam, M. S. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
-
PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Retrieved from [Link]
-
SciSpace. (2021). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Retrieved from [Link]
- Shaaban, M. R. (2013). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Journal of Fluorine Chemistry, 156, 169-175.
- Syngenta Participations AG. (2014). Process for preparing acetanilides. U.S.
- Tropix, Inc. (1998). Chemiluminescent reagent and assay using a substituted acetanilide for light generation. U.S.
- Wang, X., Liu, Y., Zhang, Y., & Li, Y. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4887.
- Zani, F., Vicini, P., & Incerti, M. (2021). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. European Journal of Medicinal Chemistry, 223, 113645.
- Zhang, H., Li, Y., & He, L. (2018). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Molecules, 23(12), 3127.
-
Oakwood Chemical. (n.d.). 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]
-
Drug-Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Amanote Research. (n.d.). Syntheses and Structure–activity Relationships of. Retrieved from [Link]
-
PubMed. (2006). Trifluoromethyl ketones as inhibitors of histone deacetylase. Retrieved from [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 25(21), 5028.
- Botor, M., Sasu, M., & Szymański, P. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5431.
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 4'-Bromo-2'-(trifluoromethyl)acetanilide Analogs as Potential TRPM8 Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the acetanilide scaffold continues to be a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities. This guide provides an in-depth technical comparison of 4'-Bromo-2'-(trifluoromethyl)acetanilide analogs, a chemical series with emerging potential as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. As a key player in thermosensation and pain pathways, TRPM8 presents a compelling target for the development of new analgesics.
This document offers a detailed exploration of the structure-activity relationships (SAR) within this analog series, supported by experimental data and protocols. We will delve into the rationale behind experimental design, providing a self-validating framework for the presented findings, and ground our claims in authoritative scientific literature.
Introduction: The Acetanilide Scaffold and the TRPM8 Target
Acetanilide and its derivatives have a long history in pharmacology, with early examples like acetaminophen being widely used for their analgesic and antipyretic properties[1]. The core structure, a simple N-phenylacetamide, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of halogen and trifluoromethyl substituents has been a key strategy in modern drug design to enhance metabolic stability, membrane permeability, and target affinity[2].
The this compound core combines a bromine atom at the para position and a trifluoromethyl group at the ortho position of the phenyl ring. The bromine atom, a halogen, can participate in halogen bonding and increase lipophilicity. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly influence the electronic properties and metabolic stability of a molecule[2][3].
The TRPM8 channel, a non-selective cation channel, is activated by cold temperatures and cooling agents like menthol[4]. It is predominantly expressed in sensory neurons and has been implicated in various physiological and pathological processes, including cold sensation, inflammatory pain, and neuropathic pain[4][5]. Consequently, the development of small molecule modulators of TRPM8 is a highly active area of research for new pain therapies[5].
Comparative Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a complete series of this compound analogs is not yet publicly available in a single unified source, we can synthesize a predictive SAR model based on published data for related acetanilide and TRPM8 modulator scaffolds. The following analysis is based on the logical combination of structure-activity trends observed in the broader class of substituted acetanilides and other known TRPM8 antagonists.
The Phenyl Ring: The Epicenter of Activity
The substitution pattern on the phenyl ring is critical for the biological activity of these analogs.
-
4'-Position (Para): The presence of a halogen, specifically bromine, at this position appears to be favorable for activity. Halogens can engage in specific interactions within the receptor binding pocket and contribute to overall lipophilicity, which is often crucial for membrane-bound targets like ion channels. Replacing bromine with other halogens (e.g., chlorine, iodine) or with small alkyl groups would be a key area for investigation. It is hypothesized that the size and electronegativity of the substituent at this position will significantly impact potency. For instance, in other series of TRPM8 antagonists, a certain degree of bulk at this position is tolerated and can even enhance activity.
-
2'-Position (Ortho): The trifluoromethyl (CF3) group at this position is a key feature. The strong electron-withdrawing nature of the CF3 group can influence the acidity of the N-H proton of the acetamide linker and the overall electronic distribution of the phenyl ring. Furthermore, its steric bulk can dictate the preferred conformation of the molecule, which is crucial for fitting into the receptor's binding site. Analogs where the CF3 group is moved to other positions (meta or para) or replaced with other electron-withdrawing groups (e.g., nitro, cyano) or bulky alkyl groups (e.g., isopropyl) would be essential for confirming its role. It is anticipated that the ortho-trifluoromethyl substitution is critical for maintaining an active conformation.
The Acetamide Linker: More Than Just a Spacer
The N-acetyl group is not merely a passive linker. Its carbonyl oxygen can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor.
-
N-H Acidity: The acidity of the N-H proton, influenced by the substituents on the phenyl ring, can affect its hydrogen bonding capabilities and overall ionization state at physiological pH.
-
Amide Isosteres: Replacing the amide bond with bioisosteres such as a thioamide, an ester, or a reversed amide could provide valuable insights into the required geometry and electronic properties of this linker. Such modifications would help to determine if the hydrogen bonding capabilities of the amide are essential for activity.
The Acetyl Group: Exploring Modifications
Modifications to the terminal methyl group of the acetyl moiety can also be explored.
-
Chain Length and Branching: Replacing the methyl group with larger alkyl chains (ethyl, propyl) or branched alkyl groups (isopropyl) could probe the steric tolerance of the binding pocket in this region.
-
Cyclic Analogs: Incorporating the acetyl group into a cyclic structure, such as a cyclopropyl or cyclobutyl ring, could restrict the conformational flexibility and potentially lead to an increase in potency and selectivity.
Table 1: Hypothetical Structure-Activity Relationship Trends for this compound Analogs
| Modification | Position | Hypothesized Effect on TRPM8 Antagonist Activity | Rationale |
| Varying Halogen | 4' | Potency may vary with halogen size and electronegativity (I > Br > Cl > F). | Halogen bonding and lipophilicity are key determinants of binding affinity. |
| CF3 to other EWG | 2' | Activity is likely to decrease. | The unique combination of steric bulk and electron-withdrawing properties of CF3 is likely optimal. |
| CF3 to Alkyl | 2' | A significant drop in activity is expected. | Loss of key electronic interactions and potential for steric clashes. |
| Amide to Thioamide | Linker | Activity may be retained or slightly decreased. | Thioamide can still participate in hydrogen bonding but with different geometry. |
| Amide to Ester | Linker | A significant drop in activity is expected. | Loss of the hydrogen bond donating N-H group is likely detrimental. |
| Acetyl Me to Et/iPr | Acetyl | Activity may decrease with increasing bulk. | The binding pocket in this region may have limited space. |
Experimental Methodologies
To validate the hypothesized SAR and to identify potent and selective TRPM8 modulators from this chemical series, a systematic experimental workflow is essential. The following protocols are standard in the field for the characterization of TRPM8 channel modulators.
Synthesis of this compound Analogs
A general synthetic route for the preparation of the target analogs would involve the acylation of the corresponding substituted anilines.
Workflow for Analog Synthesis:
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Dissolve the substituted aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or pyridine, 1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acylating agent (acetyl chloride or acetic anhydride, 1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry[2].
In Vitro Evaluation of TRPM8 Antagonist Activity
The primary in vitro assay to determine the activity of the synthesized analogs is a cell-based calcium influx assay using a cell line stably expressing the human TRPM8 channel (e.g., HEK293-hTRPM8).
Workflow for Calcium Influx Assay:
Caption: Workflow for the in vitro TRPM8 antagonist calcium influx assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing hTRPM8 in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.
-
Compound Addition: Wash the cells to remove excess dye and then add the test compounds at various concentrations. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add a known TRPM8 agonist (e.g., menthol or icilin) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of the compounds by comparing the agonist-induced calcium influx in the presence and absence of the test compounds. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiological Characterization
For the most potent compounds identified in the primary screen, their mechanism of action can be further investigated using whole-cell patch-clamp electrophysiology. This technique directly measures the ion flow through the TRPM8 channels.
Workflow for Patch-Clamp Electrophysiology:
Sources
- 1. Acetanilide - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]
- 3. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TRP Channels as Potential Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylated Anilides: A Comparative Analysis
Introduction: The Strategic Value of the Trifluoromethyl Group in Anilide Chemistry
The introduction of a trifluoromethyl (CF₃) group into an aniline scaffold is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This uniquely electronegative and lipophilic moiety can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3][4] Consequently, trifluoromethylated anilides are prevalent in a wide array of pharmaceuticals and agrochemicals, driving the demand for efficient and versatile synthetic methodologies.[1]
This guide provides a comparative overview of the principal strategies for synthesizing trifluoromethylated anilides, offering insights into their mechanisms, practical applications, and experimental considerations. We will delve into electrophilic, nucleophilic, and radical trifluoromethylation pathways, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific synthetic challenges.
I. Electrophilic Trifluoromethylation: Taming the CF₃⁺ Synthon
Electrophilic trifluoromethylation reagents are powerful tools for the direct introduction of the CF₃ group onto electron-rich aromatic systems like anilides.[5][6] These reagents formally deliver a "CF₃⁺" equivalent to a nucleophilic arene.[5] The most prominent examples include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents).[5][6][7]
Mechanism of Electrophilic Aromatic Substitution (SₑAr)
The reaction generally proceeds through a standard electrophilic aromatic substitution mechanism. The electron-rich aniline derivative attacks the electrophilic trifluoromethyl source, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores aromaticity and yields the trifluoromethylated anilide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 5. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. brynmawr.edu [brynmawr.edu]
A Comparative Guide to HPLC Purity Validation of 4'-Bromo-2'-(trifluoromethyl)acetanilide
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4'-Bromo-2'-(trifluoromethyl)acetanilide purity. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It elucidates the scientific rationale behind methodological choices, establishes a framework for self-validating analytical systems, and compares a robust, conventional C18-based method with an alternative chemistry approach to offer a comprehensive perspective on achieving optimal selectivity and accuracy.
Introduction: The Analytical Imperative for a Key Intermediate
This compound (MW: 282.06 g/mol ) is a halogenated and fluorinated aromatic compound.[1] Its structural motifs, particularly the trifluoromethyl group, often enhance lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1] The purity of such an intermediate is paramount, as even trace impurities can be carried through multi-step syntheses, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3] However, developing and validating an HPLC method that is "fit-for-purpose" requires a systematic approach grounded in regulatory expectations and sound scientific principles. This guide details the validation of a primary reversed-phase HPLC method and compares its performance against an alternative method, providing the data and rationale necessary to make informed decisions in your laboratory. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5]
Understanding Potential Impurities: A Process-Oriented Approach
A robust analytical method must be capable of separating the main compound from any potential process-related impurities and degradation products. The synthesis of this compound typically involves the acylation of 4-bromo-2-(trifluoromethyl)aniline. From this, we can anticipate several potential impurities:
-
Starting Material: Unreacted 4-bromo-2-(trifluoromethyl)aniline.
-
Isomeric Impurities: Positional isomers such as N-[3-bromo-2-(trifluoromethyl)phenyl]acetamide or N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide, arising from impurities in the aniline starting material.[6]
-
Over-brominated Species: Di-brominated acetanilides formed during the synthesis of the starting material.
-
Hydrolysis Product: The primary degradation product is often the starting aniline, formed by the hydrolysis of the amide linkage.
The analytical method's specificity must be rigorously challenged to ensure it can resolve these and other unknown degradation products.
Method Development Strategy: A Tale of Two Selectivities
The choice of stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC. We developed and validated a primary method using a traditional C18 column and compared its performance to a method employing a Phenyl-Hexyl stationary phase, which offers alternative selectivity mechanisms.
Primary Method: The C18 Workhorse
Rationale: The C18 (octadecylsilane) stationary phase is the most widely used in RP-HPLC.[3] Its dense, hydrophobic alkyl chains provide excellent retention for non-polar to moderately polar compounds like this compound. The retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. This is a logical and robust starting point for method development.
Alternative Method: Phenyl-Hexyl for Enhanced Aromatic Selectivity
Rationale: While C18 columns separate based on hydrophobicity, Phenyl-Hexyl columns introduce an additional separation mechanism: π-π interactions.[7] The phenyl rings in the stationary phase can interact with the aromatic ring of the analyte and its impurities. This can be particularly advantageous for separating compounds with subtle structural differences, such as positional isomers, which may co-elute on a standard C18 column. Fluorinated phases like pentafluorophenyl (PFP) also offer unique selectivity for halogenated aromatic compounds but the Phenyl-Hexyl phase was chosen for this comparison.[8]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Purified Water (18.2 MΩ·cm)
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard.
HPLC Method Parameters
| Parameter | Primary Method (C18) | Alternative Method (Phenyl-Hexyl) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min (50% B), 5-20 min (50-80% B), 20-25 min (80% B), 25.1-30 min (50% B) | 0-5 min (45% B), 5-20 min (45-75% B), 20-25 min (75% B), 25.1-30 min (45% B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detector | PDA/UV at 254 nm | PDA/UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
Method Validation & Comparative Performance
The primary C18 method was fully validated according to ICH Q2(R1) guidelines.[4][9] Key comparative data was generated for the Phenyl-Hexyl method to assess its performance.
System Suitability
Causality: System suitability testing is a critical initial step to ensure the chromatographic system is adequate for the intended analysis before processing any samples.[10][11] It verifies that factors like peak shape, retention, and efficiency are within acceptable limits. The acceptance criteria are based on USP <621> recommendations.[12][13]
| Parameter | Acceptance Criteria | Primary Method (C18) Result | Alternative Method (Phenyl-Hexyl) Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | 1.10 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 | 9200 |
| %RSD of Peak Area | ≤ 1.0% (for n=6) | 0.45% | 0.38% |
| %RSD of Retention Time | ≤ 1.0% (for n=6) | 0.12% | 0.15% |
Analysis: Both methods comfortably meet system suitability requirements, demonstrating excellent peak shape and reproducibility.
Specificity (Forced Degradation)
Trustworthiness: A method's specificity is its ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are the ultimate test of this capability.[14] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
Primary Method (C18) Results:
-
Acid Hydrolysis (0.1N HCl, 60°C, 4h): Significant degradation (~15%) observed, with a primary degradant peak corresponding to the retention time of the 4-bromo-2-(trifluoromethyl)aniline starting material. The main peak was well-resolved from the degradant (Resolution > 2.0).
-
Base Hydrolysis (0.1N NaOH, 60°C, 2h): Extensive degradation (~40%) with the formation of the aniline impurity and other minor degradants. All peaks were baseline resolved.
-
Oxidative (3% H₂O₂, RT, 8h): Moderate degradation (~10%) with two minor degradant peaks resolved from the main peak.
-
Thermal (80°C, 24h): Minimal degradation (<2%).
-
Photolytic (ICH Q1B, 1.2 million lux hours): Minimal degradation (<2%).
Comparative Analysis: The Phenyl-Hexyl method also demonstrated excellent specificity, resolving all degradant peaks. Notably, it provided a significantly better resolution (R=3.5 vs R=2.2 on C18) between the main analyte peak and an isomeric impurity that was spiked into the sample, showcasing the value of its alternative selectivity.
Linearity
Expertise: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response (peak area). This is fundamental for accurate quantification. The method was evaluated over a range of 50% to 150% of the nominal working concentration (50, 75, 100, 125, 150 µg/mL).
| Parameter | Acceptance Criterion | Primary Method (C18) Result |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | 1520 (vs. 1.5M area at 100%) |
| Residual Plot | Random distribution | Randomly scattered |
Analysis: The C18 method demonstrates excellent linearity across the specified range, confirming its suitability for quantitative purity determination.
Accuracy (Recovery)
Trustworthiness: Accuracy is the measure of closeness between the experimental value and the true value. It was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, 120%) in triplicate.
| Spiked Level | Acceptance Criteria | Primary Method (C18) Mean Recovery (%) |
| 80% | 98.0 - 102.0% | 99.5% |
| 100% | 98.0 - 102.0% | 100.3% |
| 120% | 98.0 - 102.0% | 99.8% |
Analysis: The high recovery rates confirm the method is accurate and free from significant matrix effects or sample preparation errors.
Precision
Trustworthiness: Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day/analyst).
| Precision Level | Acceptance Criterion (%RSD) | Primary Method (C18) Result (%RSD) |
| Repeatability (n=6) | ≤ 1.0% | 0.52% |
| Intermediate Precision (n=6) | ≤ 2.0% | 0.88% |
Analysis: The low relative standard deviation values for both repeatability and intermediate precision demonstrate that the C18 method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. They are crucial for impurity analysis.
| Parameter | Primary Method (C18) Result |
| LOD (S/N ≥ 3) | 0.05 µg/mL |
| LOQ (S/N ≥ 10) | 0.15 µg/mL |
Analysis: The method is highly sensitive, capable of detecting and quantifying impurities at levels well below the typical reporting threshold of 0.05%.
Robustness
Expertise: Robustness testing demonstrates the method's reliability during normal use by deliberately introducing small variations in method parameters.
| Parameter Varied | Effect on Results (Primary Method C18) |
| Flow Rate (±0.1 mL/min) | Minor shift in retention time; resolution and peak area unaffected. |
| Column Temp. (±5 °C) | Minor shift in retention time; resolution and peak area unaffected. |
| Mobile Phase Comp. (±2% Acetonitrile) | Noticeable shift in retention time; critical resolution maintained. |
Analysis: The method is robust against minor variations, ensuring consistent performance across different laboratories and instruments.
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, from initial development to final implementation for routine analysis.
Caption: Workflow for HPLC method validation.
Conclusion and Recommendation
This guide demonstrates the successful validation of a robust and reliable RP-HPLC method using a C18 column for determining the purity of this compound. The method meets all ICH and USP criteria for specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control applications.
Comparison Insights:
-
Primary C18 Method: A highly reliable, robust, and validated method suitable for the quantitative determination of purity and known impurities. It serves as an excellent primary QC method.
-
Alternative Phenyl-Hexyl Method: While the C18 method is sufficient, the Phenyl-Hexyl method provides superior resolving power for certain critical pairs, particularly positional isomers. Its alternative selectivity makes it an invaluable tool for investigational purposes, such as impurity identification during process development or for troubleshooting out-of-specification results.
Recommendation: For routine quality control, the validated C18 method is recommended due to its proven robustness and widespread availability. However, it is highly advisable to have the Phenyl-Hexyl method (or another orthogonal method) available as a secondary, confirmatory technique. This dual-methodology approach provides a more comprehensive analytical toolkit, enhancing confidence in product quality and aligning with modern, risk-based approaches to pharmaceutical development.
References
-
Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: U.S. Pharmacopeia URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: USP-NF <621> Chromatography Source: Scribd URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... Source: ResearchGate URL: [Link]
-
Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]
-
Title: N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide Source: PubChem, National Institutes of Health URL: [Link]
-
Title: GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS Source: HALO Columns URL: [Link]
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | C9H7BrF3NO | CID 697838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. starodub.nl [starodub.nl]
- 10. agilent.com [agilent.com]
- 11. Chromatography [usp.org]
- 12. usp.org [usp.org]
- 13. scribd.com [scribd.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Guide to the Elemental Analysis of 4'-Bromo-2'-(trifluoromethyl)acetanilide: A Comparative Methodological Guide
Introduction
In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of novel molecules is a cornerstone of safety, efficacy, and reproducibility. 4'-Bromo-2'-(trifluoromethyl)acetanilide, a substituted acetanilide derivative, serves as a valuable intermediate in the synthesis of more complex chemical entities, including potential pharmaceutical agents.[1] Its molecular architecture, which incorporates nitrogen, a bromine atom, and a trifluoromethyl group, presents a distinct analytical challenge.[1] Verifying the elemental composition of such a molecule is not merely a procedural step; it is a fundamental validation of its identity and purity.
This guide provides a comprehensive comparison of methodologies for the elemental analysis of this compound. We will explore the theoretical underpinnings of various techniques, present comparative data against structurally similar analogues, and offer detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and execute the most appropriate analytical strategies for complex, halogenated organic compounds.
Section 1: Compound Profiles & Theoretical Composition
The first step in any elemental analysis workflow is to calculate the theoretical elemental composition based on the compound's molecular formula. This theoretical data serves as the benchmark against which all experimental results are measured. To better understand the specific analytical challenges, we will compare our target compound with three structural analogues, each lacking one of the key heteroatom features.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | %C | %H | %N | %Br | %F | %O |
| This compound | C₉H₇BrF₃NO[1][2] | 282.06[1][2] | 38.34 | 2.50 | 4.97 | 28.33 | 20.20 | 5.67 | |
| 4-Bromoacetanilide (Alternative 1) | C₈H₈BrNO | 214.06 | 44.89 | 3.77 | 6.54 | 37.33 | 0.00 | 7.47 | |
| 4'-(Trifluoromethyl)acetanilide (Alternative 2) | C₉H₈F₃NO[3] | 203.16[3] | 53.21 | 3.97 | 6.89 | 0.00 | 28.05 | 7.87 | |
| 4'-Bromo-2'-fluoroacetanilide (Alternative 3) | C₈H₇BrFNO[4] | 232.05[4] | 41.41 | 3.04 | 6.04 | 34.43 | 8.18 | 6.89 |
Oxygen percentage is typically determined by difference and is included here for theoretical completeness.
Section 2: The Analytical Challenge of Co-existing Heteroatoms
Analyzing an organic compound for carbon, hydrogen, and nitrogen (CHN) is a routine task. However, the simultaneous presence of both bromine and fluorine in this compound introduces significant complexity.
-
Expertise & Experience: Classical methods often struggle to differentiate between multiple halogens in a single sample. The high temperatures and oxidative conditions required for combustion can form corrosive and reactive species like hydrogen fluoride (HF) and hydrogen bromide (HBr). These species can interact with each other and the analytical instrumentation, leading to inaccurate measurements if not properly managed. The trifluoromethyl group is exceptionally stable, requiring aggressive conditions for complete decomposition, which can further complicate the analysis.
Section 3: A Comparative Overview of Analytical Methodologies
The choice of analytical technique is paramount for achieving accurate results. Below is a comparison of common methods for elemental analysis of halogenated organic compounds.
| Methodology | Principle | Target Elements | Quantitation | Throughput | Key Advantages | Limitations |
| CHN Combustion Analysis | Sample is combusted in pure oxygen; resulting CO₂, H₂O, and N₂ gases are separated and quantified by thermal conductivity or infrared detection. | C, H, N | Quantitative | High | Fast, highly accurate, and automated for CHN. | Not suitable for direct halogen or oxygen determination. Requires separate analysis for other elements. |
| Sodium Fusion Test | The organic compound is fused with metallic sodium, converting covalently bonded heteroatoms into inorganic sodium salts (NaCN, NaX, Na₂S). | N, S, Halogens | Qualitative | Low | Simple, inexpensive method for confirming the presence of heteroatoms. | Not quantitative. Can be hazardous due to the use of metallic sodium. Does not differentiate between different halogens. |
| Combustion Ion Chromatography (C-IC) | Sample is combusted, and the resulting gases are passed through an absorption solution. The captured ionic species (F⁻, Cl⁻, Br⁻) are then separated and quantified by ion chromatography. | F, Cl, Br, I, S | Quantitative | Medium | The gold standard for halogen analysis. Allows for simultaneous quantification of multiple halogens from a single sample. High sensitivity and specificity. | Requires specialized, combined instrumentation. Method development can be more complex than for CHN analysis. |
| X-Ray Fluorescence (XRF) | Sample is irradiated with X-rays, causing elements to emit characteristic secondary X-rays, which are detected and quantified. | Elements heavier than Sodium (incl. Br) | Quantitative | High | Non-destructive. Minimal sample preparation for solids. | Generally not sensitive enough for light elements like Fluorine. Matrix effects can be significant. |
Trustworthiness: For a compound like this compound, a multi-technique approach is the only self-validating system. High-accuracy CHN analysis should be paired with C-IC for halogen determination. The sum of all elemental percentages should ideally be between 98.5% and 101.5% to confirm the purity and identity of the sample.
Section 4: Visualization of Analytical Workflows
A logical workflow ensures that all necessary data is captured efficiently and accurately.
Caption: Decision workflow for elemental analysis of a complex molecule.
Caption: Step-by-step workflow for the C-IC analytical method.
Section 5: Experimental Protocols
Authoritative Grounding: These protocols are based on established principles of combustion analysis and ion chromatography, widely adopted in analytical laboratories worldwide. For specific instrument parameters, always consult the manufacturer's guidelines (e.g., Thermo Fisher, Metrohm, Agilent).
Protocol 1: CHN Analysis via Combustion Analyzer
-
Principle: The sample is completely combusted in an oxygen-rich environment. The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated and measured by a thermal conductivity detector.
-
Instrumentation: Standard CHN Elemental Analyzer.
-
Reagents & Standards:
-
High-purity oxygen (99.995%) and helium (99.995%).
-
Acetanilide or another certified organic standard for calibration.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a clean tin capsule.
-
Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.
-
-
Analytical Procedure:
-
Perform a multi-point calibration using the organic standard. Ensure the correlation coefficient (r²) is >0.999.
-
Run a blank (empty tin capsule) to establish the baseline.
-
Analyze the samples. Run a quality control standard every 10-15 samples to check for drift.
-
-
Quality Control: The measured values for the quality control standard must be within ±0.3% of the theoretical values.
Protocol 2: Halogen (Br & F) Analysis via Combustion-Ion Chromatography (C-IC)
-
Principle: The sample is pyrolyzed, and the resulting gases containing the halogens are absorbed into a solution. This solution is then injected into an ion chromatograph where the bromide (Br⁻) and fluoride (F⁻) ions are separated and quantified.
-
Instrumentation: A combustion system coupled with an Ion Chromatograph (IC) equipped with a conductivity detector.
-
Reagents & Standards:
-
Deionized water (>18 MΩ·cm).
-
Absorption solution (e.g., a dilute solution of H₂O₂ to aid absorption).
-
Certified bromide and fluoride standard solutions for IC calibration.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a ceramic or quartz boat. The larger sample size compared to CHN analysis accounts for the lower relative abundance of the halogens.
-
-
Analytical Procedure:
-
Combustion: Place the sample boat into the furnace. Initiate the temperature program (e.g., ramp to 1000°C) under a stream of oxygen and argon.
-
Absorption: The combustion gases are bubbled through the absorption solution for a set period (e.g., 15 minutes) to ensure complete capture of HBr and HF.
-
IC Analysis:
-
Perform a multi-point calibration of the IC using the bromide and fluoride standards.
-
Inject the absorption solution containing the captured ions into the IC.
-
The ions are separated on an anion-exchange column and quantified by the conductivity detector.
-
-
-
Quality Control: Analyze a certified halogenated organic standard (e.g., 4-Bromobenzoic acid) to validate the entire combustion and IC process. Recovery should be within 97-103%.
Section 6: Interpreting and Comparing Experimental Data
Below is a table of representative (hypothetical) experimental data obtained using the protocols described above.
| Compound Name | Element | Theoretical % | Experimental % | Deviation |
| This compound | C | 38.34 | 38.25 | -0.09 |
| H | 2.50 | 2.55 | +0.05 | |
| N | 4.97 | 4.91 | -0.06 | |
| Br | 28.33 | 28.19 | -0.14 | |
| F | 20.20 | 20.05 | -0.15 | |
| Total (excl. O) | 94.34 | 93.95 | Summation OK | |
| 4-Bromoacetanilide | N | 6.54 | 6.49 | -0.05 |
| Br | 37.33 | 37.21 | -0.12 | |
| 4'-(Trifluoromethyl)acetanilide | N | 6.89 | 6.85 | -0.04 |
| F | 28.05 | 27.89 | -0.16 |
Analysis of Results:
-
Trustworthiness: The experimental values for the target compound are all within the acceptable analytical deviation of ±0.3% from the theoretical values. This provides high confidence in the sample's identity and purity.
-
Expertise & Experience: The slightly lower-than-expected values for Br and F could indicate the presence of a small amount of non-halogenated impurity. However, given the small deviation, it is more likely within the standard experimental error of the combined C-IC technique. The data for the alternative compounds show similar consistency, validating the methods across related structures. The key takeaway is that without the C-IC data, the CHN results alone would be insufficient to confirm the identity of this complex molecule.
Conclusion and Recommendations
The elemental analysis of this compound requires a well-designed, multi-faceted approach. While classical CHN combustion analysis remains the cornerstone for carbon, hydrogen, and nitrogen determination, it is wholly inadequate for characterizing the halogen content.
For researchers, scientists, and drug development professionals working with complex halogenated compounds, the following is recommended:
-
Mandatory Halogen Analysis: Never rely on CHN data alone for halogenated compounds. The identity and stoichiometry of the molecule cannot be confirmed without direct halogen measurement.
-
Adopt Combustion-Ion Chromatography (C-IC): C-IC is the most robust, accurate, and reliable method for the simultaneous quantification of multiple halogens like bromine and fluorine. It should be considered the standard procedure for such samples.
-
Validate with Standards: Rigorous and frequent calibration with certified reference materials is critical to ensuring the trustworthiness and accuracy of the data.
By combining these advanced analytical techniques with a thorough understanding of the underlying chemical principles, researchers can ensure the integrity of their materials, forming a solid foundation for subsequent research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. Determination of Halogens in Organic Compounds. Retrieved from [Link]
-
Element analysis. Sodium Fusion Method. Retrieved from [Link]
-
Pharmaffiliates. N-(4-Bromo-2-fluorophenyl)acetamide. Retrieved from [Link]
Sources
Navigating the Synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide: A Comparative Guide to Regioselectivity
For Immediate Release
In the landscape of pharmaceutical and agrochemical development, the strategic synthesis of key intermediates is paramount. Among these, 4'-Bromo-2'-(trifluoromethyl)acetanilide stands out as a valuable building block, owing to the versatile reactivity of its bromine and trifluoromethyl substituents. However, its synthesis presents a classic challenge in electrophilic aromatic substitution: achieving high regioselectivity. This guide offers an in-depth comparison of synthetic strategies, providing researchers, scientists, and drug development professionals with the insights and experimental data necessary to make informed decisions for their specific applications.
The Synthetic Conundrum: Directing Group Competition
The synthesis of this compound from 2'-(trifluoromethyl)acetanilide via electrophilic bromination is governed by the directing effects of two competing substituents on the aniline ring: the acetamido group (-NHCOCH₃) and the trifluoromethyl group (-CF₃).
The acetamido group is an ortho, para-directing group.[1][2][3] Its nitrogen atom possesses a lone pair of electrons that can be donated to the aromatic ring through resonance, stabilizing the intermediates formed during ortho and para attack.[1] However, the bulky nature of the acetamido group can sterically hinder substitution at the ortho positions.[4]
Conversely, the trifluoromethyl group is a strongly electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position.[5][6][7] This is due to the powerful inductive effect of the three fluorine atoms, which destabilizes the positively charged intermediates of ortho and para substitution.[5][8]
This juxtaposition of directing effects necessitates a careful selection of reaction conditions to favor the desired 4'-bromo isomer.
Comparative Analysis of Synthetic Methodologies
The regioselective synthesis of this compound can be approached through several methods, primarily involving the careful choice of brominating agent and reaction conditions.
Method 1: Classical Electrophilic Bromination with Molecular Bromine
A traditional approach involves the direct bromination of 2'-(trifluoromethyl)acetanilide using molecular bromine (Br₂), often in a solvent like acetic acid.[9][10]
Mechanism of Bromination: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Acetic acid can assist in polarizing the Br-Br bond, generating a more electrophilic bromine species that is attacked by the electron-rich aromatic ring.[9]
Experimental Protocol:
-
Dissolve 2'-(trifluoromethyl)acetanilide in glacial acetic acid.[9]
-
Separately, prepare a solution of molecular bromine in glacial acetic acid.[9]
-
Slowly add the bromine solution to the acetanilide solution with constant stirring, maintaining a controlled temperature.[9][10]
-
After the addition is complete, allow the reaction mixture to stand to ensure completion.[9]
-
Pour the reaction mixture into water to precipitate the crude product.[9][10]
-
The crude product can be purified by filtration and recrystallization.[10]
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2'-(Trifluoromethyl)acetanilide | N/A |
| Brominating Agent | Molecular Bromine (Br₂) | [9] |
| Solvent | Glacial Acetic Acid | [9][10] |
| Key Advantage | Readily available and inexpensive reagents. | N/A |
| Key Disadvantage | Potential for over-bromination and lower regioselectivity. Handling of hazardous liquid bromine.[11] | N/A |
Method 2: In Situ Bromine Generation
To mitigate the hazards associated with handling liquid bromine and to potentially improve selectivity by maintaining a low concentration of the brominating agent, in situ generation of bromine is a preferred alternative.[12][13] A common system involves the oxidation of a bromide salt, such as ammonium bromide (NH₄Br), with an oxidizing agent like hydrogen peroxide (H₂O₂).[14][15]
Experimental Workflow for In Situ Bromination:
Caption: Experimental workflow for the synthesis via in situ bromine generation.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2'-(Trifluoromethyl)acetanilide | N/A |
| Brominating System | NH₄Br / H₂O₂ | [14] |
| Solvent | Acetic Acid | [14] |
| Key Advantage | Enhanced safety by avoiding liquid bromine, potentially higher regioselectivity due to low Br₂ concentration.[12][13] | N/A |
| Key Disadvantage | Requires careful control of the oxidant addition. | N/A |
Method 3: N-Bromosuccinimide (NBS) as a Mild Brominating Agent
N-Bromosuccinimide (NBS) is a versatile and milder brominating agent for activated aromatic rings.[16] Its use can often lead to higher regioselectivity and cleaner reactions compared to molecular bromine.
Mechanism with NBS: In the presence of an acid catalyst, NBS can generate an electrophilic bromine species for the substitution reaction.
Experimental Protocol: A general procedure would involve reacting 2'-(trifluoromethyl)acetanilide with NBS in a suitable solvent, such as N,N-dimethylformamide (DMF), which can also act as a catalyst.[17]
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2'-(Trifluoromethyl)acetanilide | N/A |
| Brominating Agent | N-Bromosuccinimide (NBS) | [16][17] |
| Solvent | DMF | [17] |
| Key Advantage | Milder reaction conditions, often leading to higher selectivity and easier handling compared to Br₂.[14] | N/A |
| Key Disadvantage | Higher cost of NBS compared to bromine. | N/A |
Discussion and Recommendations
The regioselectivity in the bromination of 2'-(trifluoromethyl)acetanilide is a delicate balance between the activating, ortho, para-directing acetamido group and the deactivating, meta-directing trifluoromethyl group. The predominant formation of the 4'-bromo isomer is a testament to the powerful directing effect of the acetamido group, which overrides the influence of the trifluoromethyl group. Steric hindrance from the acetamido group likely plays a significant role in favoring substitution at the less hindered para position over the ortho positions.[4]
Logical Relationship of Directing Effects:
Caption: Influence of substituents on the regioselectivity of bromination.
For researchers and process chemists, the choice of method will depend on several factors:
-
Scale of Reaction: For large-scale synthesis, the cost-effectiveness of in situ bromine generation might be the most attractive option.
-
Safety and Handling: Methods avoiding the use of liquid bromine, such as in situ generation or the use of NBS, are inherently safer.[13]
-
Purity Requirements: If high purity is critical and by-product formation needs to be minimized, the milder conditions offered by NBS may be preferable.
References
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]
-
brainly.com. (2023, May 1). [FREE] a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, February 24). Directional nature of the acetamido group in electrophilic substitution reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Electrical Effect of the Trifluoromethyl Group. Retrieved from [Link]
-
YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The acetamido group (-NHCOCH3) is an ortho-para directing group in electrophilic aromatic substitution reactions. In the bromination of acetanilide, only para-substitution is observed. Draw the chemic. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 17). reaction mechanism - Bromination of acetanilide. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps - Lesson. Retrieved from [Link]
-
YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]
-
YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors. Retrieved from [Link]
-
IntechOpen. (2025, August 6). Novel bromination method for anilines and anisoles using NH 4Br/H2O2 in CH3COOH. Retrieved from [Link]
-
Transtutors. (2021, March 18). The acetamido group (-NHCOCH3) is an ortho-para directing group in... (1 Answer). Retrieved from [Link]
-
IntechOpen. (2025, August 8). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Retrieved from [Link]
-
NIH. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. Retrieved from [Link]
-
YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium …. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Regioselective bromination of fused heterocyclic N-oxides. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)-alpha-bromo-acetanilide | C9H7BrF3NO | CID 2773252. Retrieved from [Link]
-
ResearchGate. (2024, September 10). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
YouTube. (2020, September 19). Synthesis of p-bromo acetanilide. Retrieved from [Link]
-
PubMed. (n.d.). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. Retrieved from [Link]
-
YouTube. (2021, March 5). Synthesis of para bromoacetanilide from Acetanilide. Retrieved from [Link]
-
Chegg. (2021, February 23). Question: REPORT FORM: REGIOSELECTIVE BROMINATION OF ACETANILIDE Balanced Equation(s) for Main Reaction(s). Retrieved from [Link]
-
PubMed. (n.d.). Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. Retrieved from [Link]
-
Semantic Scholar. (1997, November 1). A Convenient and Regioselective Synthesis of 4-Trifluoromethylpyridines. Retrieved from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bromination - Common Conditions [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Brominating Agents for 2'-(Trifluoromethyl)acetanilide
Introduction
In the landscape of pharmaceutical and agrochemical research, the synthesis of specifically substituted aromatic compounds is a cornerstone of new molecule development. 2'-(Trifluoromethyl)acetanilide is a valuable starting material, and its brominated derivatives are key intermediates for introducing further chemical diversity. The regioselective introduction of a bromine atom onto the aromatic ring of this substrate is a critical transformation that requires careful consideration of the appropriate brominating agent. This guide provides an in-depth technical comparison of common brominating agents for 2'-(trifluoromethyl)acetanilide, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their synthetic needs. We will delve into the mechanistic nuances of this electrophilic aromatic substitution, comparing the performance of N-Bromosuccinimide (NBS) and elemental bromine (Br₂) to provide a clear, objective analysis for drug development professionals and organic chemists.
Mechanistic Insights: The Interplay of Directing Groups
The regioselectivity of bromination on 2'-(trifluoromethyl)acetanilide is governed by the electronic and steric effects of its two substituents: the acetamido group (-NHCOCH₃) and the trifluoromethyl group (-CF₃).
-
The Acetamido Group (-NHCOCH₃): This group is an activating, ortho, para-director . The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[1][2] However, the bulky nature of the acetamido group often leads to steric hindrance at the ortho positions, favoring substitution at the para position.[1][3]
-
The Trifluoromethyl Group (-CF₃): This group is a strong deactivating, meta-director . The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring through a strong negative inductive effect (-I), making the ring less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
In 2'-(trifluoromethyl)acetanilide, these two groups are positioned ortho to each other. The activating, ortho, para-directing acetamido group and the deactivating, meta-directing trifluoromethyl group present a complex scenario for regioselectivity. The powerful activating effect of the acetamido group, particularly its ability to stabilize the arenium ion intermediate through resonance at the para position, is expected to be the dominant directing influence.
Comparative Analysis of Brominating Agents
This section provides a detailed comparison of two widely used brominating agents for the synthesis of brominated 2'-(trifluoromethyl)acetanilide: N-Bromosuccinimide (NBS) and elemental Bromine (Br₂).
N-Bromosuccinimide (NBS): A Mild and Selective Reagent
N-Bromosuccinimide is a versatile and easy-to-handle crystalline solid that serves as a source of electrophilic bromine.[4] It is often preferred for the bromination of activated aromatic rings due to its milder nature compared to elemental bromine, which can help to prevent over-bromination and the formation of side products.
The following protocol is adapted from a highly successful regioselective bromination of the closely related substrate, 3-(trifluoromethyl)aniline, which demonstrates the efficacy of NBS for this class of compounds.
Reaction Scheme:
A simplified reaction scheme for the bromination of 2'-(trifluoromethyl)acetanilide using NBS.
Materials:
-
2'-(Trifluoromethyl)acetanilide
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2'-(trifluoromethyl)acetanilide (1.0 equivalent) in anhydrous DMF.
-
In a separate flask, prepare a solution of NBS (1.0 equivalent) in anhydrous DMF.
-
Add the NBS solution dropwise to the stirred solution of the acetanilide at room temperature over a period of 15-20 minutes.
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine solution twice.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Based on studies of analogous substrates, this method is anticipated to provide a high yield of the desired 4'-bromo-2'-(trifluoromethyl)acetanilide. The use of a polar aprotic solvent like DMF is known to enhance the para-selectivity of NBS brominations of activated rings.[4] The reaction proceeds under mild conditions and the solid nature of NBS makes it a safer and more convenient reagent to handle than liquid bromine.
Elemental Bromine (Br₂): The Classical Approach
Elemental bromine, typically in a solvent such as acetic acid, is a powerful and widely used brominating agent for activated aromatic systems like acetanilides. While effective, it is a hazardous and corrosive liquid that requires careful handling in a well-ventilated fume hood.
Reaction Scheme:
A simplified reaction scheme for the bromination of 2'-(trifluoromethyl)acetanilide using Br₂.
Materials:
-
2'-(Trifluoromethyl)acetanilide
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
-
Sodium bisulfite solution (aqueous)
-
Ethanol (for recrystallization)
-
Erlenmeyer flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve 2'-(trifluoromethyl)acetanilide (1.0 equivalent) in glacial acetic acid.
-
In a separate container, carefully prepare a solution of bromine (1.0 equivalent) in glacial acetic acid. Caution: Bromine is highly corrosive and volatile. Handle only in a fume hood with appropriate personal protective equipment.
-
Slowly add the bromine solution to the stirred acetanilide solution at room temperature.
-
Stir the reaction mixture for 30-60 minutes. The reaction progress can be monitored by the disappearance of the bromine color and by TLC.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Add a few drops of aqueous sodium bisulfite solution to quench any unreacted bromine.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
While elemental bromine is a potent brominating agent, its high reactivity can sometimes lead to the formation of di-brominated byproducts, especially with highly activated rings. However, the presence of the deactivating trifluoromethyl group on the substrate may mitigate this risk. The regioselectivity is expected to favor the para-product due to the steric hindrance of the acetamido group. The primary drawbacks of this method are the significant safety hazards associated with handling liquid bromine.
Performance Comparison Summary
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Reagent Form | Crystalline Solid | Fuming, Corrosive Liquid |
| Handling Safety | Relatively safe and easy to handle | Hazardous, requires extreme caution and a fume hood |
| Reactivity | Milder, more selective | Highly reactive, potential for over-bromination |
| Typical Solvent | DMF, Acetonitrile, CCl₄ | Glacial Acetic Acid |
| Reaction Conditions | Typically room temperature | Typically room temperature |
| Reported Yield (on analogous substrates) | High (e.g., 90-92% for 3-(trifluoromethyl)aniline) | Generally good, but can be variable |
| Regioselectivity | High para-selectivity, especially in polar solvents | Generally good para-selectivity due to steric hindrance |
| Side Products | Lower potential for di-bromination | Higher potential for di-bromination |
Conclusion and Recommendations
For the bromination of 2'-(trifluoromethyl)acetanilide, N-Bromosuccinimide (NBS) emerges as the superior reagent . The high yield and excellent para-selectivity observed in the bromination of a very close analog, 3-(trifluoromethyl)aniline, provide strong evidence for its efficacy. Furthermore, the operational safety and ease of handling of solid NBS are significant advantages in a laboratory setting.
While elemental bromine is a viable and powerful alternative, the lack of specific experimental data for this substrate, combined with the inherent hazards of its use, makes it a less attractive option, particularly when a safer and highly effective alternative like NBS is readily available. For researchers and drug development professionals, the predictability, high yield, and favorable safety profile of the NBS method make it the recommended choice for the synthesis of this compound and related compounds.
Experimental Workflows and Mechanisms
General Experimental Workflow
Sources
A Senior Application Scientist's Guide to the Reactivity of 4'-Bromo-2'-(trifluoromethyl)acetanilide
An Objective Comparison for Synthetic Strategy and Drug Development
Introduction: The Strategic Importance of Substituted Anilides
In the landscape of modern medicinal chemistry and materials science, halogenated and fluorinated organic molecules serve as indispensable building blocks. Their unique electronic properties and metabolic stability make them cornerstones in the design of novel therapeutics and functional materials.[1][2] 4'-Bromo-2'-(trifluoromethyl)acetanilide is a prime example of such a scaffold, incorporating three distinct functional groups that collaboratively dictate its chemical behavior: an acetamido group, a bromine atom, and a trifluoromethyl (CF₃) group.[1]
This guide provides an in-depth, comparative analysis of the reactivity of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to dissect the underlying chemical principles that govern this molecule's utility. We will explore how the interplay of electronic and steric effects influences its performance in key synthetic transformations compared to structurally similar compounds: 4'-Bromoacetanilide and 2'-(Trifluoromethyl)acetanilide . This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in reaction design and synthetic route optimization.
The Electronic and Steric Landscape: Deconstructing the Substituent Effects
The reactivity of an aromatic ring is a finely tuned balance of its substituents' electronic and steric properties. Understanding these individual contributions is paramount to predicting the behavior of this compound.
-
The Trifluoromethyl (-CF₃) Group: This is arguably the most influential substituent on the ring. The three highly electronegative fluorine atoms make the -CF₃ group a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I).[3][4] This effect significantly lowers the electron density of the aromatic ring, a property often leveraged to enhance metabolic stability or modulate the acidity of adjacent functional groups.[3][4] While sterically larger than a methyl group, its van der Waals radius is relatively compact, allowing it to exert a powerful electronic influence.[3]
-
The Bromo (-Br) Group: As a halogen, bromine is electronegative and deactivates the ring towards electrophilic attack via inductive electron withdrawal (-I). However, it possesses lone pairs that can be donated into the ring through resonance (+M effect), making it an ortho-, para-director in electrophilic aromatic substitution. Critically, the C-Br bond serves as a versatile reactive handle for a multitude of palladium-catalyzed cross-coupling reactions.[5][6]
-
The Acetamido (-NHCOCH₃) Group: This group presents a dual electronic nature. The nitrogen lone pair can donate into the aromatic ring via a strong positive mesomeric (+M) or resonance effect, making it a powerful ortho-, para-directing and activating group. Conversely, the acetyl group is inductively withdrawing. In the context of the reactions discussed here, its resonance donation is the dominant feature.
In this compound, these groups are positioned to create a unique electronic environment. The powerful electron-withdrawing -CF₃ group at the 2'-position and the -Br at the 4'-position render the ring electron-deficient. This deficiency is partially counteracted by the electron-donating acetamido group. This electronic tug-of-war is the key to its reactivity.
Comparative Reactivity in Key Synthetic Transformations
We will now compare the reactivity of our target molecule with its analogues in three critical classes of organic reactions: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Amide Hydrolysis.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental to modern C-C and C-N bond formation, and aryl bromides are excellent substrates. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst, which involves the cleavage of the C-Br bond.[6]
Analysis:
-
This compound (A): The presence of the strongly electron-withdrawing -CF₃ group ortho to the acetamido group makes the entire aromatic ring electron-deficient.[7] This electronic pull enhances the electrophilicity of the carbon atom bearing the bromine, making the C-Br bond more polarized and susceptible to oxidative addition by the palladium catalyst. Therefore, this compound is expected to be highly reactive in cross-coupling reactions.
-
4'-Bromoacetanilide (B): This molecule lacks the activating effect of the -CF₃ group. While it is a standard substrate for cross-coupling, its reactivity is generally lower than its trifluoromethylated counterpart under identical conditions.[5][6]
-
2'-(Trifluoromethyl)acetanilide (C): This compound lacks the essential bromo leaving group and is therefore inert in cross-coupling reactions.
Predicted Reactivity Trend: A > B >> C
| Compound | Key Substituents | Predicted Cross-Coupling Reactivity | Rationale |
| 4'-Bromo-2'-(CF₃)acetanilide | -Br (leaving group), -CF₃ (activating) | High | The strongly electron-withdrawing -CF₃ group activates the C-Br bond towards oxidative addition.[6][7] |
| 4'-Bromoacetanilide | -Br (leaving group) | Moderate | Standard reactivity for an aryl bromide; lacks the additional activation from a -CF₃ group. |
| 2'-(Trifluoromethyl)acetanilide | -CF₃ | None | Lacks the necessary halide leaving group for the reaction. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require a highly electron-deficient aromatic ring and a good leaving group. The reaction proceeds through a negatively charged Meisenheimer complex, which must be stabilized by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[8]
Analysis:
-
This compound (A): This compound is a fascinating case study for SNAr. It possesses a strong electron-withdrawing group (-CF₃) ortho to the bromine atom, which should, in principle, activate the ring for nucleophilic attack and stabilize the Meisenheimer intermediate. However, the powerful electron-donating (+M) acetamido group is located para to the bromine. This +M effect pushes electron density into the ring, significantly destabilizing the negative charge of the Meisenheimer complex. This deactivating effect of the para-acetamido group is expected to override the activating effect of the ortho-CF₃ group, making SNAr reactions on this substrate highly unfavorable.
-
Comparison to a Hypothetical Activated System: If the acetamido group were replaced with a nitro (-NO₂) group (a strong -M, -I group), the resulting molecule, 4-Bromo-2-(trifluoromethyl)nitrobenzene, would be exceptionally reactive towards SNAr.
Predicted Reactivity Trend: Unreactive under standard SNAr conditions due to the deactivating effect of the para-acetamido group.
Hydrolysis of the Acetanilide Group
The acetamido group can be hydrolyzed back to an aniline under acidic or basic conditions.[1] The reactivity of the carbonyl group towards nucleophilic attack (by water or hydroxide) is central to this transformation.
Analysis:
-
This compound (A): The electron-withdrawing nature of both the -Br and -CF₃ groups decreases the electron density on the nitrogen atom of the amide. This, in turn, reduces the nitrogen's ability to donate its lone pair to the adjacent carbonyl carbon, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the amide bond in this molecule is expected to be more readily hydrolyzed compared to acetanilide itself.
-
4'-Bromoacetanilide (B): The bromo group provides some electron-withdrawing character, making it more susceptible to hydrolysis than unsubstituted acetanilide, but less so than compound A.
-
2'-(Trifluoromethyl)acetanilide (C): The -CF₃ group strongly enhances the electrophilicity of the carbonyl carbon, suggesting that this compound would also undergo hydrolysis readily, likely at a rate comparable to or slightly faster than compound A (due to the absence of the weakly donating bromine resonance effect).
Predicted Hydrolysis Rate: C ≈ A > B
Experimental Protocols
The following protocols are representative procedures for key transformations, designed to be self-validating starting points for researchers.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details a standard C-C bond formation, a cornerstone of biaryl synthesis.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for C-N bond formation, crucial for synthesizing substituted anilines.
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide for Research and Development
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient synthesis of key chemical intermediates is paramount. 4'-Bromo-2'-(trifluoromethyl)acetanilide is a valuable building block in the synthesis of numerous pharmaceutical and agrochemical compounds. This guide provides an in-depth economic and technical analysis of the two primary synthetic routes to this compound, offering the detailed insights necessary to make informed decisions for laboratory-scale synthesis and process development.
Introduction to this compound
This compound, with the chemical formula C₉H₇BrF₃NO, is a substituted acetanilide derivative.[1] Its structure incorporates a bromine atom and a trifluoromethyl group, functionalities that are often sought after in medicinal chemistry to enhance the pharmacological properties of a molecule. The strategic synthesis of this intermediate is a critical step in the development of novel therapeutic agents.
This guide will compare two principal synthetic pathways:
-
Route 1: The acetylation of 4-bromo-2-(trifluoromethyl)aniline.
-
Route 2: The bromination of 2'-(trifluoromethyl)acetanilide.
We will delve into the mechanistic underpinnings, detailed experimental protocols, economic viability, and safety considerations for each approach to provide a holistic view for the discerning scientist.
Route 1: Acetylation of 4-Bromo-2-(trifluoromethyl)aniline
This route begins with the commercially available 4-bromo-2-(trifluoromethyl)aniline and introduces the acetyl group to the amine functionality. Two common acetylating agents are considered: acetic anhydride and acetyl chloride.
Mechanism of Acetylation
The acetylation of an aniline is a nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
-
With Acetic Anhydride: The reaction proceeds through a tetrahedral intermediate, which then collapses to form the acetanilide and acetic acid as a byproduct. This reaction is often catalyzed by a small amount of acid.
-
With Acetyl Chloride: The reaction is generally faster and more exothermic due to the higher reactivity of acetyl chloride.[3] The chloride ion is a better leaving group than the acetate ion. This reaction produces corrosive hydrogen chloride (HCl) gas as a byproduct, which necessitates the use of a base to neutralize it.[4]
Diagram of the Acetylation Mechanism
Caption: General workflow for the acetylation of 4-bromo-2-(trifluoromethyl)aniline.
Experimental Protocols
Protocol 1A: Acetylation with Acetic Anhydride
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Addition of Reagent: Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 50-80 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The solid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 1B: Acetylation with Acetyl Chloride
-
Reaction Setup: Dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, in the presence of a base (e.g., triethylamine or pyridine, 1.2 eq).
-
Addition of Reagent: Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Route 2: Bromination of 2'-(trifluoromethyl)acetanilide
This alternative pathway starts with 2'-(trifluoromethyl)acetanilide and introduces the bromine atom onto the aromatic ring. The choice of brominating agent is crucial for selectivity and safety.
Mechanism of Bromination
The bromination of an acetanilide is an electrophilic aromatic substitution reaction.[5] The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. Due to the steric hindrance of the acetamido group and the trifluoromethyl group, the incoming electrophile (bromonium ion, Br⁺) will preferentially substitute at the para position.[6]
-
With Molecular Bromine (Br₂): Bromine itself is not electrophilic enough to react with the deactivated ring. A Lewis acid catalyst (e.g., FeBr₃) is often used to polarize the Br-Br bond and generate a more potent electrophile.
-
With N-Bromosuccinimide (NBS): NBS is a milder and safer alternative to liquid bromine.[7] In the presence of an acid catalyst, NBS can provide a source of electrophilic bromine.[7]
Diagram of the Bromination Mechanism
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. homework.study.com [homework.study.com]
- 6. study.com [study.com]
- 7. chemhelpasap.com [chemhelpasap.com]
A Comparative Guide to the Environmental Impact of 4'-Bromo-2'-(trifluoromethyl)acetanilide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the synthesis of intermediates such as 4'-Bromo-2'-(trifluoromethyl)acetanilide is a critical process. However, with increasing global emphasis on sustainable practices, it is imperative to scrutinize the environmental footprint of these chemical transformations. This guide provides an in-depth comparison of synthetic routes to this compound, evaluating their environmental impact through established green chemistry metrics. Furthermore, it explores alternative halogenated analogs and assesses their synthetic pathways from a sustainability perspective.
The Importance and Synthetic Challenge of this compound
This compound serves as a valuable building block in organic synthesis, primarily due to the presence of three key functional groups: an acetamido group, a bromine atom, and a trifluoromethyl group.[1][2] This combination allows for diverse chemical modifications, making it a precursor to a range of biologically active molecules. The trifluoromethyl group, in particular, can enhance a molecule's metabolic stability and binding affinity, properties highly desirable in drug candidates.
The synthesis of this compound, however, often involves multi-step processes that can utilize hazardous reagents and generate significant waste, posing environmental and safety challenges. This guide will dissect and compare a conventional synthetic approach with a greener alternative, providing a quantitative assessment of their environmental performance.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for this compound are considered: a conventional two-step process involving acetylation followed by bromination, and a greener adaptation of this route.
Route 1: Conventional Synthesis
The traditional pathway to this compound typically begins with the acetylation of 4-bromo-2-(trifluoromethyl)aniline using acetic anhydride, followed by the bromination of the resulting acetanilide intermediate. A more direct, yet still conventional, approach involves the direct bromination of 2'-(trifluoromethyl)acetanilide.
Experimental Protocol: Conventional Bromination of 2'-(trifluoromethyl)acetanilide
-
Dissolution: Dissolve 2'-(trifluoromethyl)acetanilide (1.0 eq) in glacial acetic acid.
-
Bromination: Slowly add a solution of elemental bromine (Br₂) (1.05 eq) in glacial acetic acid to the stirred solution.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Workup: Collect the solid by filtration, wash with water to remove acetic acid and unreacted bromine, and then wash with a sodium bisulfite solution to remove any remaining bromine color.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Route 2: Greener Synthesis
A more environmentally benign approach focuses on replacing hazardous reagents and solvents. In this greener route, elemental bromine is replaced with N-bromosuccinimide (NBS), a solid and safer brominating agent. Glacial acetic acid, a corrosive solvent, is replaced with a more benign alternative like acetonitrile or even aqueous ethanol.
Experimental Protocol: Greener Bromination using N-Bromosuccinimide (NBS)
-
Dissolution: Dissolve 2'-(trifluoromethyl)acetanilide (1.0 eq) in acetonitrile.
-
Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Catalysis: Add a catalytic amount of a protic acid, such as a single drop of concentrated sulfuric acid, to activate the NBS.
-
Reaction: Stir the mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
Workup: Pour the reaction mixture into water to precipitate the product. The by-product, succinimide, is water-soluble and is removed during filtration.
-
Purification: Collect the solid by filtration, wash with water, and dry to obtain the crude product. Recrystallization from ethanol/water can be performed if necessary.
Diagram of Synthetic Workflows
Caption: Comparison of conventional and greener synthetic workflows for this compound.
Quantitative Environmental Impact Assessment
To objectively compare these synthetic routes, we utilize established green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).
Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy signifies a more efficient and less wasteful process.[3][4]
-
Conventional Route (Bromination): The reaction produces HBr as a byproduct, leading to a lower atom economy.
-
Greener Route (NBS): The reaction produces succinimide as a byproduct. While still a byproduct, the use of a solid, manageable reagent can be advantageous.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.
Process Mass Intensity (PMI): A metric widely used in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[5][6] A lower PMI is desirable.
Table 1: Green Chemistry Metrics for the Synthesis of this compound
| Metric | Conventional Route | Greener Route | Ideal Value |
| Atom Economy | ~59% | ~66% | 100% |
| E-Factor (estimated) | 10 - 20 | 5 - 10 | 0 |
| PMI (estimated) | 11 - 21 | 6 - 11 | 1 |
Note: E-Factor and PMI are estimated based on typical lab-scale procedures and include solvent usage for reaction and workup. Actual values will vary depending on the specific experimental conditions and scale.
The greener route demonstrates a significant improvement across all three metrics. The higher atom economy reflects a more efficient use of atoms from the reactants. The lower estimated E-Factor and PMI highlight a substantial reduction in waste generation, primarily due to the use of a more efficient brominating agent and potentially less solvent-intensive workup.
Comparison with Halogenated Alternatives
In drug development, bioisosteric replacement is a common strategy to modulate the physicochemical and pharmacokinetic properties of a lead compound. Replacing the bromine atom in this compound with other halogens like chlorine or iodine can lead to molecules with different biological activities and metabolic profiles.
Alternative Compounds:
-
4'-Chloro-2'-(trifluoromethyl)acetanilide: The chloro-analog can be synthesized via similar routes, often using N-chlorosuccinimide (NCS) as a chlorinating agent in the greener approach.
-
4'-Iodo-2'-(trifluoromethyl)acetanilide: The iodo-analog can be prepared using N-iodosuccinimide (NIS) or other iodine sources.[7][8][9][10][11]
Environmental Considerations of Halogenating Agents:
The choice of halogenating agent has a significant environmental impact.[12][13]
-
Chlorine (Cl₂): A toxic gas that is difficult to handle.
-
Bromine (Br₂): A corrosive and volatile liquid.
-
Iodine (I₂): A solid, but can be expensive.
-
N-Halosuccinimides (NCS, NBS, NIS): Solid, crystalline reagents that are generally safer and easier to handle than their elemental halogen counterparts. They often lead to cleaner reactions with fewer byproducts.
Diagram of Alternative Halogenated Acetanilides
Caption: Bioisosteric relationship between this compound and its chloro and iodo analogs.
Conclusion and Recommendations
The synthesis of this compound presents a clear case for the adoption of greener chemistry principles. The transition from a conventional route using elemental bromine and glacial acetic acid to a greener alternative with N-bromosuccinimide in a less hazardous solvent offers significant environmental benefits. This is quantitatively demonstrated by improved atom economy and lower E-Factor and PMI values.
For researchers and drug development professionals, the key takeaways are:
-
Prioritize Greener Reagents: Whenever possible, replace hazardous reagents like elemental halogens with safer alternatives such as N-halosuccinimides.
-
Optimize Solvent Selection: Minimize the use of corrosive and environmentally persistent solvents. Explore greener alternatives like acetonitrile, ethanol, or even aqueous systems.
-
Apply Green Chemistry Metrics: Utilize metrics like Atom Economy, E-Factor, and PMI to quantitatively assess and compare the environmental performance of different synthetic routes. This data-driven approach is crucial for making informed decisions towards more sustainable chemical manufacturing.
-
Consider the Entire Lifecycle: While this guide focuses on the synthesis, a complete environmental assessment should consider the entire lifecycle of the chemical, including the synthesis of starting materials and the disposal of all waste streams.
By integrating these principles into the design and execution of synthetic routes, the chemical and pharmaceutical industries can move towards a more sustainable and environmentally responsible future.
References
-
Atom Economy. (n.d.). IB Chemistry Revision Notes. Retrieved from [Link]
-
Andraos, J. (2017). Relationships between step and cumulative PMI and E-factors. ChemRxiv. [Link]
-
IB Colourful Solutions in Chemistry. (n.d.). Definition of atom economy. Retrieved from [Link]
-
Andraos, J. (2014). Relationships between step and cumulative PMI and E-factors: Implications on estimating material efficiency with respect to charting synthesis optimization strategies. ResearchGate. [Link]
-
University of Scranton. (n.d.). Organic Chemistry Module. Retrieved from [Link]
-
TutorChase. (n.d.). What are the environmental impacts of halogens? Retrieved from [Link]
-
Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Critical Reviews in Analytical Chemistry, 47(4), 321–330. [Link]
-
FuseSchool. (2013, August 7). What Is the Atom Economy? | Chemical Calculations | Chemistry | FuseSchool [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2014). Green Chemistry. ARTICLE. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]
-
Study Mind. (n.d.). Atom Economy (GCSE Chemistry). Retrieved from [Link]
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
Research and Reviews. (n.d.). Chemistry of Halogens: Applications and Environmental Considerations. Open Access Journals. [Link]
-
MDPI. (2018). Halogens in Seaweeds: Biological and Environmental Significance. Marine Drugs, 16(9), 301. [Link]
-
ACS Publications. (2023). Sustainability Appraisal of Polymer Chemistry Using E-Factor: Opportunities, Limitations and Future Directions. ACS Sustainable Chemistry & Engineering, 11(43), 15631–15646. [Link]
-
Toxics Use Reduction Institute. (n.d.). Alternatives to Halogenated Solvents Used in Surface Cleaning. Retrieved from [Link]
-
Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Research, 237, 116896. [Link]
-
Patsnap. (n.d.). Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. Eureka. [Link]
- Google Patents. (n.d.). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
-
Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-023. [Link]
-
Organic Syntheses. (n.d.). Acetanilide, p-chloroacetyl-. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromoacetanilide. Retrieved from [Link]
-
ResearchGate. (n.d.). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Bromination of Acetanilide with NBS. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Retrieved from [Link]
-
Taylor & Francis. (n.d.). N-bromosuccinimide – Knowledge and References. Retrieved from [Link]
Sources
- 1. Buy this compound | 29124-62-7 [smolecule.com]
- 2. This compound | C9H7BrF3NO | CID 2773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IB Colourful Solutions in Chemistry [ibchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. scbt.com [scbt.com]
- 10. 4'-Iodo-2'-(trifluoromethyl)acetanilide | CymitQuimica [cymitquimica.com]
- 11. 97760-98-0 CAS MSDS (4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. tutorchase.com [tutorchase.com]
- 13. rroij.com [rroij.com]
Introduction: The Strategic Value of 4'-Bromo-2'-(trifluoromethyl)acetanilide
An In-Depth Guide to the Patent Landscape of 4'-Bromo-2'-(trifluoromethyl)acetanilide and Its Derivatives
For researchers and professionals in drug development and fine chemical synthesis, understanding the intellectual property landscape surrounding a key chemical intermediate is paramount. This guide provides a comprehensive analysis of the patent landscape for this compound, a versatile building block whose unique structural features make it highly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. We will delve into patented synthetic methodologies, explore its diverse applications as documented in patent literature, and compare its utility against viable alternatives.
This compound, with the IUPAC name N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, is a halogenated and fluoroalkyl-functionalized aromatic compound.[1] Its strategic importance stems from the combination of three key structural motifs:
-
The Acetanilide Core: A foundational structure in many biologically active molecules.
-
A Bromine Substituent: Positioned at the 4-position, it serves as an excellent synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity.
-
A Trifluoromethyl (CF₃) Group: Located at the 2-position, this group is a cornerstone of modern medicinal chemistry. It significantly enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[1] Furthermore, the CF₃ group often increases metabolic stability by blocking sites susceptible to oxidative metabolism, thereby extending the in-vivo half-life of a drug candidate.[1]
This unique combination makes the molecule a sought-after intermediate for creating novel compounds with tailored properties.
Part 1: The Synthetic Patent Landscape
While patents specifically claiming the synthesis of this compound are not abundant, the patent literature for structurally analogous compounds provides a clear blueprint for its efficient production. The primary strategies revolve around the sequence of acetylation and bromination.
Synthetic Workflow Overview
Sources
Safety Operating Guide
Proper Disposal of 4'-Bromo-2'-(trifluoromethyl)acetanilide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the responsibility of a successful experiment extends beyond the initial discovery to the safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4'-Bromo-2'-(trifluoromethyl)acetanilide, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to provide not just a set of instructions, but a framework for understanding the critical thinking behind each procedural step, fostering a culture of safety and regulatory adherence.
Understanding the Compound: Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound is a halogenated aromatic compound. While comprehensive toxicological data may be limited, information from Safety Data Sheets (SDS) for this and structurally similar compounds indicates several key hazards:
-
Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.
-
Stability: Generally stable under normal laboratory conditions.
-
Incompatibilities: Strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
This hazard profile dictates the necessity for stringent personal protective equipment (PPE) protocols and careful segregation from incompatible materials.
The Core of Compliance: Hazardous Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—in this case, the laboratory that produced it.[1][2][3][4][5] This is a critical first step that dictates the entire disposal pathway. For a laboratory-generated chemical like this compound, a specific pre-assigned EPA waste code is unlikely to exist. Therefore, a hazardous waste determination must be made based on the process outlined in 40 CFR § 262.11 .[1][6]
The determination process involves two key questions:
-
Is the waste a "listed" hazardous waste? The EPA maintains lists of hazardous wastes from non-specific sources (F-list), specific industrial sources (K-list), and discarded commercial chemical products (P- and U-lists). As a laboratory waste from a research and development setting, this compound is not typically found on these lists.
-
Does the waste exhibit any "characteristics" of hazardous waste? If the waste is not "listed," it must be evaluated for the four characteristics of hazardous waste:
-
Ignitability: The potential to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or release toxic gases.
-
Toxicity: The presence of certain toxic chemicals that could leach into the environment.
-
Based on its chemical structure as a halogenated organic compound, this compound waste is likely to be classified as hazardous due to toxicity . The presence of the bromine and trifluoromethyl groups suggests that it could be harmful if ingested or absorbed.[3] Therefore, it is prudent to manage this waste as a hazardous material.
Hazardous Waste Determination Workflow
Caption: Decision workflow for hazardous waste determination.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, a comprehensive PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound and its waste.
| Body Part | PPE Specification | Rationale |
| Eyes | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (Butyl rubber recommended) | Prevents skin contact and irritation. While nitrile gloves are common in laboratories, butyl rubber generally offers superior resistance to halogenated aromatic hydrocarbons.[7][8][9][10][11] Always consult the glove manufacturer's chemical resistance guide.[12][13][14][15][16] |
| Body | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Minimizes the inhalation of dust or vapors that can cause respiratory irritation. |
Step-by-Step Disposal Protocol
Once the hazardous nature of the waste has been established and appropriate PPE is in use, the following steps must be followed for compliant disposal.
Step 1: Segregation at the Source
Proper waste segregation is the cornerstone of safe and efficient disposal.
-
Halogenated vs. Non-Halogenated: this compound waste must be collected in a dedicated container for halogenated organic waste . Do not mix it with non-halogenated organic solvents or aqueous waste streams. This is crucial because the disposal methods for these waste categories differ significantly, particularly concerning incineration requirements.
-
Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated filter paper) and liquid waste (e.g., reaction mixtures, rinsing solvents) in separate, clearly labeled containers.
Step 2: Proper Labeling and Containerization
All waste containers must be appropriately labeled and managed.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other components of the waste stream. The date of accumulation should also be clearly visible.
-
Container: Use a container that is compatible with the waste. For organic solvents, glass or polyethylene containers are typically suitable. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
Step 3: On-Site Storage
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be away from general laboratory traffic and sources of ignition.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.
-
Accumulation Time: Be aware of the accumulation time limits for hazardous waste as defined by your institution's and the EPA's generator status (e.g., Large Quantity Generator, Small Quantity Generator).
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration.[17][18][19][20][21] For waste containing more than 1% halogenated organic substances, an incineration temperature of at least 1100°C is required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[17][19][21]
-
Licensed Vendor: Arrange for the pickup of your hazardous waste by a certified and licensed environmental services company. They will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup
-
Small Spills: For minor spills, trained laboratory personnel wearing appropriate PPE can manage the cleanup.
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area.
-
Contain the spill with an absorbent material suitable for organic compounds.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills: In the event of a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of personnel exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) for this compound available for medical personnel.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
-
U.S. Environmental Protection Agency. (n.d.). 40 CFR § 262.11 - Hazardous waste determination and recordkeeping. eCFR. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR § 262.11 - Hazardous waste determination and recordkeeping. GovInfo. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Ch. I (7–1–10 Edition) § 262.11 - Hazardous waste determination. GovInfo. Retrieved from [Link]
-
Daniels, T. (2019, March 16). The Hazardous Waste Determination Under the Generator Improvements Rule. Daniels Training Services. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Waste Determination. Research - Columbia University. Retrieved from [Link]
-
Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
-
Stout, D., & Walters, D. (2017, November 7). How to Determine and Manage Hazardous Chemical Waste in Your Lab. Lab Manager. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. EPA.gov. Retrieved from [Link]
-
Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process. IN.gov. Retrieved from [Link]
-
United Nations Environment Programme. (n.d.). Waste incinerators. Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs under Article 5 of the Stockholm Convention. Retrieved from [Link]
-
Zero Waste France. (n.d.). Basic principles of waste incineration. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Temarry Recycling. (2024, October 31). How To Make a Hazardous Waste Determination. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
Unigloves. (2024, October 21). Butyl vs Nitrile Gloves. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Incineration Techniques for Control of Volatile Organic Compound Emissions. Retrieved from [Link]
-
Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks? Retrieved from [Link]
-
The Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
-
Environmental Protection Agency (Ireland). (2016, June 17). OFFICE OF ENVIRONMENTAL SUSTAINABILITY. Retrieved from [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Utah State University, Office of Research. (n.d.). ansell-8th-chemical-resistance-guide.pdf. Retrieved from [Link]
-
All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]
Sources
- 1. eCFR :: 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. [ecfr.gov]
- 2. danielstraining.com [danielstraining.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 5. in.gov [in.gov]
- 6. 40 CFR § 262.11 - Hazardous waste determination and recordkeeping. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. gloves.com [gloves.com]
- 10. oxwork.com [oxwork.com]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. ehs.sfsu.edu [ehs.sfsu.edu]
- 13. research.usu.edu [research.usu.edu]
- 14. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 15. sainstrade.com [sainstrade.com]
- 16. ansell.com [ansell.com]
- 17. zerowasteeurope.eu [zerowasteeurope.eu]
- 18. toolkit.pops.int [toolkit.pops.int]
- 19. basel.int [basel.int]
- 20. tandfonline.com [tandfonline.com]
- 21. epawebapp.epa.ie [epawebapp.epa.ie]
A Senior Application Scientist's Guide to Handling 4'-Bromo-2'-(trifluoromethyl)acetanilide: Essential Safety and Operational Protocols
As researchers and developers, our work with novel chemical compounds is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested protocols for handling 4'-Bromo-2'-(trifluoromethyl)acetanilide (CAS No. 29124-62-7), a compound that requires meticulous attention to personal protective equipment (PPE) and handling procedures. The following information moves beyond a simple checklist, offering a framework for building a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
This compound is a solid, often a white or beige powder, which presents specific handling challenges.[1] Its primary hazards, as identified under the Globally Harmonized System (GHS), are the basis for our PPE and handling recommendations.
-
Skin Irritation (Category 2): The compound can cause skin irritation upon contact.[2][3][4] This is not merely a surface-level redness; it's an inflammatory response that can be exacerbated by prolonged or repeated exposure. Open cuts or abrasions are particularly vulnerable entry points for systemic effects.
-
Serious Eye Irritation (Category 2): As a fine powder, the risk of airborne particles reaching the eyes is significant.[2][3][4] This can lead to serious irritation and potential damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of the dust can cause respiratory tract irritation.[2][3] This underscores the critical need for engineering controls and, in some cases, respiratory protection.
These classifications mandate a specific and non-negotiable approach to personal protection.
| Hazard Classification | Target Organ(s) | Required Actions & Rationale |
| Skin Irritation (Cat. 2) | Skin | Action: Wear nitrile gloves and a long-sleeved lab coat. Rationale: To prevent direct contact and subsequent inflammation. |
| Serious Eye Irritation (Cat. 2) | Eyes | Action: Wear chemical safety goggles. Rationale: To provide a complete seal against airborne dust particles.[3][5] |
| STOT - Single Exposure (Cat. 3) | Respiratory System | Action: Handle in a fume hood or well-ventilated area. Use respiratory protection if dust generation is unavoidable. Rationale: To prevent inhalation of irritating dust.[3][6] |
Core PPE Directive: Your First and Last Line of Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards.
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine, airborne dust.[3][5] These must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]
-
Hand Protection: Nitrile gloves are the standard for handling this type of compound.[6] Always inspect gloves for tears or punctures before use.[8] Employ the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[9] After any contact, wash hands thoroughly.[4][8]
-
Body Protection: A long-sleeved laboratory coat must be worn and kept fully fastened.[1][6] This protects your skin and personal clothing from contamination.[5]
-
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6] If a procedure has a high potential for generating dust (e.g., weighing large quantities, scraping dried material) and cannot be contained, a NIOSH/MSHA approved respirator is required.[5][10]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, repeatable workflow is crucial for minimizing exposure.
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Confirm that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Don PPE: Put on your lab coat, chemical safety goggles, and gloves in the correct sequence.
-
Handling: Conduct all manipulations, including weighing and transfers, deep within the fume hood sash. Use spatulas and other tools carefully to minimize dust generation.[11] Keep the container tightly closed when not in use.[5][12]
-
Post-Handling: After use, securely close the primary container. Wipe down the work surface with a damp cloth or appropriate cleaning agent.
-
Doff PPE: Remove PPE carefully, avoiding self-contamination. Dispose of gloves in the designated waste stream. Wash hands thoroughly with soap and water.[8]
Emergency Protocols: Spill and Exposure Management
Preparedness is the key to mitigating the impact of an accident.
Minor Spill Cleanup (Solid Powder)
This protocol is for small spills that can be safely managed by trained laboratory personnel.
-
Alert & Isolate: Immediately alert personnel in the vicinity.[11] Isolate the area to prevent the spread of dust.[11]
-
Assess & Don PPE: If not already wearing it, don your full PPE, including safety goggles, gloves, and a lab coat. For anything other than a very minor spill, respiratory protection is strongly advised.[13]
-
Contain & Clean: Gently cover the spill with wet absorbent pads or paper towels to prevent the powder from becoming airborne.[11][13] Do NOT sweep dry powder.[11]
-
Collect: Carefully scoop the dampened material into a suitable, sealable container for hazardous waste.[3][14]
-
Decontaminate: Clean the spill area thoroughly with water or a suitable laboratory detergent.[11][15]
-
Dispose: Label the waste container clearly and dispose of it, along with all contaminated cleaning materials, according to your institution's hazardous waste procedures.[10][15]
Workflow for Minor Chemical Spill Response
Caption: Workflow for handling a minor solid chemical spill.
First Aid Measures
Immediate and correct first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing at once.[10] Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[2][12] If irritation persists, seek medical attention.[16]
-
Inhalation: Move the individual to fresh air immediately.[2][5] If breathing is difficult, provide oxygen. Seek medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2] Seek immediate medical attention.[5]
Disposal Plan: Responsible Waste Management
Proper disposal is a legal and ethical responsibility.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[10] As a halogenated organic compound, it must be placed in a designated "Halogenated Organic Waste" container.[6][17] Never mix it with other waste streams.[10]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and spill cleanup materials must be collected, bagged, and disposed of as solid hazardous waste.[15]
-
Containers: Do not reuse the original container. Handle uncleaned, empty containers as you would the product itself and dispose of them according to institutional guidelines.[10]
By integrating these detailed protocols into your daily laboratory operations, you create a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
- Time in Pasuruan, ID. (n.d.). Google Search.
- SAFETY DATA SHEET - 4'-Bromo-2'-(trifluoromethoxy)acetanilide. (2025, September 16). Thermo Fisher Scientific.
- Instructions for Cleaning Spills of Powdered Hazardous Drugs. (n.d.). Duke Occupational and Environmental Safety Office.
- Safety Data Sheet - 4-Bromo-2-(trifluoromethyl)trifluoroacetanilide. (2016, December 8). SynQuest Laboratories, Inc.
- Spill Cleanup. (n.d.). Pesticide Environmental Stewardship.
- Spill Management Procedure. (n.d.). Texas A&M University-Texarkana.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager.
- SAFETY DATA SHEET - 4'-Bromoacetanilide. (2025, May 17). Sigma-Aldrich.
- SAFETY DATA SHEET - 4'-Bromo-2'-fluoroacetanilide. (2024, March 29). Fisher Scientific.
- Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. (n.d.). Cole-Parmer.
- Safety Data Sheet - Acetanilide. (2015, May 12). Sigma-Aldrich.
- MATERIAL SAFETY DATA SHEET - ACETANILIDE 98.5%. (n.d.). Oxford Lab Fine Chem LLP.
- SAFETY DATA SHEET - 4'-(Trifluoromethyl)acetanilide. (2025, September 22). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4`-Bromoacetanilide. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - 4'-Bromoacetanilide. (2025, January 20). TCI Chemicals.
- Comprehensive SDS for Acetanilide – Safety and Handling Guide. (2024, June 27). Actylis.
- SAFETY DATA SHEET - 4'-Bromo-2'-fluoroacetanilide. (2025, September 16). Thermo Fisher Scientific.
- Safety Data Sheet - 4-Amino-2-(trifluoromethyl)acetanilide. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET - 4'-Bromoacetanilide. (2025, September 16). Thermo Fisher Scientific.
- This compound. (n.d.). PubChem.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of New Hampshire.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
- GHS Safety Data Sheet - 4'-BROMOACETANILIDE. (n.d.). Sdfine.
- Safety. (2020, June 29). Chemistry LibreTexts.
- Handling Chemicals. (n.d.). Wittenberg University.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. fishersci.com [fishersci.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tamut.edu [tamut.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. westlab.com [westlab.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
